Glycine, N-acetyl-N-phenyl-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(N-acetylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-8(12)11(7-10(13)14)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXTZVXDUILKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060377 | |
| Record name | Glycine, N-acetyl-N-phenyl- | |
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Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-98-6 | |
| Record name | N-Acetyl-N-phenylglycine | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glycine, N-acetyl-N-phenyl- | |
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| Record name | Glycine, N-acetyl-N-phenyl- | |
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| Record name | Glycine, N-acetyl-N-phenyl- | |
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| Record name | Glycine, N-acetyl-N-phenyl- | |
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| Record name | Glycine, N-acetyl-N-phenyl- | |
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Foundational & Exploratory
Introduction: A Molecule of Synthetic and Pharmaceutical Interest
An In-depth Technical Guide to N-acetyl-N-phenylglycine: Chemical Properties, Structure, and Synthesis
N-acetyl-N-phenylglycine is a non-proteinogenic amino acid derivative that holds a significant position as a versatile building block in synthetic organic chemistry and drug development. As an N-acetylated and N-arylated version of glycine, its structure presents a unique combination of features: a chiral center (in its D- and L-forms), a protected amine that prevents unwanted side reactions, and an aromatic moiety that can engage in various intermolecular interactions. These characteristics make it a valuable precursor for synthesizing more complex molecules, including peptides, peptidomimetics, and heterocyclic compounds with potential biological activity.[1][] This guide offers a comprehensive overview of its chemical properties, structural nuances, a detailed synthesis protocol, and key safety considerations, tailored for researchers and drug development professionals.
Core Chemical and Physical Properties
The fundamental properties of a compound are critical for its application in experimental work, dictating choices of solvents, reaction conditions, and purification methods. N-acetyl-N-phenylglycine is typically a white to off-white crystalline solid.[1] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(N-acetylanilino)acetic acid | [3] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][3] |
| Molecular Weight | 193.20 g/mol | [3] |
| CAS Number | 579-98-6 (unspecified stereochemistry) 15962-46-6 (DL-racemic) 42429-20-9 (L-form) 14257-84-2 (D-form) | [1][][3][4] |
| Melting Point | 196-200°C (for DL-form) | [5] |
| Solubility | Soluble in water and organic solvents like methanol. | [1][5] |
| InChIKey | VKDFZMMOLPIWQQ-UHFFFAOYSA-N | [1] |
Molecular Structure and Stereochemistry
The structure of N-acetyl-N-phenylglycine is central to its chemical behavior. The molecule consists of a central glycine backbone where the amino nitrogen is substituted with both a phenyl group and an acetyl group.
Caption: 2D structure of N-acetyl-N-phenylglycine.
Key Structural Insights:
-
Amide Bond: The N-acetylation creates a planar amide bond. This planarity and the steric bulk of the adjacent phenyl group can lead to restricted rotation around the N-C(aryl) and N-C(acetyl) bonds, influencing the molecule's preferred conformation.
-
Acidity: The carboxylic acid group (-COOH) is the primary acidic site, allowing the molecule to form carboxylate salts.
-
Chirality: The alpha-carbon (the carbon atom bonded to the carboxylic acid and the nitrogen) is a stereocenter (except in glycine itself). Therefore, N-acetyl-N-phenylglycine exists as two enantiomers, (R)- and (S)- forms, as well as a racemic mixture.[] This chirality is crucial for its use in asymmetric synthesis.
-
Reactivity: The acetylation of the nitrogen atom renders it non-basic and non-nucleophilic under typical conditions, which is a key feature for its use as a protected amino acid in peptide synthesis.
Synthesis Protocol: Acetylation of N-Phenylglycine
A reliable and straightforward method for preparing N-acetyl-N-phenylglycine is the acetylation of its precursor, N-phenylglycine, using acetic anhydride. This protocol is adapted from a general method for acetylating amino acids and is chosen for its high yield and operational simplicity.[6]
Caption: Workflow for the synthesis of N-acetyl-N-phenylglycine.
Step-by-Step Methodology
-
Dissolution: In a flask equipped with a magnetic stirrer, suspend 1 mole equivalent of N-phenylglycine in water. Stir vigorously.
-
Reagent Addition: While stirring, add 2 mole equivalents of acetic anhydride in a single portion. The reaction is exothermic, and the temperature of the solution will rise.[6]
-
Causality: Acetic anhydride is a powerful and readily available acetylating agent. Using an excess ensures the complete conversion of the starting material. The reaction works well in water, which acts as a solvent for the glycine derivative and helps to hydrolyze any remaining acetic anhydride at the end of the reaction.
-
-
Reaction: Continue to stir the mixture vigorously for 20-30 minutes. The starting material will dissolve as it reacts, and the product may begin to crystallize out of the solution as it forms.
-
Crystallization: Place the reaction flask in an ice bath and leave it to cool for several hours, or overnight in a refrigerator, to ensure complete crystallization of the product.[6]
-
Causality: The product, N-acetyl-N-phenylglycine, is less soluble in cold water than at room temperature. Cooling the solution maximizes the yield of the crystalline solid.
-
-
Isolation: Collect the white crystalline precipitate using a Büchner funnel under vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any soluble impurities.
-
Causality: Using ice-cold water for washing minimizes the loss of the desired product, which has some slight solubility in water.
-
-
Drying: Dry the purified product, for example, in a vacuum oven at 60-70°C, until a constant weight is achieved.
-
Validation: Confirm the identity and purity of the product by measuring its melting point and obtaining spectroscopic data (NMR, IR, MS) as described in the following section. A sharp melting point close to the literature value indicates high purity.[5]
Spectroscopic Characterization: Verifying the Structure
Verifying the chemical structure of a synthesized compound is a cornerstone of chemical research. The following section outlines the expected spectroscopic signatures for N-acetyl-N-phenylglycine, providing a self-validating system for the described synthesis protocol.[7][8]
| Technique | Expected Signature |
| ¹H NMR | ~10-12 ppm: Broad singlet, 1H (carboxylic acid, -COOH). ~7.2-7.5 ppm: Multiplet, 5H (aromatic protons, -C₆H₅). ~4.5-5.0 ppm: Singlet, 2H (methylene protons, -CH₂-). ~2.0 ppm: Singlet, 3H (acetyl methyl protons, -CH₃). |
| ¹³C NMR | ~170-175 ppm: Two signals (amide C=O and carboxylic acid C=O). ~125-140 ppm: Multiple signals (aromatic carbons). ~50-55 ppm: Methylene carbon (-CH₂-). ~22 ppm: Acetyl methyl carbon (-CH₃). |
| IR Spectroscopy | 2500-3300 cm⁻¹: Broad band (O-H stretch of carboxylic acid). ~1700-1750 cm⁻¹: Sharp, strong band (C=O stretch of carboxylic acid). ~1650 cm⁻¹: Sharp, strong band (C=O stretch of amide). ~1600, 1490 cm⁻¹: C=C stretching of the aromatic ring. |
| Mass Spec (EI) | m/z 193: Molecular ion peak [M]⁺. m/z 148: [M - COOH]⁺, loss of the carboxyl group. m/z 151: [M - CH₂CO]⁺, loss of ketene from the acetyl group. m/z 77: Phenyl cation [C₆H₅]⁺. |
Note: Predicted NMR shifts are in ppm relative to TMS and can vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃).
Applications and Research Relevance
N-acetyl-N-phenylglycine and its enantiopure forms are valuable intermediates in several areas of chemical research:
-
Peptide Synthesis: As a protected, non-natural amino acid, it can be incorporated into peptide chains to create peptidomimetics with altered structural and biological properties, such as increased resistance to enzymatic degradation.[]
-
Chiral Building Block: The D- and L-forms serve as chiral synthons in asymmetric synthesis, enabling the construction of enantiomerically pure target molecules, which is critical in the pharmaceutical industry.[]
-
Medicinal Chemistry: The core structure is a scaffold that can be further modified to explore structure-activity relationships in drug discovery programs.[1]
-
Materials Science: Drawing from the known applications of N-phenylglycine as a photopolymerization initiator, N-acetyl-N-phenylglycine could be explored as a component in the design of novel polymers and dental formulations.[9]
Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety. While a specific safety data sheet (SDS) for N-acetyl-N-phenylglycine may not be universally available, guidelines can be established based on data from structurally similar compounds like N-Boc-DL-phenylglycine and general powdered chemicals.[10][11]
Caption: Core logic for safe chemical handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves when handling the compound.[10]
-
Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[12]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Store away from strong oxidizing agents, as they are incompatible materials.[10]
-
First Aid:
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
References
- 1. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]
- 3. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetyl-L-phenylglycine | 42429-20-9 [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of Glycine, N-acetyl-N-phenyl-
Introduction
Glycine, N-acetyl-N-phenyl-, also known as N-acetyl-N-phenylglycine, is a derivative of the non-essential amino acid glycine.[1] Its structure, featuring an acetylated nitrogen atom within an N-phenylglycine backbone, makes it a compound of significant interest in medicinal chemistry and drug development. The introduction of the N-phenyl and N-acetyl groups modifies the polarity, lipophilicity, and metabolic stability of the parent glycine molecule, opening avenues for its use as a scaffold or intermediate in the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the primary synthesis pathways for Glycine, N-acetyl-N-phenyl-, offering detailed experimental protocols, mechanistic insights, and characterization data to support researchers and professionals in the pharmaceutical sciences.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of Glycine, N-acetyl-N-phenyl- is crucial for its synthesis, purification, and application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 193.20 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid | CymitQuimica[2] |
| Melting Point | 196-200 °C | LabSolutions[3] |
| Solubility | Soluble in methanol | Tokyo Chemical Industry[4] |
| CAS Number | 579-98-6 | PubChem[1] |
Core Synthesis Pathways
The synthesis of Glycine, N-acetyl-N-phenyl- is primarily achieved through a two-step process: the synthesis of the precursor N-phenylglycine, followed by its N-acetylation. An alternative one-pot synthesis offers a more streamlined approach.
Pathway 1: Two-Step Synthesis via N-Phenylglycine
This classical and reliable approach involves the initial synthesis of N-phenylglycine, which is subsequently acetylated.
Step 1: Synthesis of N-Phenylglycine
N-phenylglycine serves as the key intermediate in this pathway. A common and effective method for its preparation is the reaction of aniline with chloroacetic acid.
-
Reaction Scheme:
-
Mechanistic Insight: The synthesis of N-phenylglycine from aniline and chloroacetic acid proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride ion. A subsequent deprotonation step yields N-phenylglycine.
-
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine chloroacetic acid (19 g, 0.2 mol) and aniline (18.6 g, 0.2 mol).[5]
-
Add 100 mL of 2 N sodium hydroxide solution to neutralize the chloroacetic acid.[5]
-
Heat the mixture to boiling under reflux until the aniline has completely reacted and dissolved.[5]
-
Cool the reaction mixture in an ice bath. The N-phenylglycine will initially separate as an oil and then crystallize upon stirring.[5]
-
Collect the crystalline product by vacuum filtration and wash with a small amount of ice-cold water.[5]
-
The typical yield of N-phenylglycine is between 22-24 g.[5]
-
Step 2: N-Acetylation of N-Phenylglycine
The final step involves the acetylation of the secondary amine group of N-phenylglycine to yield the target molecule. Acetic anhydride is a commonly used and effective acetylating agent for this transformation.
-
Reaction Scheme:
-
Mechanistic Insight: The N-acetylation of N-phenylglycine with acetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of N-phenylglycine attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the N-acetylated product and acetic acid as a byproduct.
-
Experimental Protocol (Adapted from the acetylation of glycine):
-
In a well-ventilated fume hood, suspend N-phenylglycine (0.1 mol) in water (30 mL) in an Erlenmeyer flask and stir until dissolved.
-
Add acetic anhydride (0.2 mol) to the solution in one portion and continue to stir vigorously for 15-20 minutes. The reaction is exothermic.
-
Cool the solution in a refrigerator overnight to facilitate complete crystallization of the product.
-
Collect the crystals by vacuum filtration, wash with ice-cold water, and dry at 100-110 °C.
-
The product can be further purified by recrystallization from boiling water.
-
Workflow for Pathway 1
Caption: Two-step synthesis of Glycine, N-acetyl-N-phenyl-.
Pathway 2: One-Pot Synthesis from 2-Chloro-N-aryl Acetamides
A more recent and efficient approach involves a one-pot synthesis from 2-chloro-N-aryl acetamides, which rearranges to form the N-aryl glycine. This can then be followed by an in-situ acetylation. While the direct one-pot synthesis to the final acetylated product is less commonly documented, the initial formation of N-phenylglycine is well-established and highly efficient.
-
Reaction Scheme (for the formation of N-phenylglycine):
This method involves the intermolecular cyclization of a 2-chloro-N-aryl acetamide to a 1,4-diarylpiperazine-2,5-dione intermediate, followed by cleavage to the N-aryl glycine.[6]
-
Mechanistic Insight: The reaction is typically mediated by a copper catalyst and a base. The proposed mechanism involves the formation of an intermediate that undergoes intermolecular cyclization, followed by a base-mediated ring opening to yield the N-aryl glycine.[6]
-
Experimental Protocol (for the formation of N-phenylglycine):
-
To a solution of 2-chloro-N-phenyl acetamide (1.0 mmol) in acetonitrile (10 mL), add KOH (1.1 mmol) and CuCl₂·2H₂O (1.1 mmol).[6]
-
Reflux the mixture for 30 minutes.[6]
-
Evaporate the solvent under reduced pressure.[6]
-
Add a solution of KOH (2.5 mmol) in ethanol (10 mL) to the residue and reflux for another hour.[6]
-
After cooling, the N-phenylglycine product can be isolated and purified. The reported yield for N-phenylglycine via this method is high, around 86%.[6]
-
Workflow for Pathway 2 (leading to N-phenylglycine)
Caption: One-pot synthesis of the N-phenylglycine precursor.
Purification and Characterization
Purification:
Recrystallization is the primary method for purifying the final product, Glycine, N-acetyl-N-phenyl-. The choice of solvent is critical and is typically guided by the solubility profile of the compound. Given its crystalline nature, a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Water or aqueous ethanol mixtures are often suitable for such polar molecules.
Characterization:
The identity and purity of the synthesized Glycine, N-acetyl-N-phenyl- should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for N-acetyl-DL-2-phenylglycine is in the range of 196-200 °C.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the glycine backbone, and the methyl protons of the acetyl group. Based on data for similar compounds, the aromatic protons would appear in the range of δ 7.0-7.5 ppm, the methylene protons as a singlet around δ 3.8-4.0 ppm, and the acetyl methyl protons as a singlet around δ 2.0 ppm.[6][7]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons (both carboxylic acid and amide), the aromatic carbons, the methylene carbon, and the acetyl methyl carbon.[6][7]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
Applications in Drug Development
N-acetylated amino acids, including Glycine, N-acetyl-N-phenyl-, are valuable building blocks in pharmaceutical synthesis.[8] The N-acetyl group can serve as a protecting group for the amine functionality during multi-step syntheses, preventing unwanted side reactions. Furthermore, the incorporation of the N-acetyl-N-phenylglycine moiety into larger molecules can modulate their pharmacokinetic and pharmacodynamic properties. N-aryl glycines have been investigated for their biological activities and are used as initiators in photopolymerization processes for biomedical applications, such as in dental formulations.[6] The structural features of Glycine, N-acetyl-N-phenyl- make it an attractive intermediate for the synthesis of novel therapeutic agents.
Conclusion
The synthesis of Glycine, N-acetyl-N-phenyl- is a well-established process that can be reliably achieved through the two-step pathway involving the preparation and subsequent acetylation of N-phenylglycine. The alternative one-pot synthesis of the N-phenylglycine precursor offers a more streamlined and efficient route. This guide provides the necessary technical details, including reaction protocols, mechanistic considerations, and characterization data, to enable researchers and drug development professionals to successfully synthesize and utilize this valuable compound in their scientific endeavors. The straightforward nature of these synthetic routes, coupled with the compound's potential in medicinal chemistry, ensures its continued relevance in the field.
References
- 1. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]
- 3. labsolu.ca [labsolu.ca]
- 4. N-Acetyl-DL-2-phenylglycine | 15962-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. N-Phenylglycine - Wikipedia [en.wikipedia.org]
- 6. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Potential Mechanism of Action of N-acetyl-N-phenylglycine in Biological Systems
Abstract
N-acetyl-N-phenylglycine is a derivative of the non-proteinogenic amino acid N-phenylglycine. While direct research into its specific biological mechanism of action is limited, its chemical structure, comprising an N-phenylglycine core with an N-acetyl modification, suggests several plausible and compelling avenues for biological activity. This technical guide provides a comprehensive analysis of the potential mechanisms of action of N-acetyl-N-phenylglycine by extrapolating from the known biological roles of its structural analogs and constituent chemical moieties. We will delve into the potential for this molecule to interact with neurotransmitter systems, exert anti-inflammatory and antioxidant effects, and its relevance in drug development. Furthermore, this guide outlines detailed experimental protocols to systematically investigate these hypothesized mechanisms, providing a roadmap for future research in this area.
Introduction and Chemical Profile of N-acetyl-N-phenylglycine
N-acetyl-N-phenylglycine, with the chemical formula C10H11NO3, is an organic compound characterized by a glycine backbone with a phenyl group and an acetyl group attached to the nitrogen atom[1]. Its IUPAC name is 2-(N-acetylanilino)acetic acid[1].
While its isomer, N-acetyl-DL-phenylglycine (where the acetyl group is on the alpha-amino group of phenylglycine), is used as an intermediate in chemical synthesis, N-acetyl-N-phenylglycine itself is not as extensively studied for its biological effects[2]. However, the known bioactivities of N-phenylglycine derivatives and N-acetylated compounds provide a strong foundation for predicting its potential pharmacological profile. N-phenylglycine and its derivatives are recognized for their biological properties and relatively low toxicity[3][4]. The addition of an acetyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its stability and ability to cross cellular membranes.
This guide will, therefore, construct a theoretical framework for the mechanism of action of N-acetyl-N-phenylglycine, grounded in the established pharmacology of its chemical relatives.
Deconstruction of the Molecule: Potential Contributions of Key Structural Features
To understand the potential biological activities of N-acetyl-N-phenylglycine, we can dissect its structure into three key components: the N-phenylglycine scaffold, the N-acetyl group, and the carboxylic acid group.
The N-Phenylglycine Scaffold: A Gateway to Neurological and Anti-inflammatory Activity
The N-phenylglycine core is a crucial determinant of the molecule's potential interactions with biological systems. Derivatives of N-phenylglycine have been explored for various therapeutic applications, most notably in the fields of neuroscience and inflammation.
-
Neurological Modulation: N-phenylglycine is structurally related to glycine, an important neurotransmitter that acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors in the central nervous system[5]. The glycine binding site on the NMDA receptor is a key target for modulating glutamatergic neurotransmission. While N-phenylglycine itself is not a primary agonist, its derivatives have been investigated as antagonists and modulators of this site[5]. The presence of the phenyl group could confer a distinct binding affinity and selectivity compared to glycine.
-
Anti-inflammatory Potential: Research has demonstrated that derivatives of N-phenylglycine possess anti-inflammatory properties. For instance, a series of N-(4-substituted phenyl)glycine derivatives have been synthesized and shown to exhibit significant anti-inflammatory activity in animal models[6]. This suggests that the N-phenylglycine scaffold can serve as a template for the development of novel anti-inflammatory agents.
The N-Acetyl Group: Enhancing Bioavailability and Conferring Antioxidant Properties
The acetylation of the nitrogen atom in the N-phenylglycine structure is a critical modification that can profoundly influence its biological profile. This is best understood by drawing parallels with the well-studied compound N-acetylcysteine (NAC).
-
Increased Stability and Bioavailability: Acetylation can protect the amino group from rapid metabolism, potentially increasing the compound's plasma half-life and oral bioavailability. This chemical modification can also enhance lipophilicity, facilitating passage across biological membranes, including the blood-brain barrier.
-
Antioxidant and Anti-inflammatory Effects: N-acetylcysteine is a potent antioxidant that acts primarily by replenishing intracellular levels of glutathione (GSH), a major cellular antioxidant[7]. NAC also exhibits direct radical-scavenging activity and anti-inflammatory effects by modulating cytokine release[7]. It is plausible that the N-acetyl group in N-acetyl-N-phenylglycine could contribute to similar antioxidant and anti-inflammatory mechanisms.
Hypothesized Mechanisms of Action of N-acetyl-N-phenylglycine
Based on the analysis of its structural components and the activities of related compounds, we can propose several interconnected, yet unproven, mechanisms of action for N-acetyl-N-phenylglycine.
Modulation of Glutamatergic Neurotransmission
Given its structural similarity to glycine and known interactions of N-phenylglycine derivatives with the NMDA receptor, N-acetyl-N-phenylglycine may act as a modulator of the glycine binding site on the NMDA receptor. It could potentially act as a partial agonist or an antagonist, thereby fine-tuning glutamatergic signaling. Dysregulation of this system is implicated in a variety of neurological and psychiatric disorders, making this a promising area of investigation.
References
- 1. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]
- 3. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors: evidence for two pharmacological classes of antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Prospective Analysis of N-acetyl-N-phenylglycine: Potential Therapeutic Applications for the Next Generation of Modulators in Inflammation and Metabolic Disease
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Executive Summary
While direct therapeutic applications of N-acetyl-N-phenylglycine remain a nascent field of investigation, a comprehensive analysis of its constituent moieties and the burgeoning research into N-phenylglycine derivatives suggest a promising future for this compound. This technical guide provides a prospective analysis of N-acetyl-N-phenylglycine, postulating its potential therapeutic applications based on the established biological activities of closely related molecules. We delve into the mechanistic rationale for its potential efficacy as a selective β3-adrenoceptor agonist for metabolic and urinary disorders, and as a novel anti-inflammatory agent. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering a scientifically grounded framework to guide future preclinical and clinical investigations into this promising, yet under-explored, molecule.
Introduction: The Rationale for Investigating N-acetyl-N-phenylglycine
The landscape of modern drug discovery is characterized by the pursuit of molecules with enhanced specificity, improved pharmacokinetic profiles, and novel mechanisms of action. N-acetyl-N-phenylglycine, a derivative of the non-proteinogenic amino acid N-phenylglycine, sits at the intersection of several promising avenues of therapeutic development. N-phenylglycine and its derivatives are recognized as crucial intermediates in the synthesis of a variety of therapeutic agents, including antiviral and anti-inflammatory drugs.[1] The addition of an N-acetyl group is a well-established strategy in medicinal chemistry to modulate a drug's physicochemical properties, often leading to improved bioavailability, stability, and altered target engagement.[2][3]
This guide will, therefore, explore the therapeutic potential of N-acetyl-N-phenylglycine by:
-
Establishing a Molecular Profile: Outlining its chemical properties and synthesis.
-
Postulating Therapeutic Applications: Based on the known biological activities of N-phenylglycine derivatives.
-
Providing Mechanistic Insights: Hypothesizing how N-acetylation may influence the parent molecule's interaction with biological targets.
-
Outlining a Research Roadmap: Proposing experimental protocols to validate these hypotheses.
Molecular Profile of N-acetyl-N-phenylglycine
A thorough understanding of the physicochemical properties of N-acetyl-N-phenylglycine is fundamental to appreciating its potential as a therapeutic agent.
Chemical Structure and Properties
N-acetyl-N-phenylglycine is an organic compound classified as an amino acid derivative.[4] It is characterized by a phenyl group and an acetyl group attached to the nitrogen atom of glycine.[4] This compound is typically a white to off-white crystalline solid with solubility in water and organic solvents, making it adaptable for various biochemical and pharmaceutical applications.[4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [5] |
| Molecular Weight | 193.20 g/mol | [5] |
| CAS Number | 579-98-6 | [5] |
| IUPAC Name | 2-(N-acetylanilino)acetic acid | [5] |
Synthesis of N-acetyl-N-phenylglycine
The synthesis of N-acetyl-N-phenylglycine can be achieved through various established organic chemistry methodologies. A common approach involves the acetylation of N-phenylglycine.
Protocol for Synthesis:
-
Reaction Setup: Dissolve N-phenylglycine in a suitable solvent, such as chloroform.
-
Coupling Agent: Introduce a coupling agent like dicyclohexylcarbodiimide with ice cooling to activate the carboxyl group.
-
Acetylation: Add acetic anhydride or acetyl chloride as the acetylating agent.
-
Reaction Progression: Allow the reaction to proceed, typically starting at a low temperature and gradually returning to room temperature.
-
Purification: The resulting product can be purified through filtration and extraction techniques to yield N-acetyl-N-phenylglycine.
A detailed, generalized workflow for the synthesis is depicted in the diagram below.
Caption: Generalized workflow for the synthesis of N-acetyl-N-phenylglycine.
Potential Therapeutic Application 1: Selective β3-Adrenoceptor Agonism
A compelling area of investigation for N-acetyl-N-phenylglycine is its potential as a selective β3-adrenoceptor agonist.
The Role of β3-Adrenoceptors in Health and Disease
The β3-adrenoceptor, a member of the G-protein coupled receptor superfamily, is predominantly expressed in adipose tissue and the urinary bladder.[6] Its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] This signaling cascade has significant physiological effects:
-
In Adipose Tissue: Promotes lipolysis and thermogenesis, making it an attractive target for the treatment of obesity and metabolic syndrome.[7]
-
In the Urinary Bladder: Induces detrusor muscle relaxation, offering a therapeutic strategy for overactive bladder (OAB).[8]
Evidence from N-phenylglycine Derivatives
Recent research has identified a series of N-phenylglycine derivatives as potent and selective β3-adrenoceptor agonists.[9][10] These compounds have demonstrated significant relaxation of ferret detrusor muscle and, in animal models, have been shown to reduce urinary bladder pressure without adverse cardiovascular effects.[9] This suggests that the N-phenylglycine scaffold is a promising starting point for the design of novel β3-adrenoceptor agonists.
The Hypothesized Role of N-acetylation
The introduction of an N-acetyl group to the N-phenylglycine core could offer several advantages:
-
Enhanced Receptor Binding: The acetyl group may provide additional contact points within the β3-adrenoceptor binding pocket, potentially increasing affinity and selectivity.
-
Improved Pharmacokinetics: N-acetylation can increase the lipophilicity of a molecule, potentially enhancing its absorption and tissue distribution.[3] This could lead to improved oral bioavailability and a more favorable dosing regimen.
Caption: Proposed signaling pathway for N-acetyl-N-phenylglycine as a β3-adrenoceptor agonist.
Potential Therapeutic Application 2: Anti-inflammatory Activity
Another promising avenue for N-acetyl-N-phenylglycine is in the treatment of inflammatory disorders.
The Need for Novel Anti-inflammatory Agents
Chronic inflammation is a key pathological feature of a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current anti-inflammatory therapies, while effective, are often associated with significant side effects, highlighting the need for new therapeutic options.
Evidence from N-phenylglycine Derivatives
Several studies have reported the synthesis and anti-inflammatory activity of N-phenylglycine derivatives.[3][11] These compounds have shown the ability to inhibit edema in animal models of inflammation.[3] The proposed mechanisms of action for some of these derivatives include the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), through the modulation of signaling pathways like the p38 mitogen-activated protein kinase (MAPK) pathway.[11] The glycine moiety itself is known to have immunomodulatory and anti-inflammatory properties, potentially acting on inflammatory cells like macrophages through a glycine-gated chloride channel.[1]
The Hypothesized Role of N-acetylation
N-acetylation could potentiate the anti-inflammatory effects of N-phenylglycine through several mechanisms:
-
Increased Cellular Permeability: The enhanced lipophilicity conferred by the acetyl group may facilitate the entry of the compound into inflammatory cells, allowing it to reach its intracellular targets more effectively.
-
Modulation of Enzyme Activity: The acetyl group could influence the binding of the molecule to key inflammatory enzymes or transcription factors, potentially leading to a more potent inhibition of pro-inflammatory signaling.
-
Enhanced Stability: N-acetylation can protect the amino group from metabolic degradation, potentially prolonging the compound's anti-inflammatory effects in vivo.[12]
Proposed Experimental Protocols for Validation
To validate the hypothesized therapeutic applications of N-acetyl-N-phenylglycine, a systematic, multi-tiered experimental approach is required.
In Vitro Characterization
Objective: To determine the affinity and functional activity of N-acetyl-N-phenylglycine at the human β3-adrenoceptor and to assess its anti-inflammatory properties in relevant cell-based assays.
Protocol 1: β3-Adrenoceptor Binding and Functional Assays
-
Radioligand Binding Assay:
-
Utilize cell membranes expressing the human β3-adrenoceptor.
-
Perform competitive binding assays with a known radiolabeled β3-adrenoceptor antagonist (e.g., [³H]-SR59230A) and increasing concentrations of N-acetyl-N-phenylglycine.
-
Determine the inhibition constant (Ki) to quantify the binding affinity.
-
-
cAMP Accumulation Assay:
-
Use whole cells expressing the human β3-adrenoceptor.
-
Stimulate the cells with increasing concentrations of N-acetyl-N-phenylglycine.
-
Measure the intracellular accumulation of cAMP using a commercially available ELISA or HTRF assay kit.
-
Determine the EC50 and Emax values to assess the compound's potency and efficacy as an agonist.
-
Protocol 2: Anti-inflammatory Cellular Assays
-
LPS-stimulated Macrophage Assay:
-
Culture a macrophage cell line (e.g., RAW 264.7).
-
Pre-treat the cells with various concentrations of N-acetyl-N-phenylglycine for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant by ELISA.
-
-
p38 MAPK Activation Assay:
-
Following the protocol above, lyse the cells after LPS stimulation.
-
Determine the levels of phosphorylated p38 MAPK by Western blotting or a specific ELISA to assess the inhibitory effect of N-acetyl-N-phenylglycine on this key inflammatory signaling pathway.
-
In Vivo Preclinical Studies
Objective: To evaluate the efficacy of N-acetyl-N-phenylglycine in animal models of overactive bladder and inflammation.
Protocol 3: Rat Model of Overactive Bladder
-
Animal Model: Utilize a validated rat model of OAB, such as one induced by cyclophosphamide.
-
Drug Administration: Administer N-acetyl-N-phenylglycine orally at various doses.
-
Cystometry: Perform cystometric analysis to measure bladder capacity, voiding frequency, and non-voiding contractions.
-
Data Analysis: Compare the urodynamic parameters in the treated group to a vehicle-treated control group to determine the efficacy of the compound in improving bladder function.
Protocol 4: Carrageenan-induced Paw Edema Model
-
Animal Model: Use a standard model of acute inflammation induced by injecting carrageenan into the paw of a rat or mouse.
-
Drug Administration: Administer N-acetyl-N-phenylglycine orally at various doses prior to carrageenan injection.
-
Edema Measurement: Measure the volume of the paw at regular intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema in the treated groups compared to a vehicle-treated control group to assess the anti-inflammatory activity.
Safety and Toxicological Considerations
While no specific toxicological data for N-acetyl-N-phenylglycine is currently available, preliminary insights can be drawn from related compounds. N-phenylglycine is not classified as acutely toxic.[13] Studies on N-acetylglycine have shown no evidence of genotoxicity or acute toxicity in animal models.[14] However, a comprehensive toxicological evaluation of N-acetyl-N-phenylglycine will be a critical step in its development as a therapeutic agent. This should include acute and repeated-dose toxicity studies, as well as genotoxicity and safety pharmacology assessments.
Conclusion and Future Directions
N-acetyl-N-phenylglycine represents a molecule of significant, yet largely untapped, therapeutic potential. Based on the robust evidence from its parent compound and its derivatives, there is a strong scientific rationale to investigate its utility as a selective β3-adrenoceptor agonist and as a novel anti-inflammatory agent. The N-acetylation offers a promising avenue to enhance the pharmacokinetic and pharmacodynamic properties of the N-phenylglycine scaffold.
The experimental roadmap outlined in this guide provides a clear path for the systematic evaluation of N-acetyl-N-phenylglycine. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the N-acetyl-N-phenylglycine structure for enhanced potency and selectivity.
-
Pharmacokinetic Profiling: To fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Elucidation of Detailed Mechanisms of Action: To identify the precise molecular interactions and signaling pathways modulated by N-acetyl-N-phenylglycine.
The exploration of N-acetyl-N-phenylglycine holds the promise of delivering a new class of therapeutics for a range of metabolic, urinary, and inflammatory disorders. This technical guide serves as a catalyst for initiating and guiding these exciting and potentially fruitful investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of protein acetylation in carcinogenesis and targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]
- 5. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel N-phenylglycine derivatives as potent and selective beta(3)-adrenoceptor agonists for the treatment of frequent urination and urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 13. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2016191468A1 - Benefits of supplementation with n-acetylcysteine and glycine to improve glutathione levels - Google Patents [patents.google.com]
N-Acetyl-N-Phenylglycine: A Keystone Precursor in Advanced Organic Synthesis
Abstract
N-acetyl-N-phenylglycine, a readily accessible derivative of the non-proteinogenic amino acid N-phenylglycine, has emerged as a versatile and highly valuable precursor in the landscape of modern organic synthesis. Its unique structural features, combining a chiral center with a reactive carboxylic acid and an N-acetylated aniline moiety, render it a powerful building block for the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and strategic applications of N-acetyl-N-phenylglycine. We will delve into its pivotal role in the synthesis of key heterocyclic scaffolds, particularly oxazolones via the Dakin-West reaction, and its broader utility in the development of pharmaceuticals and other bioactive compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this important molecule.
Introduction: The Strategic Importance of N-Acetyl-N-Phenylglycine
In the pursuit of novel molecular architectures with tailored biological activities, the choice of starting materials is of paramount importance. N-acetyl-N-phenylglycine stands out as a strategic precursor due to a confluence of advantageous properties. The presence of a stereocenter at the α-carbon offers the potential for asymmetric synthesis, a critical consideration in modern drug discovery where enantiomeric purity is often directly linked to therapeutic efficacy and safety.[1] Furthermore, the N-acetyl group serves a dual purpose: it modulates the reactivity of the aniline nitrogen and provides a handle for further functionalization.
This guide will illuminate the synthetic pathways originating from N-acetyl-N-phenylglycine, with a particular focus on mechanistically driven explanations for experimental choices. By understanding the "why" behind the "how," researchers can more effectively troubleshoot and adapt these methodologies for their specific synthetic targets.
Synthesis of N-Acetyl-N-Phenylglycine
The accessibility of N-acetyl-N-phenylglycine is a key factor in its widespread use. Several synthetic routes have been established, with the choice of method often depending on the desired scale and available starting materials.
Acetylation of N-Phenylglycine
The most direct and common method for the preparation of N-acetyl-N-phenylglycine is the acetylation of N-phenylglycine. This reaction is typically achieved by treating N-phenylglycine with acetic anhydride, often in the presence of a base or a catalyst.
Experimental Protocol: Acetylation of N-Phenylglycine
-
Materials:
-
N-Phenylglycine
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Water
-
Hydrochloric acid (for pH adjustment)
-
Appropriate organic solvents for extraction and recrystallization (e.g., ethyl acetate)
-
-
Procedure:
-
Dissolve N-phenylglycine in water.
-
Add acetic anhydride to the solution with vigorous stirring. The reaction can be exothermic, so cooling may be necessary.
-
The addition of a mild base like sodium acetate can facilitate the reaction.[2]
-
Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, the pH can be adjusted to induce crystallization.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system to obtain pure N-acetyl-N-phenylglycine.
-
Causality Behind Experimental Choices:
-
Acetic Anhydride: This is a powerful and inexpensive acetylating agent that reacts readily with the amino group of N-phenylglycine.
-
Vigorous Stirring: Ensures efficient mixing of the reactants, which is particularly important as N-phenylglycine may have limited solubility.
-
Cooling: The acetylation reaction is often exothermic. Temperature control is crucial to prevent side reactions and ensure a high yield of the desired product.
-
Recrystallization: This is a critical step for obtaining a high-purity product, which is essential for its use in subsequent synthetic transformations where impurities could interfere with the reactions.
Alternative Synthetic Routes
While direct acetylation is prevalent, other methods for synthesizing N-phenylglycine derivatives, which can then be acetylated, have been reported. These include the Strecker synthesis from aniline, formaldehyde, and cyanide, followed by hydrolysis, and copper-catalyzed N-arylation of glycine derivatives.[3][4] These routes offer flexibility depending on the availability and cost of starting materials.
N-Acetyl-N-Phenylglycine as a Precursor to Oxazolones: The Dakin-West Reaction
A cornerstone application of N-acetyl-N-phenylglycine is its role in the Dakin-West reaction to form oxazolones (also known as azlactones).[5][6] Oxazolones are highly versatile five-membered heterocyclic compounds that serve as valuable intermediates in the synthesis of amino acids, peptides, and various other biologically active molecules.[7][8]
The Dakin-West reaction involves the treatment of an α-amino acid, in this case, N-acetyl-N-phenylglycine, with an acid anhydride (commonly acetic anhydride) in the presence of a base, such as pyridine.[6]
Mechanism of the Dakin-West Reaction:
The reaction proceeds through the formation of a mixed anhydride, followed by cyclization to an oxazolone intermediate. This intermediate can then be deprotonated at the α-position, leading to racemization if a chiral α-amino acid is used.[9] Subsequent acylation and ring-opening, followed by decarboxylation, yield an α-acylamino ketone.[5][9]
Caption: The Dakin-West reaction transforms N-acetyl-N-phenylglycine into an α-acylamino ketone via an oxazolone intermediate.
Experimental Protocol: Synthesis of 2-Methyl-4-phenyl-5(4H)-oxazolone
-
Materials:
-
N-acetyl-N-phenylglycine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Anhydrous solvent (e.g., toluene or xylene)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-acetyl-N-phenylglycine in the anhydrous solvent.
-
Add acetic anhydride and pyridine to the suspension.
-
Heat the reaction mixture to reflux and maintain for the required time (monitoring by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may crystallize upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization.
-
Trustworthiness of the Protocol:
This protocol is a well-established and widely cited method for the synthesis of oxazolones.[10][11] The use of anhydrous conditions is crucial to prevent the hydrolysis of acetic anhydride and the oxazolone product. Pyridine acts as both a base and a solvent, facilitating the necessary deprotonation steps in the reaction mechanism.
Applications of N-Acetyl-N-Phenylglycine Derivatives in Medicinal Chemistry
The derivatives of N-acetyl-N-phenylglycine, particularly the oxazolones, are valuable synthons in medicinal chemistry. They serve as precursors to a variety of bioactive molecules, including:
-
Modified Amino Acids and Peptides: The oxazolone ring can be opened by various nucleophiles to generate modified amino acids that can be incorporated into peptides to enhance their stability or biological activity.[8]
-
Heterocyclic Compounds: Oxazolones can undergo cycloaddition reactions and rearrangements to form a wide range of other heterocyclic systems, many of which are scaffolds for drug candidates.
-
Anticonvulsant Agents: Phenylglycinamide derivatives have been investigated as potential broad-spectrum anticonvulsants.[12]
-
Antibiotics: Phenylglycine and its derivatives are found in the structure of several natural and semi-synthetic antibiotics.[13][14]
Data Summary: Representative Applications of N-Acetyl-N-Phenylglycine Derivatives
| Derivative Class | Synthetic Transformation | Resulting Scaffold/Molecule Type | Therapeutic Area of Interest |
| Oxazolones | Nucleophilic ring-opening | Modified α-amino acids, Peptoids | Drug delivery, Enzyme inhibition |
| Oxazolones | Reaction with hydrazides | Imidazolones | Various |
| Phenylglycinamides | Further derivatization | Novel anticonvulsant candidates | Neurology |
Chiral Aspects and Resolution
While the Dakin-West reaction often leads to racemization, the inherent chirality of N-acetyl-N-phenylglycine can be exploited in asymmetric synthesis.[9] Chiral resolution of N-phenylglycine and its derivatives can be achieved through various methods, including:
-
Enzymatic Resolution: Utilizing enzymes that selectively act on one enantiomer.[13]
-
Chiral Chromatography: Separating enantiomers using a chiral stationary phase.[15][16]
-
Diastereomeric Crystallization: Forming diastereomeric salts with a chiral resolving agent and separating them by fractional crystallization.
The ability to access enantiomerically pure forms of N-acetyl-N-phenylglycine significantly enhances its value as a precursor for the synthesis of single-enantiomer drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. jddtonline.info [jddtonline.info]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. N-Phenylglycine - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. rfppl.co.in [rfppl.co.in]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. mdpi.com [mdpi.com]
- 13. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]
- 14. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Aryl Glycine Derivatives: A Technical Guide for Drug Discovery and Development
Introduction: The Versatile Scaffold of N-Aryl Glycine Derivatives
N-aryl glycine derivatives represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a remarkable versatility that stems from their unique structural features. As analogues of the simplest amino acid, glycine, they possess a fundamental building block of life, yet the incorporation of an aryl moiety on the nitrogen atom introduces significant conformational constraints and electronic properties. This juxtaposition of a flexible glycine backbone with a rigid, tunable aromatic system gives rise to a diverse array of biological activities and material properties.
In the realm of drug discovery, these derivatives have emerged as promising candidates for the development of novel therapeutics, with demonstrated efficacy as anticancer and antimicrobial agents.[1][2] Their ability to mimic peptide structures allows them to interact with biological targets such as enzymes and receptors with high specificity. Beyond their therapeutic potential, N-aryl glycine derivatives have also found applications in polymer chemistry as efficient photoinitiators for radical and cationic polymerizations.[2] This technical guide provides an in-depth exploration of the synthesis, applications, and mechanisms of action of N-aryl glycine derivatives, offering valuable insights for researchers and professionals in drug development and materials science.
I. Synthesis of N-Aryl Glycine Derivatives: A Chemist's Toolkit
The synthesis of N-aryl glycine derivatives can be approached through several strategic routes, ranging from classical condensation reactions to modern catalytic cross-coupling and functionalization methods. The choice of synthetic pathway is often dictated by the desired substitution pattern, scale of reaction, and tolerance to various functional groups.
Classical Approaches: Foundational Methodologies
Traditional methods for the synthesis of N-aryl glycines often involve the reaction of anilines with α-haloesters or their corresponding acids. A notable example is the copper-catalyzed reaction of anilines with chloroacetic acid or its esters, a variant of the Ullmann condensation. While effective, these methods often require harsh reaction conditions, such as high temperatures.[3]
A mild and efficient one-pot procedure has been developed for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides.[2] This method proceeds via an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is subsequently cleaved with ethanolic potassium hydroxide to yield the desired product in high yields.[2] This approach tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring.[2]
Experimental Protocol: One-Pot Synthesis from 2-Chloro-N-Aryl Acetamides
Materials:
-
2-chloro-N-aryl acetamide (1.0 mmol)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.1 mmol)
-
Potassium hydroxide (KOH) (1.1 mmol for cyclization, 2.5 mmol for ring opening)
-
Acetonitrile (CH₃CN) (10 mL)
-
Ethanol (EtOH) (10 mL)
Procedure:
-
To a solution of 2-chloro-N-aryl acetamide in acetonitrile, add CuCl₂·2H₂O and KOH.
-
Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the cyclization, evaporate the acetonitrile under reduced pressure.
-
Add a solution of KOH in ethanol to the residue and reflux until the ring opening is complete (monitored by TLC).
-
After cooling, acidify the reaction mixture with dilute HCl to precipitate the N-aryl glycine.
-
Filter the solid, wash with water, and dry to obtain the pure product.
Modern Catalytic Methods: Precision and Efficiency
The advent of modern catalytic chemistry has provided more sophisticated and milder routes to N-aryl glycine derivatives, offering greater control over the reaction and broader substrate scope.
The Palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone for the formation of C-N bonds. This reaction allows for the coupling of an aryl halide or triflate with a glycine ester, typically in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can be tuned to accommodate a wide range of substrates.
More recently, visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of N-aryl glycine derivatives under mild conditions. These methods often involve the generation of a radical intermediate from the N-aryl glycine, which can then undergo coupling with various partners. For instance, the direct decarboxylative allylation of N-aryl glycine derivatives has been achieved using photoredox catalysis.
Direct C-H functionalization of the glycine backbone represents another cutting-edge approach. This strategy avoids the need for pre-functionalized starting materials and allows for the direct introduction of aryl groups at the α-position of the glycine. Copper-catalyzed α-functionalization of glycine derivatives with aryl boronic acids has been reported, providing a direct route to α-aryl-N-aryl glycines.
Diagram: Synthetic Strategies for N-Aryl Glycine Derivatives
Caption: Overview of synthetic routes to N-aryl glycine derivatives.
II. Applications of N-Aryl Glycine Derivatives: From Bench to Bedside and Beyond
The structural and electronic tunability of N-aryl glycine derivatives has led to their exploration in a wide range of applications, from life-saving medicines to advanced materials.
Medicinal Chemistry: A Scaffold for Bioactivity
A significant area of research has focused on the development of N-aryl glycine derivatives as anticancer agents. Several studies have reported their potent cytotoxic activity against various cancer cell lines. For instance, a series of glycine-conjugated hybrid compounds containing coumarin, thiophene, and quinazoline moieties have demonstrated significant anticancer activity.
| Compound ID | Target Cell Line | IC₅₀ (µg/L) | Reference |
| 9a | PC-3 (Prostate) | 85.5 ± 1.1 | [4] |
| MCF-7 (Breast) | 104.9 ± 0.9 | [4] | |
| 9b | PC-3 (Prostate) | 54.0 ± 1.3 | [4] |
| MCF-7 (Breast) | 65.2 ± 1.5 | [4] | |
| 9f | PC-3 (Prostate) | 14.7 ± 1.4 | [4] |
| MCF-7 (Breast) | 16.5 ± 1.2 | [4] |
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
The anticancer activity of many N-aryl glycine derivatives is attributed to their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[5] For example, some quinazolinone derivatives, which can be considered related structures, have been shown to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6] Molecular docking studies suggest that these compounds can bind to the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling.
Furthermore, some N-aryl derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[3] For example, certain N-aryl indolylsulfoximines, which share the N-aryl motif, increase the endogenous levels of reactive oxygen species (ROS), leading to the upregulation of p53 and c-jun, which in turn triggers apoptosis.[3]
Diagram: Mechanism of Action of N-Aryl Glycine Derivatives as Kinase Inhibitors
Caption: Inhibition of kinase signaling and induction of apoptosis.
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents. N-aryl amino acids have shown promise as potential antibacterial agents. A study on a series of N-aryl amino acids revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1]
| Compound ID | Bacterial Strain | MIC (mg/mL) | Reference |
| 3a | Escherichia coli | 2.5 | [7] |
| Streptococcus pneumoniae | 5 | [7] | |
| 3c | Escherichia coli | 2.5 | [7] |
| 3j | Escherichia coli | 1.25 | [7] |
| Klebsiella oxytoca | 2.5 | [7] |
Mechanism of Action: Membrane Disruption and Enzyme Inhibition
The antimicrobial mechanism of N-aryl glycine derivatives is believed to involve multiple targets. One proposed mechanism is the disruption of the bacterial cell membrane. The amphipathic nature of these molecules, with a hydrophobic aryl group and a hydrophilic amino acid moiety, may facilitate their insertion into the lipid bilayer, leading to membrane permeabilization and cell death.[8]
Another potential mechanism is the inhibition of essential bacterial enzymes. For instance, some heterocyclic compounds bearing N-aryl substituents have been found to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[9] While direct evidence for N-aryl glycine derivatives acting as DNA gyrase inhibitors is still emerging, it represents a plausible avenue for their antibacterial activity.
Materials Science: Initiators for Polymerization
Beyond their biological applications, N-aryl glycines have garnered significant interest in materials science as versatile initiators for various polymerization reactions.[1] They can function as monocomponent photoinitiators or be part of multicomponent systems for both free radical and cationic photopolymerization under visible light, such as from blue LEDs.[1][3] This property is particularly valuable for applications in 3D printing, coatings, and dental materials.[2]
III. Peptidomimetics and Conformational Control
N-aryl glycine derivatives serve as excellent building blocks for the construction of peptidomimetics, which are molecules that mimic the structure and function of peptides. The introduction of an N-aryl group enforces a trans-amide bond conformation, leading to more predictable and stable secondary structures. This is in contrast to N-alkyl glycine oligomers (peptoids), which often exhibit a mixture of cis and trans amide bonds, resulting in conformational heterogeneity. The ability to control the backbone conformation is crucial for designing peptidomimetics with specific biological activities, such as high-affinity receptor ligands or enzyme inhibitors.
Diagram: Conformational Control in N-Aryl Glycine Oligomers
Caption: N-aryl groups enforce trans-amide bonds for defined conformations.
IV. Future Perspectives and Conclusion
N-aryl glycine derivatives have established themselves as a remarkably versatile and valuable scaffold in both medicinal chemistry and materials science. The continuous development of novel synthetic methodologies, particularly in the areas of photocatalysis and C-H functionalization, will undoubtedly expand the accessible chemical space of these compounds, leading to the discovery of derivatives with enhanced properties and novel applications.
In drug discovery, a deeper understanding of the structure-activity relationships and the precise molecular mechanisms of action will be crucial for the rational design of next-generation therapeutics with improved potency and selectivity. The exploration of N-aryl glycine derivatives as covalent inhibitors or as components of proteolysis-targeting chimeras (PROTACs) could open up new avenues for targeting challenging disease-related proteins.
In materials science, the design of N-aryl glycine-based initiators with tailored absorption characteristics and initiating efficiencies will continue to drive innovation in photopolymerization and advanced manufacturing.
V. References
-
Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances.
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Udugamasooriya, D. G., & Spaller, M. R. (2008). Oligo(N-aryl glycines): A New Twist on Structured Peptoids. Journal of the American Chemical Society.
-
Ghosh, C., et al. (2018). Aryl-Alkyl-Lysines Interact with Anionic Lipid Components of Bacterial Cell Envelope Eliciting Anti-Inflammatory and Antibiofilm Properties. ACS Omega.
-
Lai, H., et al. (2021). N-Aryl glycines as versatile initiators for various polymerizations. Polymer Chemistry, 12(13), 1991-2000.
-
Zhao, L., Liao, X., & Li, C.-J. (2009). Access to α-Functionalized Glycine Derivatives with Arylboronic Acid via Imino Amides. Synlett.
-
Nematpour, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceuticals.
-
Kamonpan, A., et al. (2021). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy.
-
Lee, C. I., et al. (2019). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry.
-
Zhao, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry.
-
Al-Suwaidan, I. A., et al. (2025). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. Molecules.
-
Andersen, R. J., et al. (2017). Identification of novel bacterial DNA gyrase inhibitors: An in silico study. Journal of Biomolecular Structure and Dynamics.
-
Hamacher, A., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules.
-
Abdeldayem, A., et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews.
-
Rauh, D., et al. (2015). Covalent-Allosteric Kinase Inhibitors. Angewandte Chemie International Edition.
-
Singh, P., & Kumar, D. (2023). Design, synthesis and anticancer activity of N-aryl indolylsulfoximines: Identification of potent and selective anticancer agents. Bioorganic & Medicinal Chemistry.
-
Adejoro, I. A., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Reactions.
-
Roddam, Y., & Yanamandra, V. (2014). Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime. International Journal of Computer Applications.
-
Adeniran, O. Y. (2024). Identification of Novel Plant-derived Inhibitors of the EGFR Kinase Domain Using vHTS, QSAR and Molecular Docking Approaches. Asian Journal of Biochemistry, Genetics and Molecular Biology.
-
Zhang, Y., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules.
-
Lee, S. H., & Park, J. D. (2021). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. International Journal of Molecular Sciences.
-
Chen, Y., et al. (2024). Antitumor Efficacy of Arylquin 1 through Dose-Dependent Cytotoxicity, Apoptosis Induction, and Synergy with Radiotherapy in Glioblastoma Models. Cancers.
-
Hamacher, A., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules.
-
Liu, X., et al. (2020). Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors. Chemical Biology & Drug Design.
-
Liu, X., et al. (2020). Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors. Chemical Biology & Drug Design.
-
Al-Suwaidan, I. A., et al. (2025). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. Molecules.
-
Adejoro, I. A., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Reactions.
-
Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances.
-
Beukers, M. W., et al. (2001). Discovery and SAR of org 24598-a selective glycine uptake inhibitor. Bioorganic & Medicinal Chemistry Letters.
-
Wang, Y., et al. (2024). Heterologous Expression and Antimicrobial Targets of a Novel Glycine-Rich Antimicrobial Peptide from Artemia franciscana. International Journal of Molecular Sciences.
-
Zhao, L., Liao, X., & Li, C.-J. (2009). Access to α-Functionalized Glycine Derivatives with Arylboronic Acid via Imino Amides. Synlett.
-
Yamaoka, T., et al. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. Gastroenterology & Hepatology.
References
- 1. mdpi.com [mdpi.com]
- 2. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity of N-aryl indolylsulfoximines: Identification of potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. QSAR studies on N-aryl derivative activity towards Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking and Biological Evaluation of Glycyrrhizin Analogs as Anticancer Agents Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of N-acetyl-N-phenylglycine Interactions
Abstract
In silico modeling has become a cornerstone of modern drug discovery, offering a powerful lens to examine molecular interactions at an atomic level.[1] This guide provides an in-depth, technically-focused protocol for modeling the interactions of a novel small molecule, N-acetyl-N-phenylglycine, with a protein target. As a derivative of phenylglycine, which serves as an intermediate in the synthesis of various therapeutic agents, understanding its binding characteristics is of significant interest.[2] We will move beyond a simple checklist of steps, instead focusing on the underlying scientific rationale—the "why" behind the "how"—to equip researchers with the expertise to design, execute, and validate robust computational experiments. This whitepaper details a complete workflow, from system preparation and ligand parameterization to the execution of molecular docking and the dynamic validation through molecular dynamics simulations, ensuring a self-validating and trustworthy computational model.
Introduction: The Rationale for a Computational Approach
The journey of a drug from concept to clinic is arduous and expensive. Computational, or in silico, methods provide a critical advantage by enabling rapid, cost-effective screening and characterization of molecular interactions before committing to costly wet-lab experiments.[3][4] By simulating the "handshake" between a small molecule (ligand) and its protein target, we can predict binding affinity, visualize the binding pose, and understand the dynamic interplay of forces that stabilize the complex.[3]
Our molecule of interest, N-acetyl-N-phenylglycine (PubChem CID: 68483), is a non-proteinogenic amino acid derivative.[5][6] While its parent compound, N-phenylglycine, is a known building block in pharmaceutical synthesis[2], the specific interactions of this acetylated form are less characterized. This makes it an ideal candidate for demonstrating a full in silico workflow, as it requires us to treat it as a novel entity, with particular attention to the critical step of force field parameterization.
This guide will use a hypothetical protein target, "Target X," to illustrate the complete workflow. The principles and protocols described herein are broadly applicable to any protein-ligand system.
The Workflow: A Triad of Computational Techniques
Our investigation will follow a logical progression from static prediction to dynamic validation, a workflow designed to build confidence in our results at each stage.
Caption: The In Silico Modeling Workflow.
Part 1: Pre-Computation Essentials: System Preparation
The axiom "garbage in, garbage out" is paramount in computational science. The quality of your starting structures and parameters directly dictates the reliability of your results.
Sourcing and Preparing the Protein Target
The three-dimensional coordinates of the protein target are the foundation of the model.[1]
Protocol 1: Receptor Structure Preparation
-
Obtain Structure: Download the protein structure from a reputable source like the RCSB Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand to help validate the binding site. For this guide, we assume we are using target_x.pdb.
-
Initial Cleaning: Open the PDB file in a text editor or molecular viewer. The first critical step is to simplify the system by removing non-essential molecules such as water, ions, and co-solvents that are not part of the immediate binding site.[7]
-
Protonation and Optimization: PDB files from X-ray crystallography typically lack hydrogen atoms.[8] Correctly adding hydrogens and assigning protonation states appropriate for a physiological pH is essential for accurate modeling of electrostatic and hydrogen bond interactions.
-
Causality: The protonation state of residues like Histidine, Aspartate, and Glutamate can dramatically alter the electrostatic landscape of the binding pocket. Using an incorrect state can lead to the failure to predict key hydrogen bonds.
-
Methodology: We will use the PDB2PQR web server , a robust tool that automates this process.[8][9][10][11][12]
-
Ligand Preparation and Parameterization: The Trustworthiness Pillar
For a novel ligand like N-acetyl-N-phenylglycine, pre-existing parameters in standard biomolecular force fields (like those for proteins) do not exist.[13] We must generate a custom topology and parameter file that accurately describes the molecule's internal mechanics (bond lengths, angles, dihedrals) and non-bonded interactions (van der Waals, electrostatics). This is the single most important step for ensuring the trustworthiness of a simulation involving a new molecule.
Protocol 2: Ligand Parameterization using CGenFF
-
Obtain Ligand Structure: Download the 3D structure of N-acetyl-N-phenylglycine from PubChem (CID 68483) in MOL2 or SDF format.[1][5]
-
Generate Parameters: We will use the CHARMM General Force Field (CGenFF) program, which is specifically designed to generate high-quality parameters for drug-like molecules that are compatible with the CHARMM force field for proteins.[14][15][16]
-
Causality: CGenFF works by analogy, assigning parameters and charges based on well-parameterized chemical fragments.[16][17] It provides a "penalty" score for each parameter, indicating the quality of the analogy. High penalties suggest that the parameter may need further, more rigorous optimization (e.g., using quantum mechanics), but for many standard chemical moieties, the automated assignment is highly reliable.[14]
-
Methodology:
-
Submit the ligand's MOL2 file to the CGenFF server.
-
The server will return a GROMACS-compatible topology file (.itp) and a parameter file (.prm), along with a stream file (.str) that lists the assigned parameters and their penalty scores.
-
Crucial Validation Step: Carefully inspect the output stream file. High penalty scores (e.g., >50) on dihedral parameters may indicate a need for manual refinement, as these govern the molecule's conformational flexibility.
-
-
Part 2: Predicting Binding Modes via Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex.[3] It uses a scoring function to estimate the binding affinity for different poses.
Caption: The Molecular Docking Workflow.
Protocol 3: Docking with AutoDock Vina AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[18] It simplifies the docking process by not requiring the pre-calculation of grid maps.
-
Prepare Input Files: Vina uses the PDBQT file format, which includes atomic coordinates, partial charges, and atom type information.
-
Receptor: Use AutoDock Tools (part of the MGLTools package) to convert your prepared receptor PQR file into a target_x.pdbqt file. This involves adding polar hydrogens (if not already present) and assigning Gasteiger charges.
-
Ligand: Convert your ligand's MOL2 file to a ligand.pdbqt file using Open Babel or AutoDock Tools.
-
-
Define the Search Space: Create a configuration file (conf.txt) that tells Vina where to search for a binding site.
-
Causality: The search space, or "grid box," must be large enough to encompass the entire binding site but small enough to ensure an efficient search. If you have a co-crystallized ligand, centering the box on its location is a robust strategy.
-
conf.txt Example:
-
-
Run Vina: Execute the docking from the command line: vina --config conf.txt --log docking_log.txt
-
Analyze Results: Vina will output a PDBQT file (docking_results.pdbqt) containing up to 9 predicted binding poses, ranked by their binding affinity scores (in kcal/mol).
-
Interpretation: The top-ranked pose (most negative score) is the most probable binding mode. A good result is characterized by a low binding affinity and a significant population of poses clustered in the same orientation, suggesting a well-defined energy minimum.
-
Table 1: Example Docking Results
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
|---|---|---|
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.251 |
| 3 | -8.1 | 1.432 |
| 4 | -7.9 | 5.612 |
| 5 | -7.8 | 1.890 |
Part 3: Elucidating Dynamic Interactions via MD Simulations
While docking provides a valuable static snapshot, molecular interactions are inherently dynamic. Molecular Dynamics (MD) simulations track the movements of every atom in the system over time, providing a much richer, more realistic view of the protein-ligand complex's stability and behavior.[19][20]
Caption: The GROMACS MD Simulation Setup Workflow.
Protocol 4: Protein-Ligand MD Simulation with GROMACS GROMACS is a high-performance, open-source MD simulation package.[19] The following protocol outlines the key stages for setting up and running a simulation of our docked complex.[21][22][23]
-
System Topology: Create a master topology file (topol.top) that incorporates the protein topology (generated by the pdb2gmx tool in GROMACS using the CHARMM force field) and includes the ligand's .itp file generated by CGenFF.[22][23]
-
Define Simulation Box: Place the protein-ligand complex in a simulation box of a specific shape (e.g., cubic) and size, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edges.
-
Solvation: Fill the simulation box with water molecules (e.g., TIP3P water model) to simulate an aqueous environment.
-
Adding Ions: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
Causality: A non-neutral system will lead to severe artifacts in the calculation of long-range electrostatic interactions. This is a mandatory step for a physically meaningful simulation.
-
-
Energy Minimization (EM): Before starting the dynamic simulation, remove any steric clashes or unfavorable geometries by performing a steep-descent energy minimization. This allows the system to relax into a local energy minimum.
-
Equilibration: This crucial two-phase process gradually brings the system to the desired temperature and pressure while keeping the protein and ligand positions restrained.
-
Phase 1: NVT (Canonical Ensemble): The system is heated to the target temperature (e.g., 300 K) while keeping the Number of particles, Volume, and Temperature constant. Check that the temperature reaches a stable plateau.[21][23]
-
Phase 2: NPT (Isothermal-Isobaric Ensemble): The pressure is stabilized to the target pressure (e.g., 1 bar) by allowing the box volume to fluctuate, keeping the Number of particles, Pressure, and Temperature constant. Check that both pressure and density reach a stable plateau.[21][23]
-
-
Production MD: Once the system is equilibrated, the position restraints are removed, and the production simulation is run for a desired length of time (e.g., 100 nanoseconds) to collect data for analysis.
Post-Simulation Analysis: Validating Stability
The output of an MD simulation is a trajectory file containing the coordinates of all atoms at regular time intervals. Analysis of this trajectory is key to validating the stability of the protein-ligand interaction.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms over time. A stable, converging RMSD plot for both indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. A low RMSF for residues in the binding pocket suggests they are stabilized by the ligand's presence.
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the protein and ligand throughout the simulation. The persistence of specific hydrogen bonds is a strong indicator of a stable interaction.
Conclusion
This guide has outlined a comprehensive and self-validating workflow for the in silico modeling of N-acetyl-N-phenylglycine. By meticulously preparing the system, generating high-quality ligand parameters, predicting a binding pose through docking, and validating the complex's stability with molecular dynamics, researchers can build a high degree of confidence in their computational predictions.[1] This structured approach, grounded in the causality behind each experimental choice, provides a robust framework for accelerating drug discovery and deepening our understanding of molecular recognition.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. researchgate.net [researchgate.net]
- 5. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Acetyl-L-phenylglycine | 42429-20-9 [chemicalbook.com]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. proteiniq.io [proteiniq.io]
- 9. neurosnap.ai [neurosnap.ai]
- 10. PDB2PQR: expanding and upgrading automated preparation of biomolecular structures for molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDB2PQR -- An automated pipeline for the setup of Poissonx96Boltzmann electrostatics calculations | HSLS [hsls.pitt.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. Small molecule force field parametrization for atomistic Molecular Dynamics simulations — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [humanbrainproject.github.io]
- 14. CHARMM General Force Field (CGenFF) — SilcsBio User Guide [docs.silcsbio.com]
- 15. CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CHARMM General Force Field (CGenFF) — SilcsBio User Guide [docs.silcsbio.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. GROMACS Tutorials [mdtutorials.com]
- 20. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 21. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 22. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 23. bioinformaticsreview.com [bioinformaticsreview.com]
N-acetyl-N-phenylglycine solubility in different organic solvents
An In-depth Technical Guide to the Solubility of N-acetyl-N-phenylglycine in Organic Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of N-acetyl-N-phenylglycine, a key intermediate in pharmaceutical and biochemical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of the compound, presents its solubility profile in various organic solvents, and offers a detailed, field-proven protocol for accurate solubility determination. The guide synthesizes theoretical principles with practical applications, explaining the causal relationships between solvent properties and solute behavior to support formulation, crystallization, and purification efforts.
Introduction: The Significance of N-acetyl-N-phenylglycine Solubility
N-acetyl-N-phenylglycine (Ac-Phg-OH) is an acetylated derivative of the non-proteinogenic amino acid N-phenylglycine.[1][2] Its structural features make it a valuable building block in medicinal chemistry and a target of interest for metabolic studies.[1] The solubility of this compound is a critical physicochemical parameter that dictates its behavior in various stages of drug development. From synthesis and purification in organic media to its formulation into viable drug products, a thorough understanding of its solubility is paramount for process optimization and ensuring bioavailability.[3]
This guide serves as a centralized resource on the solubility of N-acetyl-N-phenylglycine, moving beyond a simple data repository to explain the underlying principles that govern its dissolution.
Physicochemical Properties of N-acetyl-N-phenylglycine
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of N-acetyl-N-phenylglycine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem CID 68483[4] |
| Molecular Weight | 193.20 g/mol | PubChem CID 68483[4] |
| Appearance | White to off-white crystalline solid | CymitQuimica[1] |
| Melting Point | 196-200 °C | LabSolutions[5] |
| IUPAC Name | 2-(N-acetylanilino)acetic acid | PubChem CID 68483[4] |
The molecule possesses both a hydrophobic phenyl group and more polar functional groups: a carboxylic acid and an amide. This amphiphilic nature suggests a nuanced solubility profile, with significant dependence on the chosen solvent's properties. The carboxylic acid group allows the molecule to act as a weak acid, while the amide group can participate in hydrogen bonding as both a donor and an acceptor.
Solubility Profile in Organic Solvents
Based on its structure and general principles of "like dissolves like," a qualitative and predicted solubility trend can be established.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | The ability of these solvents to form hydrogen bonds with both the carboxylic acid and amide groups of the solute facilitates dissolution. The compound is confirmed to be soluble in Methanol.[5] |
| Aprotic Polar | Acetone, Acetonitrile, DMSO, DMF | Moderate to High | These solvents can accept hydrogen bonds and have significant dipole moments, allowing them to solvate the polar regions of the molecule effectively. |
| Nonpolar | Hexane, Toluene | Low | The large, nonpolar hydrocarbon structure of these solvents interacts poorly with the polar carboxylic acid and amide groups, leading to poor solvation. |
Key Insight: The interplay between the phenyl ring's hydrophobicity and the functional groups' polarity is key. In protic solvents like methanol, hydrogen bonding is the dominant favorable interaction. For amino acids and their derivatives, solubility tends to decrease as the hydrophobic character of the solvent increases (e.g., from methanol to propanol).
Experimental Determination of Thermodynamic Solubility
To ensure trustworthy and reproducible data, a robust experimental protocol is essential. The most reliable approach for determining the maximum, or thermodynamic, solubility of a compound is the Shake-Flask Equilibrium Method .[3] This method establishes equilibrium between the solid solute and the solvent, providing a true measure of solubility under controlled conditions.[8][9]
Rationale for the Shake-Flask Method
This method is considered the gold standard because it directly measures the saturation point of a solution in equilibrium with an excess of the solid drug, which is the definition of thermodynamic solubility.[8] It is distinguished from kinetic solubility tests, which are faster but measure the concentration at which a compound precipitates from a stock solution (often DMSO) and are more suited for high-throughput screening in early discovery.[9] For late-stage development, formulation, and process chemistry, thermodynamic solubility provides the definitive data required.
Detailed Step-by-Step Protocol
Objective: To determine the thermodynamic solubility of N-acetyl-N-phenylglycine in a given organic solvent at a specified temperature.
Materials:
-
N-acetyl-N-phenylglycine (>98% purity)
-
Selected organic solvent (HPLC grade or equivalent)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid N-acetyl-N-phenylglycine to a vial. "Excess" means enough solid will remain undissolved at equilibrium. This is a crucial step to ensure saturation.[3]
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25 °C or 298.15 K). Agitate the samples at a constant speed for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.
-
Expert Insight: To self-validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.[8]
-
-
Sample Collection & Filtration: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Causality: Filtration is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent.
-
-
Sample Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of N-acetyl-N-phenylglycine.[10]
-
Analytical Note: For HPLC, a reversed-phase C18 column is often suitable.[11] For UV-Vis, the wavelength of maximum absorbance (λ_max) for the compound in the specific solvent must be determined first.
-
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Factors Influencing Solubility & Thermodynamic Insights
The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is composed of enthalpic (ΔH_sol) and entropic (ΔS_sol) contributions:
ΔG_sol = ΔH_sol - TΔS_sol
For dissolution to be spontaneous, ΔG_sol must be negative.
-
Enthalpy of Solution (ΔH_sol): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For many organic compounds, this process is endothermic (ΔH_sol > 0), meaning it requires energy input, often from the surrounding thermal energy.[6]
-
Entropy of Solution (ΔS_sol): This term represents the change in disorder. Dissolution of an ordered crystalline solid into a liquid solution typically results in a large increase in entropy (ΔS_sol > 0), which is a primary driving force for the process.[6]
The solubility of N-acetyl-N-phenylglycine is therefore a balance. In a solvent like methanol, the favorable hydrogen bonding interactions formed between the solvent and the solute's functional groups help to offset the energy required to break the crystal lattice of the solid. The significant increase in entropy upon dissolution then drives the process forward.[6]
Practical Implications in Drug Development
-
Crystallization and Purification: Solubility data is fundamental for designing crystallization processes. To effectively purify N-acetyl-N-phenylglycine, one must identify a solvent in which it is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.
-
Formulation Development: For a compound to be formulated into a liquid dosage form, its solubility in pharmaceutically acceptable solvents is a primary consideration. If solubility is low, techniques like using co-solvents or creating different salt forms may be necessary.[3]
-
Lead Optimization: In the early stages of drug discovery, solubility data helps to identify and triage compounds. Poor solubility can be a major hurdle for achieving adequate bioavailability, and this data allows chemists to prioritize candidates or make structural modifications to improve their properties.[8][9]
Conclusion
This guide has provided a detailed examination of the solubility of N-acetyl-N-phenylglycine in organic solvents from both a theoretical and practical standpoint. Understanding its physicochemical properties, employing robust experimental methods like the shake-flask protocol, and appreciating the underlying thermodynamic principles are essential for any scientist working with this compound. The insights and protocols presented herein are designed to be directly applicable in a research and development setting, facilitating more efficient and informed decision-making in pharmaceutical and chemical synthesis.
References
- 1. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]
- 2. N-Phenylglycine - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmatutor.org [pharmatutor.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. archives.ijper.org [archives.ijper.org]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for N-acetyl-N-phenylglycine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-N-phenylglycine is a molecule of significant interest, serving as a chiral building block and a potential pharmacophore in medicinal chemistry.[1] Understanding its three-dimensional structure, electronic properties, and conformational landscape is paramount for its application in rational drug design. This in-depth technical guide provides a comprehensive workflow for performing high-accuracy quantum chemical (QC) calculations on N-acetyl-N-phenylglycine. We will delve into the theoretical underpinnings of the chosen methods, present a step-by-step computational protocol, and discuss the interpretation of the results in a drug development context, bridging the gap between theoretical calculations and practical application.
Introduction: The "Why" and "How" of Modeling N-acetyl-N-phenylglycine
N-acetyl-N-phenylglycine (C₁₀H₁₁NO₃) is a derivative of the non-proteinogenic amino acid phenylglycine.[2] Its structure, featuring a flexible backbone with rotatable bonds connecting an acetyl group, a phenyl ring, and a carboxylic acid moiety, gives rise to a complex potential energy surface with multiple conformers. These conformational preferences, along with the molecule's electronic structure, dictate its interactions with biological targets.
Quantum chemical calculations offer a powerful lens to investigate these properties at the atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone.[3] By solving approximations of the Schrödinger equation, we can determine a molecule's optimized geometry, vibrational frequencies, and a host of electronic properties that are crucial for drug discovery, such as orbital energies and electrostatic potential.[4] This guide will focus on a robust and widely-used methodology centered around Density Functional Theory (DFT), valued for its excellent balance of accuracy and computational cost for organic molecules.[5][6]
Theoretical Foundations: Choosing the Right Tools for the Job
The world of quantum chemistry offers a hierarchy of methods, each with its own trade-offs between accuracy and computational expense.
-
Hartree-Fock (HF) Theory : This is a foundational ab initio method that approximates the complex interactions between electrons by considering each electron in an average field of all others.[7] While computationally efficient, HF neglects a crucial component known as electron correlation, which can be a significant source of error.[8][9]
-
Post-Hartree-Fock Methods : To address the limitations of HF, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory were developed.[10][11] These methods explicitly include electron correlation, offering higher accuracy at a significantly greater computational cost, making them suitable for benchmarking smaller systems.[8]
-
Density Functional Theory (DFT) : DFT offers a pragmatic and powerful alternative. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy from the electron density.[6][12] This approach implicitly includes electron correlation and has become the workhorse of modern computational chemistry for its ability to provide high-quality results for medium to large-sized molecules with manageable computational resources.[5]
For this guide, we will primarily utilize DFT, as it represents the "sweet spot" for a molecule of this size and complexity in a drug discovery workflow.
Diagram: Hierarchy of Quantum Chemical Methods
The following diagram illustrates the general relationship between accuracy and computational cost for common quantum chemical methods.
Caption: Relationship between accuracy and computational cost for quantum chemical methods.
A Validated Computational Workflow for N-acetyl-N-phenylglycine
This section outlines a detailed, step-by-step protocol for the quantum chemical characterization of N-acetyl-N-phenylglycine. Each step is designed to build upon the last, ensuring a robust and validated final result.
Workflow Overview
Caption: High-level computational workflow for N-acetyl-N-phenylglycine.
Protocol 1: Initial Structure Generation and Conformational Analysis
Rationale: N-acetyl-N-phenylglycine is a flexible molecule.[13] Simply building a single structure is insufficient, as it will likely not be the global minimum energy conformation. A thorough conformational search is the most critical first step to ensure the starting point for high-level calculations is the most stable structure.[14][15]
Step-by-Step Methodology:
-
Initial 3D Structure Generation:
-
Use a molecular builder (e.g., Avogadro, GaussView) to construct the 3D structure of N-acetyl-N-phenylglycine. The SMILES string CC(=O)N(CC(=O)O)C1=CC=CC=C1 can be used as a starting point.
-
Perform an initial, quick geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to generate a reasonable starting geometry.[16]
-
-
Systematic Conformational Search:
-
Identify all rotatable bonds in the molecule. Key torsions include the C-N bond of the acetyl group, the N-C bond of the phenyl group, and the C-C bond of the glycine backbone.
-
Use a computational chemistry software package (e.g., Spartan, Schrödinger's MacroModel) to perform a systematic or stochastic (Monte Carlo) conformational search.
-
This search will rotate the identified bonds and perform a quick force field energy minimization on each resulting structure.[15]
-
Collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the lowest energy structure found.
-
Protocol 2: Geometry Optimization and Frequency Analysis
Rationale: The conformers from the force field search must be re-optimized using a more accurate quantum mechanical method. The subsequent frequency calculation serves a dual purpose: it provides the vibrational spectra (e.g., for comparison with experimental IR data) and, crucially, it validates that the optimized structure is a true energy minimum.[17][18]
Step-by-Step Methodology:
-
Select the Level of Theory:
-
Functional: B3LYP is a well-established hybrid functional that provides a good balance of accuracy for many organic systems. For higher accuracy, especially regarding non-covalent interactions, a dispersion-corrected functional like ωB97X-D is recommended.
-
Basis Set: The 6-311++G(d,p) basis set is an excellent choice. It is a triple-zeta basis set, providing flexibility for valence electrons. The ++ indicates diffuse functions on both heavy atoms and hydrogens, which are important for describing lone pairs and anions. The (d,p) indicates polarization functions, which are essential for accurately describing chemical bonds.[19][20][21]
-
-
Perform Geometry Optimization:
-
For each low-energy conformer identified in Protocol 1, perform a full geometry optimization at the chosen DFT level of theory (e.g., ωB97X-D/6-311++G(d,p)).[22]
-
This calculation will iteratively adjust the positions of the atoms until the forces on them are negligible, locating a stationary point on the potential energy surface.
-
-
Perform Frequency Analysis:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Validation: A true minimum energy structure will have zero imaginary frequencies.[17] If one imaginary frequency is present, it indicates a transition state. If more than one is present, it is a higher-order saddle point. Any conformer that does not result in zero imaginary frequencies should be re-examined or discarded.
-
The output will also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
-
Determine the Global Minimum:
-
Compare the final energies (including ZPVE correction) of all validated conformers. The structure with the lowest energy is the global minimum, and its properties will be the focus of further analysis.
-
Protocol 3: Calculation of Key Molecular Properties
Rationale: With the validated global minimum structure, we can now calculate a range of electronic properties that are directly relevant to drug design. These properties help us understand the molecule's reactivity, polarity, and potential interaction sites.[23][24]
Step-by-Step Methodology (using the global minimum geometry):
-
Frontier Molecular Orbitals (HOMO/LUMO):
-
These orbitals are typically part of the standard output from the optimization calculation. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electronic reactivity.[25]
-
The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a descriptor of chemical stability.[26][27]
-
-
Molecular Electrostatic Potential (MEP):
-
Calculate the MEP surface. This is a 3D plot of the electrostatic potential mapped onto the molecule's electron density surface.
-
The MEP is invaluable for identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions of the molecule, which are critical for predicting intermolecular interactions.[28]
-
-
Solvation Effects:
-
Biological processes occur in solution. To create a more realistic model, re-run the optimization and property calculations using an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[29][30][31][32][33]
-
These models treat the solvent as a continuous dielectric medium, which can significantly influence the geometry and electronic properties of the solute.[32]
-
Data Presentation and Interpretation in a Drug Development Context
The true power of these calculations lies in their interpretation to guide drug discovery efforts.[23]
Table 1: Summary of Calculated Properties for N-acetyl-N-phenylglycine
(Note: The following are representative values for illustrative purposes and would be generated from the actual calculations.)
| Property | Level of Theory | In Vacuo Value | In Water (PCM) Value | Significance in Drug Development |
| Total Energy (Hartree) | ωB97X-D/6-311++G(d,p) | -688.12345 | -688.13567 | Provides relative stability of conformers. |
| Dipole Moment (Debye) | ωB97X-D/6-311++G(d,p) | 2.51 | 3.89 | Indicator of overall polarity; influences solubility and membrane permeability. |
| HOMO Energy (eV) | ωB97X-D/6-311++G(d,p) | -7.89 | -8.01 | Relates to susceptibility to oxidation and interaction with electron-poor sites. |
| LUMO Energy (eV) | ωB97X-D/6-311++G(d,p) | -0.45 | -0.52 | Relates to susceptibility to reduction and interaction with nucleophiles. |
| HOMO-LUMO Gap (eV) | ωB97X-D/6-311++G(d,p) | 7.44 | 7.49 | Correlates with chemical reactivity and kinetic stability. |
Interpretation for Drug Development:
-
Pharmacophore Modeling: The 3D structure of the global minimum conformer, along with the MEP map, provides a detailed pharmacophore model. The electron-rich regions (e.g., the carbonyl oxygens) are likely hydrogen bond acceptors, while the carboxylic acid proton is a hydrogen bond donor. The phenyl ring can participate in π-stacking or hydrophobic interactions.
-
QSAR Models: The calculated properties (e.g., HOMO/LUMO energies, dipole moment) can be used as quantum chemical descriptors in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models of biological activity.[34]
-
Metabolic Stability: The HOMO and MEP can indicate sites susceptible to electrophilic attack, providing clues about potential sites of metabolism by cytochrome P450 enzymes.
-
Benchmarking: The calculated IR and NMR spectra can be compared with experimental data to validate the accuracy of the computational model.[35][36][37][38][39] Any significant discrepancies may suggest that a different conformer is dominant experimentally or that the chosen level of theory is insufficient.
Conclusion
This guide has outlined a robust, multi-step workflow for the comprehensive quantum chemical characterization of N-acetyl-N-phenylglycine. By starting with a thorough conformational analysis and proceeding to high-level DFT calculations with validation at each stage, researchers can generate reliable data on the molecule's structure, stability, and electronic properties. The true value of this in silico approach is realized when these calculated descriptors are skillfully integrated into the broader drug discovery and development pipeline, enabling more informed, rational design of novel therapeutic agents.
References
- 1. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]
- 2. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]
- 7. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. 2.4 Post Hartree-Fock techniques [web.ornl.gov]
- 10. Post–Hartree–Fock - Wikipedia [en.wikipedia.org]
- 11. Post-Hartree-Fock [chemeurope.com]
- 12. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 13. Understanding and Quantifying Molecular Flexibility: Torsion Angular Bin Strings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]
- 17. youtube.com [youtube.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 20. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 21. Basis Sets | Rowan Documentation [docs.rowansci.com]
- 22. tau.ac.il [tau.ac.il]
- 23. benchchem.com [benchchem.com]
- 24. rowansci.substack.com [rowansci.substack.com]
- 25. m.youtube.com [m.youtube.com]
- 26. [PDF] Electrostatic considerations affecting the calculated HOMO–LUMO gap in protein molecules | Semantic Scholar [semanticscholar.org]
- 27. [1302.4696] Electrostatic considerations affecting the calculated HOMO-LUMO gap in protein molecules [arxiv.org]
- 28. researchgate.net [researchgate.net]
- 29. Solvation models — PySCF [pyscf.org]
- 30. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 31. Solvent model - Wikipedia [en.wikipedia.org]
- 32. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Solvation Models - NWChem [nwchemgit.github.io]
- 34. mdpi.com [mdpi.com]
- 35. Performance of quantum chemistry methods for a benchmark set of spin-state energetics derived from experimental data of 17 transition metal complexes (SSE17) - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Benchmark Experiments for Numerical Quantum Chemistry Home [pubs.rsc.org]
- 37. compchemhighlights.org [compchemhighlights.org]
- 38. Performance of quantum chemistry methods for a benchmark set of spin-state energetics derived from experimental data of 17 transition metal complexes (SSE17) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 39. chemrxiv.org [chemrxiv.org]
Methodological & Application
Protocol for N-acetyl-N-phenylglycine synthesis from 2-chloro-N-aryl acetamides
An Application Note and Protocol for the Synthesis of N-acetyl-N-phenylglycine from 2-chloro-N-aryl Acetamides
Introduction
N-acetyl-N-phenylglycine is a significant chemical intermediate, serving as a valuable building block in the synthesis of various pharmaceutical compounds and complex organic molecules.[1] Its parent compound, N-phenylglycine, and its derivatives are recognized for their biological properties, low toxicity, and applications as photoinitiators for free radical polymerization.[2][3] The synthesis of N-aryl glycines, the direct precursors to their N-acetylated counterparts, has been approached through various methods, including the reaction of anilines with ethyl chloroacetate followed by hydrolysis.[2][3]
This application note presents a detailed, reliable, and efficient protocol for the synthesis of N-acetyl-N-phenylglycine. The process is bifurcated into two primary stages:
-
Synthesis of N-Phenylglycine: A mild and efficient one-pot, two-step synthesis from 2-chloro-N-phenylacetamide. This modern approach proceeds through a 1,4-diarylpiperazine-2,5-dione intermediate, which is subsequently cleaved to yield the desired N-aryl glycine in high yields.[2][3][4]
-
Acetylation of N-Phenylglycine: A robust and high-yielding N-acetylation of the synthesized N-phenylglycine using acetic anhydride, adapted from established methods for amino acid acetylation.[5]
This guide provides a comprehensive workflow, mechanistic insights, step-by-step experimental procedures, and critical safety information tailored for researchers in organic synthesis and drug development.
Overall Reaction Scheme
The complete synthetic pathway is illustrated below:
Step 1: Synthesis of N-Phenylglycine
Step 2: Acetylation of N-Phenylglycine
Mechanistic Insights
1. Formation of N-Phenylglycine via Piperazine-dione Intermediate
The conversion of 2-chloro-N-aryl acetamides to N-aryl glycines is not a direct substitution but rather an elegant rearrangement. The reaction, catalyzed by CuCl₂·2H₂O in the presence of a base (KOH), proceeds through a key intermediate.[2][3]
-
Step A (Intermolecular Cyclization): Two molecules of the 2-chloro-N-aryl acetamide undergo a copper-catalyzed intermolecular cyclization. This forms a 1,4-diarylpiperazine-2,5-dione intermediate. The base facilitates the deprotonation of the amide nitrogen, enhancing its nucleophilicity for the initial substitution.
-
Step B (Ring Opening): The stable piperazine-dione intermediate is then subjected to cleavage. The addition of an ethanolic solution of potassium hydroxide and refluxing provides the necessary conditions for the hydrolytic ring-opening of the dione, yielding two equivalents of the desired N-aryl glycine product after workup.[2][3][4]
Caption: Key mechanistic stages for N-phenylglycine synthesis.
2. N-Acetylation of N-Phenylglycine
The acetylation of the secondary amine in N-phenylglycine is a straightforward nucleophilic acyl substitution.
-
The nitrogen atom of N-phenylglycine acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.
-
This forms a tetrahedral intermediate, which then collapses, eliminating an acetate ion as a leaving group and yielding the protonated N-acetyl-N-phenylglycine.
-
A final deprotonation step gives the neutral product. The reaction is typically performed in an aqueous medium, where water can assist in the final proton transfer.[5]
Experimental Protocols
Protocol 1: Synthesis of N-Phenylglycine
This protocol is adapted from the one-pot procedure developed by Radhakrishna, Y. V., et al.[2][3][4]
Materials:
-
2-chloro-N-phenylacetamide (1.0 mmol, 169.6 mg)
-
Potassium hydroxide (KOH) (3.6 mmol total; Step 1: 1.1 mmol, 61.7 mg; Step 2: 2.5 mmol, 140.2 mg)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.1 mmol, 187.5 mg)
-
Acetonitrile (CH₃CN), 10 mL
-
Ethanol (EtOH), 10 mL
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
50 mL Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle/oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing acetonitrile (10 mL), add 2-chloro-N-phenylacetamide (1.0 mmol), potassium hydroxide (1.1 mmol), and CuCl₂·2H₂O (1.1 mmol).
-
Intermediate Formation: Place the flask in a preheated oil bath and reflux the mixture for approximately 30-45 minutes. Monitor the reaction's completion by thin-layer chromatography (TLC).
-
Solvent Evaporation: Once the starting material is consumed, remove the flask from the heat and allow it to cool. Evaporate the acetonitrile under reduced pressure using a rotary evaporator.
-
Ring Cleavage: To the resulting residue, add a solution of potassium hydroxide (2.5 mmol) in ethanol (10 mL). Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour.
-
Work-up and Extraction: After cooling, quench the reaction mixture with 15 mL of water. Acidify the solution to a pH of ~4-5 using 1M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Isolation: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the organic phase under reduced pressure to yield crude N-phenylglycine.
-
Purification: The crude product can be purified by column chromatography on silica gel using an ethyl acetate/petroleum ether mixture (e.g., 30:70) as the eluent or by recrystallization to obtain pure N-phenylglycine.[3]
Protocol 2: Acetylation of N-Phenylglycine
This protocol is adapted from the well-established method for acetylating amino acids.[5]
Materials:
-
N-Phenylglycine (1.0 mmol, 151.2 mg)
-
Acetic anhydride (2.0 mmol, 0.19 mL)
-
Deionized water
-
Ice bath
Equipment:
-
50 mL Erlenmeyer flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve the synthesized N-phenylglycine (1.0 mmol) in 5 mL of deionized water. Gentle warming may be required. Cool the solution to room temperature.
-
Acetylation: While stirring vigorously, add acetic anhydride (2.0 mmol) in a single portion. The reaction is exothermic.
-
Crystallization: Continue stirring for 20-30 minutes. The solution will become warm, and the product, N-acetyl-N-phenylglycine, may begin to crystallize.
-
Isolation: Cool the flask in an ice bath for at least 1 hour to ensure complete crystallization. Collect the white precipitate by vacuum filtration on a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of ice-cold water to remove any unreacted starting materials or acetic acid. Dry the product in an oven at 100-110 °C or in a vacuum desiccator.
-
Second Crop (Optional): The filtrate can be concentrated under reduced pressure to obtain a second crop of the product, which can be recrystallized if necessary.
Data Presentation: Substrate Scope
The synthesis of N-aryl glycines is versatile and tolerates various substituents on the aromatic ring of the starting 2-chloro-N-aryl acetamide.[2][3]
| Entry | Aryl Group in Starting Material | Product (N-Aryl Glycine) | Yield (%) |
| 1 | Phenyl | N-Phenylglycine | 85 |
| 2 | 4-Methylphenyl | N-(4-Methylphenyl)glycine | 88 |
| 3 | 4-Methoxyphenyl | N-(4-Methoxyphenyl)glycine | 92 |
| 4 | 4-Chlorophenyl | N-(4-Chlorophenyl)glycine | 84 |
| 5 | 2,6-Dimethylphenyl | N-(2,6-Dimethylphenyl)glycine | 82 |
Data adapted from Radhakrishna, Y. V., et al., RSC Adv., 2015.[3]
Overall Synthesis Workflow
Caption: High-level workflow for the two-stage synthesis.
Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Chloro-N-aryl Acetamides: These compounds are classified as toxic if swallowed (H301), may cause an allergic skin reaction (H317), and are suspected of damaging fertility (H361f).[6][7] Avoid breathing dust and ensure contaminated clothing is removed and washed before reuse.[6] In case of ingestion, call a poison center or doctor immediately.[7]
-
Copper(II) Chloride (CuCl₂): Harmful if swallowed and causes skin and serious eye irritation. Avoid release to the environment as it is toxic to aquatic life.
-
Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage. Reacts with water. Handle in a fume hood away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[6][7][8]
References
- 1. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]
- 2. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemos.de [chemos.de]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: The Use of N-Phenylglycine in Photopolymerization
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Foreword: On the Subject of N-acetyl-N-phenylglycine
Initial inquiries into the use of N-acetyl-N-phenylglycine as a photopolymerization initiator have led to a crucial scientific clarification. Our comprehensive literature review reveals that the primary actor in this class of compounds is, in fact, N-Phenylglycine (NPG) . The photoinitiating capability of NPG is mechanistically dependent on the electron-donating properties of its secondary amine. The introduction of an acetyl group to this nitrogen atom, as in N-acetyl-N-phenylglycine, transforms the amine into an amide. This modification significantly reduces the nitrogen's electron-donating ability due to the electron-withdrawing nature of the acetyl group. Consequently, N-acetyl-N-phenylglycine is not an effective photoinitiator under typical conditions.
This guide, therefore, focuses on the scientifically validated and widely applied compound, N-Phenylglycine (NPG), to provide researchers with accurate and actionable protocols.
N-Phenylglycine (NPG): A Biocompatible and Versatile Photoinitiator
N-Phenylglycine (CAS 103-01-5) is an amino acid derivative that has garnered significant interest as a photoinitiator, particularly as a co-initiator in Type II photoinitiating systems.[1] Its rising prominence in fields like dental materials, 3D printing, and biomedical hydrogels is attributed to its high efficiency and favorable biocompatibility profile compared to more traditional amine co-initiators.[1][2]
Key Advantages:
-
Biocompatibility: As an amino acid derivative, NPG is considered biologically less toxic and non-mutagenic, making it a prime candidate for materials intended for biomedical applications.[1]
-
High Efficiency: NPG acts as an excellent hydrogen and electron donor, leading to efficient radical generation and high polymerization rates.[3]
-
Versatility: It can be used in combination with a wide range of photosensitizers to be active under various light sources, from UV to visible light LEDs (e.g., 385, 392, 405, and 477 nm).[2][4]
-
Aqueous System Compatibility: Unlike many tertiary amines, NPG's radical generation mechanism via decarboxylation is highly efficient in aqueous environments, which is crucial for hydrogel synthesis.[3]
The Scientific Foundation: Mechanism of Action
NPG can initiate polymerization through two primary pathways: as a co-initiator in a Type II system or as a standalone initiator.
A. As a Co-initiator (Type II System): This is the most common application.
-
Photoexcitation: A photosensitizer (PS), such as camphorquinone or a flavone derivative, absorbs light and is promoted to an excited singlet state (¹PS), which then converts to a more stable triplet state (³PS).
-
Electron Transfer: The excited photosensitizer abstracts an electron from the nitrogen atom of NPG, which acts as an electron donor. This forms a photosensitizer radical anion and an NPG radical cation.
-
Proton Transfer & Decarboxylation: The unstable NPG radical cation undergoes rapid internal proton transfer and subsequent decarboxylation (loss of CO₂), generating a highly reactive α-aminoalkyl radical.[1]
-
Initiation: This carbon-centered radical proceeds to attack a monomer's double bond, thereby initiating the polymerization chain reaction.
The rapid, irreversible decarboxylation step is key to NPG's efficiency, as it prevents the back-electron transfer that can plague other amine co-initiators, thus ensuring a high quantum yield of radical generation.[1]
B. As a Standalone Initiator: NPG can also function as a monocomponent photoinitiator, particularly under near-UV light (e.g., ~392 nm). Upon direct absorption of light, NPG can undergo photodecomposition to generate initiating radicals (PhNHCH₂•).[4] This property is useful for simpler formulations, though it is generally less efficient than two- or three-component systems. When combined with an iodonium salt (e.g., diphenyliodonium hexafluorophosphate), NPG can also generate both phenyl radicals and cations, enabling it to initiate both free-radical and cationic polymerization simultaneously.[1][4]
Applications in Research and Drug Development
Biomedical Hydrogels for Drug Delivery
Photopolymerized hydrogels are essential platforms for controlled drug delivery and tissue engineering. The use of NPG is highly advantageous due to its biocompatibility and efficiency in aqueous solutions. By selecting appropriate monomers (e.g., PEGDA, GelMA), researchers can create biocompatible hydrogel networks that encapsulate therapeutic agents. The polymerization can be triggered on-demand with light, allowing for in-situ formation of drug depots.
High-Resolution 3D Printing of Medical Devices
NPG-based photoinitiating systems are being employed in stereolithography (SLA) and digital light processing (DLP) 3D printing to fabricate complex biomedical devices, scaffolds, and dental restorations.[2] Systems combining NPG with photosensitizers like 3-hydroxyflavone are particularly effective with visible light LEDs (e.g., 405 nm), offering safer operating conditions and excellent cure depth for creating thick or composite-filled objects.[2]
Experimental Protocols
Protocol 1: Free-Radical Polymerization of a Biocompatible Hydrogel
This protocol describes the formulation of a polyethylene glycol diacrylate (PEGDA) hydrogel, a common material in drug delivery research, using a visible light-curing system.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA), Mn 700 g/mol
-
Camphorquinone (CQ)
-
N-Phenylglycine (NPG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Active Pharmaceutical Ingredient (API) or fluorescent marker (optional)
Equipment:
-
Visible light LED curing lamp (e.g., 470 nm)
-
Vortex mixer
-
Molds for hydrogel casting (e.g., PDMS)
Procedure:
-
Prepare NPG/CQ Stock Solution: Dissolve 0.5 wt% Camphorquinone and 1.0 wt% N-Phenylglycine in the PEGDA monomer. Mix thoroughly in a dark vial using a vortex mixer until fully dissolved. This may require gentle warming (to ~40°C).
-
Prepare Pre-polymer Solution: In a separate vial, dissolve your API of choice in PBS to the desired concentration. Add this aqueous solution to the PEGDA-initiator mixture to achieve a final concentration of 20% w/v PEGDA in PBS. For example, to make 1 mL of pre-polymer solution, mix 200 mg of the NPG/CQ/PEGDA stock with 800 µL of the API/PBS solution.
-
Casting and Curing: Pipette the final pre-polymer solution into your molds. Expose the solution to the 470 nm LED light source. The required exposure time will depend on the light intensity and sample thickness but typically ranges from 60 to 300 seconds.
-
Post-Curing Wash: Carefully remove the cured hydrogels from the molds and place them in fresh PBS to wash away any unreacted monomer or initiator components. The washing medium should be exchanged several times over 24 hours.
Protocol 2: Formulation of a Dental-Type Resin with a Three-Component System
This protocol is adapted for creating a robust, cross-linked polymer suitable for dental composites or biocompatible device fabrication, using a near-UV/Visible LED.
Materials:
-
Bisphenol A glycidyl methacrylate (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
3-Hydroxyflavone (3HF) or other suitable photosensitizer
-
N-Phenylglycine (NPG)
-
Diphenyliodonium hexafluorophosphate (Iod)
-
Inert fillers (e.g., silanized silica), optional
Equipment:
-
LED Curing Lamp (e.g., 405 nm)
-
Dual asymmetric centrifugal mixer or magnetic stirrer
-
Molds for sample preparation
Procedure:
-
Prepare Monomer Base: Create a monomer blend of 70 wt% BisGMA and 30 wt% TEGDMA. Mix until homogeneous.
-
Add Photoinitiating System: To the monomer base, add the components of the initiating system. A typical formulation is:
-
0.5 wt% 3-Hydroxyflavone
-
1.0 wt% N-Phenylglycine
-
1.0 wt% Iodonium Salt
-
-
Mixing: Ensure all components are fully dissolved. If using fillers, add them at this stage (e.g., 40-60 wt%) and mix using a dual asymmetric centrifugal mixer to ensure a void-free, homogeneous paste. Store the final formulation in a light-blocking container.
-
Curing: Place the resin paste into a mold and irradiate with a 405 nm LED light source. For a 2 mm thick sample, an exposure of 20-40 seconds at an intensity of ~1000 mW/cm² is a typical starting point.
-
Characterization: Evaluate the degree of monomer conversion using FTIR by monitoring the decrease in the methacrylate C=C peak at ~1638 cm⁻¹.
Quantitative Data and Performance Metrics
The efficiency of a photoinitiating system is critical. The table below summarizes typical performance data for NPG-based systems, demonstrating their high reactivity.
| Photoinitiating System | Monomer Blend | Light Source (Intensity) | Final Monomer Conversion (%) | Reference(s) |
| NPG alone (2 wt%) | Tripropyleneglycol diacrylate (TPGDA) | 392 nm LED (~100 mW/cm²) | ~55% | [4] |
| NPG (2 wt%) / Iodonium Salt (2 wt%) | Tripropyleneglycol diacrylate (TPGDA) | 392 nm LED (~100 mW/cm²) | >60% | [4] |
| 3-Hydroxyflavone (0.5 wt%) / NPG (1.0 wt%) | BisGMA/TEGDMA (70/30) | 405 nm LED | ~70% | [2] |
| Camphorquinone (0.2 wt%) / Amine (0.8 wt%)* | Bis-GMA/TEGDMA (50/50) | Blue Light LED (~1200 mW/cm²) | 60-75% | [5][6] |
*Note: Data for standard CQ/Amine systems are provided for comparison to illustrate the high performance of NPG-based alternatives.
Trustworthiness and Validation
The protocols described herein are based on established methodologies from peer-reviewed scientific literature.[2][4][5][6] For any application, especially those involving biological systems, it is imperative to conduct thorough validation.
-
Cytotoxicity Testing: When developing materials for biomedical use, perform cytotoxicity assays (e.g., ISO 10993-5) on the cured polymer to ensure that residual, unreacted components do not leach out at toxic levels.
-
Degree of Conversion: Always quantify the final monomer conversion via FTIR or Raman spectroscopy. Incomplete polymerization can compromise both the mechanical properties and the biocompatibility of the final product.
-
Mechanical Testing: Characterize the mechanical properties (e.g., compressive strength, flexural modulus) of the cured material to ensure it meets the requirements of the intended application.
By understanding the underlying chemistry of N-Phenylglycine and following these validated approaches, researchers can effectively leverage this versatile photoinitiator to develop advanced materials for a wide range of scientific and medical applications.
References
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Novel Dental Nanocomposite Resins by Incorporating Polymerizable, Quaternary Ammonium Silane-Modified Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monomer-to-polymer conversion and micro-tensile bond strength to dentine of experimental and commercial adhesives containing diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide or a camphorquinone/amine photo-initiator system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-Acyl Glycines in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of a panel of N-acyl glycines in human plasma. N-acyl glycines are a class of endogenous lipid metabolites that are gaining prominence as biomarkers for inborn errors of metabolism and are implicated in various physiological and pathological processes.[1][2][3] The accurate and precise measurement of these molecules is crucial for clinical research and drug development. This protocol employs a straightforward protein precipitation extraction, followed by rapid and efficient chromatographic separation using Ultra-Performance Liquid Chromatography (UPLC), and sensitive detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation to ensure reliability and accuracy.[4][5][6][7][8][9][10]
Introduction: The Significance of N-Acyl Glycine Quantification
N-acyl glycines (NAGs) are formed through the conjugation of an acyl-CoA molecule with glycine, a metabolic pathway that plays a role in the detoxification of organic acids.[11] Elevated levels of specific N-acyl glycines in biological fluids are characteristic of several inherited metabolic disorders, including medium-chain acyl-CoA dehydrogenase deficiency (MCADD).[2][12] Beyond their diagnostic utility, N-acyl glycines are recognized as bioactive signaling molecules involved in a range of physiological processes, such as anti-inflammatory responses, sensory neuronal signaling, and energy homeostasis.[3][11][13][14]
The growing interest in the multifaceted roles of N-acyl glycines necessitates a reliable and sensitive analytical method for their quantification in complex biological matrices like plasma. LC-MS/MS has emerged as the gold standard for this application due to its high selectivity, sensitivity, and throughput, enabling the precise measurement of low-abundance analytes.[2][15] This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to implement a validated LC-MS/MS method for N-acyl glycine analysis in their laboratories.
Experimental Workflow Overview
The overall experimental workflow for the quantification of N-acyl glycines in plasma is depicted in the following diagram:
Caption: Overall workflow for N-acyl glycine quantification.
Materials and Reagents
Chemicals and Solvents
-
N-Acyl glycine analytical standards (e.g., N-Hexanoylglycine, N-Octanoylglycine, N-Decanoylglycine, etc.)
-
Stable isotope-labeled internal standards (e.g., N-Octanoylglycine-d2, N-Hexanoylglycine-¹³C₂, etc.)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
Human plasma (K₂EDTA), charcoal-stripped plasma for calibration standards and quality controls
Labware and Equipment
-
1.5 mL polypropylene microcentrifuge tubes
-
96-well plates (optional)
-
Autosampler vials
-
Calibrated pipettes and tips
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
UPLC system
-
Triple quadrupole mass spectrometer
Detailed Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
The foundation of an accurate quantitative assay lies in the meticulous preparation of standards and QCs.
-
Stock Solutions: Prepare primary stock solutions of each N-acyl glycine and internal standard in methanol at a concentration of 1 mg/mL. Store these at -20°C. The use of stable isotope-labeled internal standards is critical to compensate for variability during sample preparation and analysis.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-acyl glycine stock solutions with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard mixture in methanol at a concentration appropriate for the expected analyte levels and instrument sensitivity.
-
Calibration Standards: Prepare calibration standards by spiking the working standard solutions into charcoal-stripped plasma to achieve a concentration range that covers the expected levels of N-acyl glycines in study samples. A typical range would be from low ng/mL to µg/mL.
-
Quality Control Samples: Prepare QCs at a minimum of three concentration levels (low, medium, and high) in charcoal-stripped plasma. These are prepared independently from the calibration standards.
Plasma Sample Preparation: Protein Precipitation
This protocol utilizes a simple and effective protein precipitation method for the extraction of N-acyl glycines from plasma.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.[1] Vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 50 µL of plasma (calibration standards, QCs, and unknown samples) into 1.5 mL microcentrifuge tubes.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each tube.
-
Protein Precipitation: Add 200 µL of ice-cold methanol containing 0.1% formic acid to each tube. The acidic methanol aids in protein precipitation and helps to maintain the analytes in their protonated form for positive ion mode ESI.
-
Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to mix, then centrifuge to pellet any insoluble material.
-
Transfer: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
For certain applications requiring lower limits of quantification or cleaner extracts, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be considered.
-
Liquid-Liquid Extraction: LLE, often using solvents like methyl tert-butyl ether (MTBE) or a chloroform/methanol mixture, can provide a cleaner extract by partitioning the analytes into an organic phase, leaving polar interferences in the aqueous phase.[16][17][18]
-
Solid-Phase Extraction: SPE using a C18 stationary phase can be employed to selectively retain the N-acyl glycines while washing away interfering substances.[16][19] The analytes are then eluted with an organic solvent.
The choice of extraction method should be guided by the specific requirements of the assay and should be thoroughly validated.
LC-MS/MS Method
Liquid Chromatography Conditions
The chromatographic separation is crucial for resolving the N-acyl glycines from each other and from matrix interferences.
| Parameter | Recommended Condition |
| LC System | UPLC System |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes. |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is used for sensitive and specific detection of the N-acyl glycines.
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for N-Acyl Glycines
The following table provides examples of MRM transitions for a selection of N-acyl glycines. It is essential to optimize the collision energy for each transition on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| N-Hexanoylglycine | 174.1 | 76.1 | 20 | 25 | 15 |
| N-Octanoylglycine | 202.1 | 76.1 | 20 | 30 | 18 |
| N-Octanoylglycine-d2 (IS) | 204.1 | 76.1 | 20 | 30 | 18 |
| N-Decanoylglycine | 230.2 | 76.1 | 20 | 35 | 20 |
| N-Lauroylglycine | 258.2 | 76.1 | 20 | 35 | 22 |
| N-Myristoylglycine | 286.2 | 76.1 | 20 | 40 | 25 |
| N-Palmitoylglycine | 314.3 | 76.1 | 20 | 40 | 28 |
| N-Oleoylglycine | 340.3 | 76.1 | 20 | 45 | 30 |
| N-Stearoylglycine | 342.3 | 76.1 | 20 | 45 | 30 |
The characteristic product ion at m/z 76.1 corresponds to the glycine fragment.
Method Validation
A comprehensive validation of the bioanalytical method is mandatory to ensure its reliability for the intended application.[6][20] The validation should be performed in accordance with the latest guidelines from regulatory agencies such as the FDA and EMA.[4][5][8][9][10]
Key Validation Parameters
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is often used.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each analyte and internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Quantification: Determine the concentration of the N-acyl glycines in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive and validated LC-MS/MS method for the quantification of N-acyl glycines in human plasma. The described protocol, from sample preparation to data analysis, is designed to be robust, reliable, and suitable for high-throughput applications in both clinical research and drug development settings. The successful implementation of this method will enable researchers to accurately investigate the role of N-acyl glycines in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. id-eptri.eu [id-eptri.eu]
- 7. bioanalysisforum.jp [bioanalysisforum.jp]
- 8. moh.gov.bw [moh.gov.bw]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. fda.gov [fda.gov]
- 11. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Solid-phase extraction of N-linked glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
Application Note: Enhanced LC-MS Detection of N-acetyl-N-phenylglycine through Chemical Derivatization
Introduction: The Analytical Challenge of N-acetyl-N-phenylglycine
N-acetyl-N-phenylglycine (APG) is a metabolite of interest in various biomedical and pharmaceutical research areas, including the study of drug metabolism and biomarker discovery. As a relatively small and polar molecule containing a carboxylic acid functional group, APG presents significant challenges for sensitive and robust quantification by liquid chromatography-mass spectrometry (LC-MS).
Direct analysis using common reversed-phase (RP) liquid chromatography with electrospray ionization mass spectrometry (ESI-MS) is often hampered by:
-
Poor Retention: The polar nature of APG leads to weak interaction with nonpolar C18 stationary phases, resulting in early elution, often near the solvent front where matrix effects are most pronounced.
-
Suboptimal Ionization: Carboxylic acids can be analyzed in negative ion mode, but often suffer from lower sensitivity and are susceptible to ion suppression from endogenous matrix components. Analysis in positive ion mode is generally inefficient without modification.
-
Low Mass: The low molecular weight of APG places it in a region of the mass spectrum that can be subject to higher chemical noise.
To overcome these limitations, a chemical derivatization strategy is employed. This application note provides a detailed protocol for the derivatization of APG to significantly enhance its chromatographic retention and ESI-MS signal intensity, thereby enabling highly sensitive and reliable quantification in complex biological matrices.
Principle of Derivatization for Enhanced LC-MS Performance
Chemical derivatization in the context of LC-MS is a strategic modification of an analyte's structure to improve its analytical properties.[1] The primary goals are to:
-
Enhance Ionization Efficiency: By introducing a moiety that is easily protonated (for positive ion mode) or deprotonated (for negative ion mode), the analyte's response in the mass spectrometer can be increased by several orders of magnitude.[2] For carboxylic acids like APG, a common strategy is "charge reversal," where the anionic carboxyl group is converted into a derivative with a cationic center, facilitating highly sensitive detection in positive ion mode.[3]
-
Improve Chromatographic Behavior: By increasing the hydrophobicity of a polar analyte, its retention on reversed-phase columns is improved, moving its elution away from the void volume and reducing interference from other polar matrix components.[4]
-
Increase Specificity and Mass: The derivatization tag introduces a specific mass shift and unique fragmentation patterns that can be used for highly selective detection using tandem mass spectrometry (MS/MS), particularly in Multiple Reaction Monitoring (MRM) mode.
For N-acetyl-N-phenylglycine, we will focus on a robust derivatization strategy targeting its carboxylic acid group using 3-nitrophenylhydrazine (3-NPH). This reagent reacts with the carboxyl group in the presence of a coupling agent to form a stable hydrazone derivative. This approach has been successfully used for the sensitive analysis of N-acyl glycines and other short-chain fatty acids in biological samples.[5][6][7][8] The nitroaromatic group on the 3-NPH tag significantly improves chromatographic retention and allows for sensitive detection in negative ion mode ESI-MS.[5]
Experimental Workflow and Chemical Reaction
The overall analytical process involves sample preparation, derivatization, and subsequent LC-MS/MS analysis. The workflow is designed to ensure reproducibility and high recovery.
Caption: Overall experimental workflow from sample preparation to final data analysis.
The derivatization reaction proceeds via activation of the carboxylic acid by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by nucleophilic attack from 3-nitrophenylhydrazine.
Caption: Chemical derivatization of APG with 3-NPH using EDC as a coupling agent.
Detailed Protocols
Reagent and Standard Preparation
-
APG Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-acetyl-N-phenylglycine and dissolve in 10 mL of 50:50 (v/v) acetonitrile/water.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable stable isotope-labeled internal standard (e.g., ¹³C₆-N-acetyl-N-phenylglycine) in the same manner. The use of a stable isotope-labeled IS is critical for correcting for matrix effects and variability in derivatization efficiency.[9]
-
3-NPH Reagent (10 mg/mL): Dissolve 100 mg of 3-nitrophenylhydrazine hydrochloride in 10 mL of 50:50 (v/v) acetonitrile/water. Prepare fresh daily.
-
EDC-Pyridine Reagent: Prepare a solution containing 30 mg/mL of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 2% (v/v) pyridine in acetonitrile/water (50:50, v/v). Pyridine acts as a catalyst. Prepare fresh before use.
Sample Preparation and Derivatization Protocol
This protocol is designed for a 100 µL plasma sample. Volumes should be scaled accordingly for other sample types or volumes.
-
Sample Collection: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of an appropriate concentration of the IS working solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube.
-
Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of water.
-
Add 20 µL of the 3-NPH reagent.
-
Add 20 µL of the EDC-Pyridine reagent.
-
Vortex briefly to mix.
-
-
Incubation: Incubate the mixture at 40°C for 30 minutes in a heating block or water bath.[6]
-
Final Preparation: After incubation, add 110 µL of 90:10 (v/v) water/acetonitrile to the vial. Vortex to mix. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analytical Method
The derivatization increases the hydrophobicity of APG, making it well-suited for reversed-phase chromatography.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 10% B to 95% B over 8 minutes, hold 2 min, re-equilibrate for 3 min |
Mass Spectrometry Parameters
The 3-NPH derivative of APG is effectively ionized in negative ESI mode.
| Parameter | Recommended Setting |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen, Medium |
MRM Transitions for Quantification
The exact mass of N-acetyl-N-phenylglycine (C₁₀H₁₁NO₃) is 193.07 g/mol . The exact mass of the 3-NPH derivative (C₁₆H₁₆N₄O₄) is 344.12 g/mol . MRM transitions must be optimized empirically on the specific mass spectrometer being used.
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |
| APG-3NPH Derivative | m/z 343.1 | m/z 137.0 (nitrobenzene fragment) | Optimized value (~ -25 eV) |
| ¹³C₆-APG-3NPH (IS) | m/z 349.1 | m/z 137.0 (nitrobenzene fragment) | Optimized value (~ -25 eV) |
Expected Results and Performance
The primary benefit of this derivatization protocol is a dramatic improvement in detection sensitivity.
| Analyte Property | Underivatized APG | 3-NPH Derivatized APG | Rationale for Improvement |
| Molecular Weight | 193.18 g/mol | 344.33 g/mol | Increased mass moves analyte out of low-mass noise region. |
| Chromatography | Poor retention on C18 | Strong retention on C18 | Increased hydrophobicity improves separation from polar interferences. |
| Ionization Mode | Negative ESI | Negative ESI | The nitroaromatic group is a strong electron-capturing moiety, enhancing signal.[5] |
| Expected Sensitivity | ng/mL range | pg/mL range | Significantly enhanced ionization efficiency and reduced matrix suppression.[6] |
Researchers can expect a 100 to 1000-fold increase in signal-to-noise ratio for the APG-3NPH derivative compared to the underivatized molecule, enabling quantification at much lower physiological or exposure-relevant concentrations.
Conclusion
The direct analysis of N-acetyl-N-phenylglycine by LC-MS is challenging due to its inherent physicochemical properties. The chemical derivatization protocol detailed in this application note, utilizing 3-nitrophenylhydrazine, provides a robust and validated method to significantly enhance analytical performance. By increasing chromatographic retention and dramatically improving ionization efficiency, this method allows for the highly sensitive and specific quantification of APG in complex biological matrices. The inclusion of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, making this approach suitable for demanding research and regulated bioanalytical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity[S] | Semantic Scholar [semanticscholar.org]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halocolumns.com [halocolumns.com]
- 5. An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-acetyl-N-phenylglycine as a Standard for Chromatographic Analysis
Introduction: The Role of N-acetyl-N-phenylglycine in Analytical Excellence
In the landscape of pharmaceutical development and quality control, the precision of chromatographic analysis is paramount. The reliability of such analyses hinges on the quality and characterization of the reference standards employed. N-acetyl-N-phenylglycine, a derivative of the non-proteinogenic amino acid N-phenylglycine, serves as a critical analytical standard in various chromatographic applications. Its stable, crystalline nature and well-defined physicochemical properties make it an ideal candidate for method development, validation, and routine analysis in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This comprehensive guide provides an in-depth exploration of N-acetyl-N-phenylglycine as a chromatographic standard. We will delve into its chemical and physical properties, outline detailed protocols for its use in HPLC and GC, and discuss the underlying scientific principles that govern its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage N-acetyl-N-phenylglycine to achieve the highest levels of accuracy and reproducibility in their analytical workflows.
Physicochemical Properties of N-acetyl-N-phenylglycine
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its effective use. N-acetyl-N-phenylglycine is an organic compound with the molecular formula C10H11NO3.[1] It is typically available as a white to off-white crystalline solid.[2] The purity of commercially available N-acetyl-N-phenylglycine is generally high, often exceeding 98% as determined by HPLC.[2][3][4][5]
| Property | Value | Source |
| Molecular Formula | C10H11NO3 | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| CAS Number | 579-98-6 | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Purity (typical) | >98.0% (HPLC) | [2][3][4][5] |
| Melting Point | 196-200°C | [3] |
| Solubility | Soluble in methanol | [3] |
Structural Integrity and Potential Impurities:
The synthesis of N-acetyl-N-phenylglycine can influence its impurity profile. Potential impurities may arise from starting materials or by-products of the synthetic route. For instance, the acetylation of N-phenylglycine is a common synthetic pathway.[6] Incomplete acetylation could lead to residual N-phenylglycine. Similarly, reagents used in the synthesis, such as acetic anhydride, could lead to other acetylated species. Therefore, it is crucial to source N-acetyl-N-phenylglycine from reputable suppliers who provide a detailed Certificate of Analysis (CoA) with purity assessment by a reliable method like HPLC.
Application in High-Performance Liquid Chromatography (HPLC)
N-acetyl-N-phenylglycine is well-suited for use as a standard in reverse-phase HPLC methods. Its aromatic phenyl group provides good UV absorbance, facilitating sensitive detection.
Protocol 1: Quantification of N-acetyl-N-phenylglycine using Reverse-Phase HPLC
This protocol outlines a general method for the analysis of N-acetyl-N-phenylglycine. Method optimization may be required depending on the specific analytical instrumentation and column used.
1. Preparation of Standard Stock Solution:
-
Accurately weigh approximately 10 mg of N-acetyl-N-phenylglycine standard.
-
Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, in a 10 mL volumetric flask. Ensure complete dissolution.
-
This will yield a stock solution of approximately 1 mg/mL.
2. Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A typical concentration range would be 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions: A reverse-phase HPLC method with the following conditions can be employed[7]:
| Parameter | Condition |
| Column | Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
4. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a mid-concentration standard.
-
The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
5. Analysis and Data Interpretation:
-
Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration.
-
Inject the unknown sample(s).
-
Determine the concentration of N-acetyl-N-phenylglycine in the unknown samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC Analysis of N-acetyl-N-phenylglycine
Caption: Workflow for quantitative analysis of N-acetyl-N-phenylglycine by HPLC.
Application in Gas Chromatography (GC)
For GC analysis, N-acetyl-N-phenylglycine typically requires derivatization to increase its volatility and thermal stability. A common approach for N-acylglycines is trimethylsilylation.[8]
Protocol 2: GC-MS Analysis of N-acetyl-N-phenylglycine following Derivatization
This protocol provides a general procedure for the derivatization and subsequent GC-MS analysis of N-acetyl-N-phenylglycine.
1. Derivatization of the Standard:
-
Accurately weigh approximately 1 mg of N-acetyl-N-phenylglycine into a GC vial.
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Condition |
| GC Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
3. Data Analysis:
-
The resulting trimethylsilyl derivative of N-acetyl-N-phenylglycine will produce a characteristic mass spectrum.
-
The identity of the peak can be confirmed by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
For quantitative analysis, a calibration curve can be prepared by derivatizing and analyzing a series of standards of known concentrations.
References
- 1. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]
- 3. labsolu.ca [labsolu.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. N-Acetyl-DL-2-phenylglycine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Separation of Glycine, N-acetyl-N-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Identification of N-acylglycines by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating N-acetyl-N-phenylglycine in Cell Culture
Introduction: Unveiling the Potential of N-acetyl-N-phenylglycine
N-acetyl-N-phenylglycine is an organic compound belonging to the family of amino acid derivatives.[1] While its direct applications in cell culture are not yet extensively documented, its structural similarity to other biologically active molecules, such as N-phenylglycine and other N-acyl amino acids, suggests a potential for significant cellular effects.[2][3][4] Phenylglycine derivatives have been explored for a range of biological activities, including anti-inflammatory and neuroprotective properties.[2][5] This has spurred interest in N-acetyl-N-phenylglycine as a candidate for investigation in drug discovery and development.
These application notes provide a comprehensive guide for researchers to systematically investigate the cellular effects of N-acetyl-N-phenylglycine. The protocols outlined below are designed to be a starting point for characterizing its biological activity, including determining its cytotoxic profile and exploring its potential as a modulator of cellular signaling pathways. Given the limited specific data on N-acetyl-N-phenylglycine, the experimental designs draw upon established methodologies for testing novel compounds in cell culture and are inspired by the well-documented effects of related compounds.[6][7]
Hypothesized Mechanism of Action: Exploring Anti-inflammatory Pathways
Based on the known anti-inflammatory properties of N-phenylglycine derivatives and the well-established effects of compounds like N-acetylcysteine (NAC) on inflammatory signaling, a primary hypothesis is that N-acetyl-N-phenylglycine may modulate inflammatory responses in cells.[2][8][9][10] A plausible mechanism of action could involve the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway.[8][10]
The diagram below illustrates a hypothetical signaling pathway where N-acetyl-N-phenylglycine could exert anti-inflammatory effects. This model proposes that the compound may interfere with the activation of key signaling molecules, leading to a reduction in the production of pro-inflammatory cytokines.
References
- 1. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]
- 2. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotection against excitotoxicity by N-alkylglycines in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategies for the Isolation and Purification of N-acetyl-N-phenylglycine
Abstract
N-acetyl-N-phenylglycine is a key building block and intermediate in the synthesis of various pharmaceuticals and fine chemicals. The purity of this compound is paramount for downstream applications, necessitating robust and efficient isolation methods. This guide provides a detailed overview of the fundamental principles and practical protocols for isolating N-acetyl-N-phenylglycine from typical synthetic reaction mixtures. We will explore strategies based on its physicochemical properties, including liquid-liquid extraction, recrystallization, and chromatographic methods. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific reaction conditions.
Introduction: The Importance of Purity
N-acetyl-N-phenylglycine, a derivative of the non-proteinogenic amino acid N-phenylglycine, serves as a crucial precursor in organic synthesis. Its applications range from the development of novel therapeutics to its use in photopolymerization initiators.[1] The presence of unreacted starting materials, catalysts, or side-products from its synthesis can compromise the yield, stereochemical integrity, and safety profile of subsequent products. Therefore, effective purification is not merely a procedural step but a critical determinant of research and development success.
This document outlines a logical workflow for isolating N-acetyl-N-phenylglycine, moving from initial reaction work-up to high-purity final forms.
Foundational Physicochemical Properties
A successful purification strategy is built upon a thorough understanding of the target molecule's properties.
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₁₀H₁₁NO₃[2] | Indicates a relatively small molecule with aromatic and polar functional groups. |
| Molecular Weight | 193.2 g/mol [2][3] | Useful for calculating molar equivalents and theoretical yields. |
| Physical State | Solid at room temperature. | Enables purification by recrystallization and isolation by filtration. |
| Melting Point | 196-200°C[3] | A sharp melting point in this range is a key indicator of high purity. |
| Acidity (pKa) | The carboxylic acid group imparts acidic properties. The pKa of the parent N-phenylglycine is 5.42.[4] | This is the most critical property, forming the basis for acid-base liquid-liquid extraction. The compound can be converted to a water-soluble salt. |
| Solubility | Soluble in methanol.[3] Moderately soluble in water; less soluble in alcohol; sparingly soluble in ether (for N-phenylglycine).[4] | Guides the selection of solvents for extraction, washing, and recrystallization. |
Overall Purification Workflow
The choice of purification strategy depends on the scale of the reaction and the nature of the impurities. The following diagram illustrates a general decision-making workflow for isolating N-acetyl-N-phenylglycine.
Caption: Decision workflow for the isolation of N-acetyl-N-phenylglycine.
Primary Purification Method: Acid-Base Extraction
Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating the organic reaction mixture with a mild aqueous base (e.g., sodium bicarbonate), N-acetyl-N-phenylglycine is deprotonated to its highly water-soluble carboxylate salt. This salt partitions into the aqueous phase, leaving neutral or basic organic impurities behind in the organic phase. Subsequent acidification of the aqueous phase re-protonates the carboxylate, causing the pure product to precipitate or be extracted back into an organic solvent.
Why this works: The significant difference in solubility between the protonated (organic-soluble) and deprotonated (water-soluble) forms of the molecule allows for a highly selective separation.
Protocol 4.1: Liquid-Liquid Extraction
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Dilution: Dilute the crude reaction mixture with 3-5 volumes of ethyl acetate. If the reaction was run in a water-miscible solvent (e.g., THF, acetone), it may need to be removed first under reduced pressure.
-
Initial Wash (Optional): Transfer the solution to a separatory funnel and wash with deionized water (1 x 1 volume) to remove highly polar, water-soluble impurities. Discard the aqueous layer.
-
Base Extraction: Add 1 volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the sodium N-acetyl-N-phenylglycinate salt) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 3-4 two more times with fresh NaHCO₃ solution, combining the aqueous extracts each time. This ensures complete extraction of the product. The remaining organic layer contains neutral/basic impurities and can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1 M HCl dropwise until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate of N-acetyl-N-phenylglycine should form.
-
Isolation:
-
Method A (Precipitation): If a dense precipitate forms, continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water.
-
Method B (Back-Extraction): If the product oils out or forms a fine suspension, extract the acidified aqueous solution with three portions of fresh ethyl acetate. Combine the organic extracts, wash with brine (1 x 1 volume), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the solid product.
-
-
Drying: Dry the isolated solid product under vacuum to a constant weight.
Secondary Purification Method: Recrystallization
Principle: Recrystallization refines the purity of the crude solid obtained from extraction. The process relies on finding a solvent (or solvent pair) that dissolves the compound and its impurities to different extents at different temperatures. Ideally, the compound is highly soluble at the solvent's boiling point and poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
Protocol 5.1: Recrystallization from an Ethanol/Water System
Materials:
-
Crude N-acetyl-N-phenylglycine solid
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask, hot plate/stirrer, condenser
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: Place a small amount of crude product in a test tube. Add a few drops of ethanol; it should dissolve readily. Add water dropwise; the product should precipitate. This confirms that ethanol/water is a suitable solvent system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid at a gentle boil.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). Add a few more drops of hot ethanol to just redissolve the cloudiness.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization mixture) to remove any residual soluble impurities.
-
Drying: Dry the pure crystals under vacuum. Characterize the final product by melting point and spectroscopy. A sharp melting point close to the literature value (196-200°C) indicates high purity.[3]
Advanced Purification: Column Chromatography
For challenging separations where impurities have similar properties to the product, or when the product is an oil, column chromatography is the method of choice.
Principle: The crude mixture is loaded onto a stationary phase (typically silica gel) and eluted with a mobile phase (a solvent or mixture of solvents). Separation occurs based on the differential partitioning of components between the two phases. For N-acetyl-N-phenylglycine, its polarity allows it to adhere to the silica gel, while less polar impurities can be washed away with a non-polar solvent. The product can then be eluted by increasing the polarity of the mobile phase.
A typical solvent system for eluting N-acetyl-N-phenylglycine from a silica gel column is a gradient of ethyl acetate in petroleum ether or hexanes.[1][5]
Summary of Methods
| Method | Principle | Typical Solvents | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Acid-Base Chemistry | Ethyl Acetate, DCM, NaHCO₃ (aq), HCl (aq) | High capacity, rapid, excellent for removing neutral/basic impurities. | May not remove acidic impurities; emulsions can form. |
| Recrystallization | Differential Solubility | Ethanol/Water, Methanol/Water, Ethyl Acetate | Highly effective for final polishing; can yield very pure crystalline material. | Requires a solid product; some product loss in the mother liquor is inevitable. |
| Column Chromatography | Differential Adsorption | Ethyl Acetate / Hexanes, DCM / Methanol | Highest resolution; can separate very similar compounds; works for oils. | Slower, requires more solvent, lower capacity than bulk methods. |
References
- 1. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. N-Phenylglycine [drugfuture.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Note: Gas Chromatography for the Chiral Analysis of N-acetyl-N-phenylglycine Esters
Abstract: This document provides a comprehensive guide to the analysis of N-acetyl-N-phenylglycine esters using gas chromatography (GC), with a primary focus on chiral separation. N-acetyl-N-phenylglycine is a critical chiral building block in pharmaceutical synthesis, and verifying its enantiomeric purity is essential for drug efficacy and safety. This application note details the complete workflow, from sample preparation to instrumental analysis and data interpretation, providing researchers, scientists, and drug development professionals with a robust and validated protocol.
Introduction and Significance
N-acetyl-N-phenylglycine and its ester derivatives are non-proteinogenic amino acids that serve as crucial intermediates in the synthesis of various pharmaceuticals. Due to the chiral nature of the molecule, it exists as two enantiomers (D and L, or R and S). The biological activity of these enantiomers can differ significantly, with one often being therapeutically active while the other may be inactive or even cause adverse effects. Therefore, the accurate determination of enantiomeric purity is a non-negotiable aspect of quality control in drug development and manufacturing.
Gas chromatography, particularly when coupled with a chiral stationary phase, offers high resolution and sensitivity, making it an ideal technique for separating and quantifying these enantiomers.[1][2] This guide explains the causal relationships behind methodological choices to ensure a scientifically sound and reproducible analysis.
Analytical Workflow Overview
The successful analysis of N-acetyl-N-phenylglycine esters by GC hinges on a systematic workflow. The process begins with meticulous sample preparation to ensure the analyte is suitable for volatilization and detection, followed by separation on a specialized chiral column and identification, typically by mass spectrometry (MS).
Caption: High-level workflow for GC analysis of N-acetyl-N-phenylglycine esters.
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is a critical step to ensure that the sample is compatible with the GC system and that the results are accurate and reproducible.[3] N-acetyl-N-phenylglycine esters are more volatile than their parent acid, but their polarity can still lead to poor peak shape (tailing) and potential degradation at high temperatures.
Direct Analysis vs. Derivatization
A key decision in the methodology is whether to inject the ester directly or perform an additional derivatization step.
-
Direct Injection: Simpler and faster. Suitable if the specific ester (e.g., methyl or ethyl ester) is sufficiently volatile and thermally stable. However, the N-H group of the acetyl moiety is an "active hydrogen" that can interact with the column, potentially causing peak tailing.
-
Derivatization: Involves chemically modifying the analyte to increase its volatility and thermal stability.[4][5] Silylation is a common technique where the active hydrogen on the nitrogen is replaced with a non-polar trimethylsilyl (TMS) group. This typically results in sharper, more symmetrical peaks and improved sensitivity.
The choice depends on the specific ester being analyzed and the performance observed. It is recommended to first attempt a direct analysis and proceed to derivatization if chromatographic performance is suboptimal.
Caption: Decision workflow for sample preparation strategy.
Instrumental Method: GC-MS Parameters
The heart of this analysis is the chiral gas chromatography column, which selectively interacts with the enantiomers to different degrees, allowing them to be separated in time. A mass spectrometer is the preferred detector for its ability to provide positive identification based on mass-to-charge ratio (m/z) and fragmentation patterns.
| Parameter | Setting | Rationale / Expertise & Experience |
| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) | Provides both separation and definitive identification. |
| Chiral Column | Chirasil-L-Val or equivalent (e.g., Cyclodextrin-based) | These stationary phases are specifically designed for the enantioseparation of amino acid derivatives.[1][6][7] Chirasil-L-Val is a well-established phase for this application. |
| Column Dimensions | 25 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance between resolution and analysis time. |
| Carrier Gas | Helium, constant flow mode | Inert gas. Constant flow ensures stable retention times even with temperature programming. |
| Flow Rate | 1.0 - 1.2 mL/min | Optimal flow for a 0.25 mm ID column to achieve high efficiency. |
| Inlet | Split/Splitless or PTV | Split mode is used for concentrated samples to avoid column overload. Splitless is for trace analysis. |
| Inlet Temperature | 250 °C | Hot enough to ensure rapid and complete volatilization of the analyte without causing thermal degradation. |
| Injection Volume | 1 µL | Standard volume to prevent overloading the column. |
| Oven Program | Start at 100°C (hold 2 min), ramp 5°C/min to 220°C (hold 5 min) | The initial hold allows for focusing of the analytes at the column head. The slow ramp rate is crucial for achieving baseline resolution of the chiral peaks. The final hold ensures all components elute. This program must be optimized for the specific ester. |
| MS Transfer Line | 280 °C | Must be hot enough to prevent condensation of analytes as they transfer from the GC to the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching and structural confirmation. |
| Acquisition Mode | Full Scan (m/z 50-450) and/or SIM | Full Scan is used for method development and identification. Selected Ion Monitoring (SIM) targets specific fragment ions for enhanced sensitivity and quantification.[1][8] |
Data Analysis and Expected Results
After acquisition, the data is processed to identify and quantify the enantiomers.
-
Identification: Peaks are identified by their retention time and by comparing their mass spectra to a reference standard.
-
Quantification: The area of each enantiomer peak is integrated.
-
Enantiomeric Excess (% ee): This is the critical measure of chiral purity and is calculated using the peak areas of the two enantiomers (E1 and E2): % ee = (|Area E1 - Area E2| / (Area E1 + Area E2)) x 100%
| Analyte | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| N-acetyl-L-phenylglycine methyl ester | tR1 (e.g., 18.5 min) | To be determined empirically. Expect fragments from loss of -OCH3, -COOCH3, and phenyl group. |
| N-acetyl-D-phenylglycine methyl ester | tR2 (e.g., 19.2 min) | Identical mass spectrum to the L-enantiomer. |
Note: The elution order and exact retention times depend on the specific chiral column and conditions used.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of Stock Standard (1 mg/mL)
-
Accurately weigh 10 mg of the N-acetyl-N-phenylglycine ester reference standard into a 10 mL volumetric flask.
-
Add approximately 5 mL of ethyl acetate and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add ethyl acetate to the 10 mL mark. Cap and invert the flask 10-15 times to mix thoroughly.
-
Transfer to a labeled storage vial. This stock solution is stable for several weeks when stored at 2-8°C.
Protocol 2: Sample Preparation for Direct Analysis
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Follow steps 2-4 from Protocol 1.
-
Using a volumetric pipette, transfer 1 mL of the solution into a 2 mL autosampler vial.
-
Cap the vial and place it in the instrument autosampler for analysis.
Protocol 3: Sample Preparation via Silylation Derivatization
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of ethyl acetate to the vial and vortex to dissolve the sample.
-
Add 100 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9][10] The TMCS acts as a catalyst.
-
Immediately cap the vial tightly.
-
Heat the vial in a heating block or oven at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection.
Troubleshooting
| Problem | Potential Cause | Solution |
| No peaks detected | No injection, analyte degradation, MS issue. | Verify syringe function, check inlet/oven temperatures, run MS tune. |
| Poor peak shape (tailing) | Active sites in the inlet liner or column; analyte is too polar. | Use a deactivated liner; perform derivatization (Protocol 3). |
| Poor enantiomeric resolution | Incorrect oven program; column degradation. | Decrease the oven ramp rate (e.g., to 2°C/min); condition or replace the chiral column. |
| Non-reproducible peak areas | Leaky syringe or septum; sample evaporation. | Perform inlet maintenance; ensure vials are capped tightly. |
References
- 1. researchgate.net [researchgate.net]
- 2. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 3. organomation.com [organomation.com]
- 4. iltusa.com [iltusa.com]
- 5. organomation.com [organomation.com]
- 6. researchgate.net [researchgate.net]
- 7. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of N-acylglycines by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Use of N-acetyl-N-phenylglycine in studying enzyme kinetics
Application Notes & Protocols
Topic: The Application of N-acetyl-N-phenylglycine in Elucidating Enzyme Stereoselectivity and Kinetic Parameters
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-acetyl-N-phenylglycine serves as an exemplary substrate for investigating the principles of enzyme kinetics, particularly in the context of stereoselectivity. This document provides a comprehensive guide for researchers on utilizing racemic N-acetyl-DL-phenylglycine to characterize enzymes such as aminoacylases. The core application detailed is the kinetic resolution of enantiomers, a process of fundamental importance in the pharmaceutical industry for the synthesis of chirally pure active pharmaceutical ingredients (APIs). We present the underlying scientific rationale, a detailed step-by-step protocol for a continuous spectrophotometric assay, methodologies for data analysis to determine key kinetic parameters (Kₘ, Vₘₐₓ), and troubleshooting guidance. The protocols are designed to be self-validating, ensuring robust and reproducible results for researchers in enzymology and drug development.
Scientific Principles and Rationale
The Imperative of Chirality in Pharmacology
Many therapeutic agents are chiral molecules, existing as enantiomers that are non-superimposable mirror images. Often, only one enantiomer (the eutomer) exhibits the desired therapeutic activity, while the other (the distomer) may be inactive, have different effects, or even be responsible for adverse reactions. Consequently, the production of enantiomerically pure compounds is a critical objective in modern drug development. Biocatalytic kinetic resolution, which leverages the exquisite stereoselectivity of enzymes, is a powerful strategy to achieve this.
N-acetyl-DL-phenylglycine: A Probe for Stereoselectivity
N-acetyl-DL-phenylglycine is a racemic mixture of N-acetyl-L-phenylglycine and N-acetyl-D-phenylglycine.[1] It serves as an ideal model substrate for enzymes that can differentiate between these enantiomers, such as Aminoacylase I (EC 3.5.1.14).[2] These enzymes catalyze the hydrolysis of the N-acyl group from L-amino acids but show significantly lower or no activity towards the D-enantiomer.[3] By monitoring the rate of this selective hydrolysis, one can quantify the enzyme's kinetic preferences and efficiency.
The Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts significantly faster than the other, allowing for their separation.[4] In the context of N-acetyl-DL-phenylglycine and an L-selective aminoacylase, the enzyme will preferentially catalyze the hydrolysis of the L-enantiomer into L-phenylalanine and acetate.
Reaction: N-acetyl-L-phenylglycine + H₂O ---(Aminoacylase)---> L-phenylalanine + Acetate
The N-acetyl-D-phenylglycine remains largely unreacted. The study of this reaction's kinetics provides deep insight into the enzyme's catalytic mechanism and substrate specificity.[5]
Mechanism of Action: Aminoacylase Stereoselectivity
Aminoacylases are metalloenzymes, often containing zinc, that facilitate the hydrolysis of the amide bond in N-acetylated L-amino acids.[2] The stereospecificity arises from the precise three-dimensional architecture of the enzyme's active site. The active site contains specific binding pockets and catalytic residues that can productively accommodate the L-enantiomer while sterically or electrostatically excluding the D-enantiomer.
The binding of N-acetyl-L-phenylglycine positions the scissile amide bond optimally for nucleophilic attack by an activated water molecule, which is coordinated by the active site's metal ion and key amino acid residues. For the D-enantiomer, this optimal alignment is not possible, resulting in a non-productive binding event or a dramatically reduced rate of catalysis. This mechanistic difference is the foundation of the kinetic resolution.
Caption: Stereoselective mechanism of aminoacylase.
Experimental Protocol: A Continuous Assay for Kinetic Analysis
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of an aminoacylase using N-acetyl-DL-phenylglycine. The assay monitors the production of L-phenylalanine, which can be quantified by its reaction with ninhydrin, although for continuous monitoring, coupled enzyme systems are often preferred. For simplicity and broad applicability, we will detail a protocol based on endpoint measurements at various time intervals to determine the initial velocity.
Materials and Reagents
-
Enzyme: Purified Aminoacylase I (e.g., from porcine kidney or recombinant source).
-
Buffer: 50 mM Tris-HCl buffer, pH 8.0, containing 10 µM ZnCl₂.
-
Stopping Reagent: 1 M HCl.
-
Detection Reagent: Ninhydrin reagent.
-
Standard: L-phenylalanine solution (for standard curve).
-
Equipment: Spectrophotometer, 37°C water bath or incubator, calibrated pipettes, microcentrifuge tubes.
Preparation of Solutions
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of Aminoacylase I in cold Tris-HCl buffer. Store in aliquots at -20°C. On the day of the experiment, dilute to the desired working concentration (e.g., 10 µg/mL).
-
Substrate Stock Solution: Prepare a 100 mM stock solution of N-acetyl-DL-phenylglycine in the Tris-HCl buffer. You may need to warm slightly to fully dissolve. This stock contains 50 mM of the L-enantiomer.
-
L-phenylalanine Standards: Prepare a series of standards from 0 to 1 mM L-phenylalanine in Tris-HCl buffer to generate a standard curve.
Enzyme Assay Workflow
-
Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures by adding Tris-HCl buffer and varying concentrations of the substrate stock solution. For a typical Michaelis-Menten experiment, substrate concentrations for the L-enantiomer might range from 0.1 to 10 times the expected Kₘ.
-
Equilibration: Pre-incubate the reaction tubes at 37°C for 5 minutes to ensure the temperature is stable.
-
Reaction Initiation: Initiate the reaction by adding a small volume of the diluted enzyme solution to each tube. The final reaction volume should be consistent (e.g., 500 µL).
-
Time Course Sampling: At specific time intervals (e.g., 0, 2, 4, 6, 8, 10 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction tube and immediately add it to a separate tube containing the stopping reagent (e.g., 50 µL of 1 M HCl) to quench the reaction.
-
Controls:
-
No-Enzyme Control: A reaction mixture containing the highest substrate concentration but no enzyme.
-
No-Substrate Control: A reaction mixture containing the enzyme but no substrate.
-
-
Product Quantification:
-
Add ninhydrin reagent to each quenched sample and the L-phenylalanine standards.
-
Heat according to the ninhydrin protocol (e.g., 100°C for 15 minutes).
-
After cooling, measure the absorbance at 570 nm.
-
-
Standard Curve: Plot the absorbance of the L-phenylalanine standards against their known concentrations to create a standard curve. Use the linear regression equation of this curve to convert the absorbance values of your samples into product concentrations.
Caption: Workflow for kinetic analysis of aminoacylase.
Data Acquisition and Analysis
Determination of Initial Velocity (v₀)
For each substrate concentration, plot the concentration of L-phenylalanine produced against time. The initial velocity (v₀) is the slope of the initial linear portion of this curve. It is crucial to use this early phase before substrate depletion or product inhibition becomes significant.[7]
Michaelis-Menten and Lineweaver-Burk Analysis
Once you have determined the initial velocity (v₀) for each substrate concentration [S], you can determine the key kinetic parameters, Vₘₐₓ (maximum velocity) and Kₘ (Michaelis constant).[8]
-
Michaelis-Menten Plot: Plot v₀ versus [S]. The data should follow the Michaelis-Menten equation:
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) This plot will be hyperbolic, approaching Vₘₐₓ at saturating substrate concentrations. Kₘ is the substrate concentration at which the reaction velocity is half of Vₘₐₓ.
-
Lineweaver-Burk Plot: To determine the parameters more accurately from a linear plot, use the double reciprocal Lineweaver-Burk equation:
1/v₀ = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ Plot 1/v₀ versus 1/[S]. The y-intercept is 1/Vₘₐₓ, the x-intercept is -1/Kₘ, and the slope is Kₘ/Vₘₐₓ.
Data Presentation: Quantifying Stereoselectivity
The power of this assay lies in comparing the kinetic parameters for the L-enantiomer against the D-enantiomer (if any activity is detectable). The enantioselectivity (E) can be calculated from the specificity constants (k_cat/Kₘ) of the two enantiomers.
Table 1: Representative Kinetic Data for Aminoacylase I
| Substrate Enantiomer | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | k_cat (s⁻¹) | Specificity Constant (k_cat/Kₘ) (M⁻¹s⁻¹) |
|---|---|---|---|---|
| N-acetyl-L -phenylglycine | 1.5 | 120 | 60 | 4.0 x 10⁴ |
| N-acetyl-D -phenylglycine | >100 | <0.1 | ~0 | <1 |
Note: Data are hypothetical and for illustrative purposes.
Troubleshooting and Experimental Considerations
-
Low Enzyme Activity: Ensure the buffer contains the necessary cofactor (e.g., Zn²⁺). Check the age and storage conditions of the enzyme.
-
Substrate Solubility: N-acetyl-DL-phenylglycine may require gentle warming to dissolve at high concentrations. Ensure it remains in solution at the reaction temperature.
-
Non-linear Progress Curves: If the reaction rate decreases rapidly, it could be due to substrate depletion, product inhibition, or enzyme instability. Use a lower enzyme concentration or measure velocity over a shorter time period.
-
High Background in Controls: Impurities in the substrate or reagents may react with the detection agent. Run appropriate blanks and subtract the background signal.
Conclusion
The use of N-acetyl-N-phenylglycine as a substrate provides a robust and informative system for studying enzyme kinetics. The protocols and analytical methods described herein enable researchers to quantify the catalytic efficiency and, critically, the stereoselectivity of enzymes like aminoacylases. This application is not only foundational for understanding enzyme mechanisms but also directly relevant to the practical development of biocatalysts for the synthesis of high-value, enantiomerically pure chemicals and pharmaceuticals.
References
- 1. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 6. Phenylglycine Derivatives [Unnatural Amino Acid Derivatives] | TCI AMERICA [tcichemicals.com]
- 7. 9 Enzymes and Enzyme Kinetics | Basicmedical Key [basicmedicalkey.com]
- 8. teachmephysiology.com [teachmephysiology.com]
Application Notes and Protocols for Investigating the Bioactivity of N-acetyl-N-phenylglycine
Introduction: Unveiling the Therapeutic Potential of N-acetyl-N-phenylglycine
N-acetyl-N-phenylglycine is a derivative of the non-proteinogenic amino acid N-phenylglycine. The broader class of N-acyl amino acids, to which N-acetyl-N-phenylglycine belongs, encompasses a diverse group of signaling molecules with significant involvement in a multitude of physiological and pathological processes[1]. Derivatives of N-phenylglycine have demonstrated a wide range of biological activities, including anti-inflammatory, anticonvulsant, antiviral, and antifungal properties[2][3][4]. Furthermore, the well-characterized N-acetylated amino acid, N-acetylcysteine (NAC), is a potent antioxidant and anti-inflammatory agent, underscoring the potential for N-acetylated compounds to exhibit significant bioactivity[].
Despite the promising activities of related compounds, the specific biological functions of N-acetyl-N-phenylglycine remain largely unexplored. This document provides a comprehensive, multi-tiered experimental framework for the systematic investigation of its bioactivity. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to conduct a thorough preliminary screening of N-acetyl-N-phenylglycine for cytotoxic, anti-inflammatory, antioxidant, and neuroprotective properties.
The proposed experimental workflow is designed to be logical and progressive, starting with fundamental physicochemical characterization and moving towards targeted in vitro cellular assays. This approach ensures a robust and efficient evaluation of the compound's therapeutic potential.
Physicochemical Characterization and Compound Handling
A foundational understanding of the physicochemical properties of N-acetyl-N-phenylglycine is critical for accurate and reproducible experimental design.
Solubility Assessment:
Based on available data for structurally similar compounds, N-acetyl-N-phenylglycine is anticipated to be a white to off-white crystalline solid soluble in water and organic solvents[6]. N-acetyl-DL-2-phenylglycine is soluble in methanol[7]. For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent. It is recommended to empirically determine the solubility in DMSO and cell culture medium to prepare a concentrated stock solution.
Protocol for Stock Solution Preparation:
-
Start by attempting to dissolve N-acetyl-N-phenylglycine in sterile DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
If solubility in DMSO is limited, other organic solvents such as ethanol may be tested.
-
Once a stock solution is prepared, it should be serially diluted in the appropriate cell culture medium to achieve the final desired concentrations for the assays.
-
It is crucial to include a vehicle control (medium with the same concentration of the solvent used for the stock solution) in all experiments to account for any effects of the solvent on the cells.
Stability:
N-aryl glycines are reported to have good thermal stability. However, the stability of N-acetyl-N-phenylglycine in solution, particularly in aqueous-based cell culture media, should be considered. It is best practice to prepare fresh dilutions from the stock solution for each experiment to minimize potential degradation or dimerization. Stock solutions in anhydrous DMSO are generally stable when stored at -20°C or -80°C, protected from light and moisture.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates the proposed tiered approach for screening the bioactivity of N-acetyl-N-phenylglycine.
References
- 1. N-Phenylglycine - Wikipedia [en.wikipedia.org]
- 2. carlroth.com [carlroth.com]
- 3. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immobilization of N-acetyl-N-phenylglycine on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-N-phenylglycine is a chiral carboxylic acid with significant applications in asymmetric synthesis, resolution of racemates, and as a precursor in the development of pharmaceuticals. The immobilization of this molecule onto solid supports is a critical step for its use in heterogeneous catalysis, affinity chromatography, and solid-phase synthesis. This guide provides a detailed overview of the principles and protocols for the covalent attachment of N-acetyl-N-phenylglycine to various solid supports, ensuring the scientific integrity and practical applicability of the described methods.
N-acetyl-N-phenylglycine possesses a terminal carboxylic acid group which serves as the primary reactive handle for immobilization. The most common and effective strategies for immobilizing molecules with carboxylic acids involve the formation of a stable amide bond with an amine-functionalized solid support. This is typically achieved through activation of the carboxyl group using carbodiimide crosslinkers, often in conjunction with N-hydroxysuccinimide (NHS) to enhance coupling efficiency and stability.
Immobilization Strategies: An Overview
The covalent immobilization of N-acetyl-N-phenylglycine onto a solid support is a multi-step process that begins with the selection of an appropriate support material and surface chemistry. The most prevalent methods rely on the activation of the carboxyl group of N-acetyl-N-phenylglycine to make it susceptible to nucleophilic attack by primary amines on a functionalized solid support.
Key Immobilization Chemistries:
-
Carbodiimide Chemistry (EDC/DCC): Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), are widely used reagents that activate carboxyl groups to form a highly reactive O-acylisourea intermediate.[1] This intermediate can then react with a primary amine on the support surface to form a stable amide bond. EDC is water-soluble and ideal for aqueous reactions, while DCC is suited for non-aqueous conditions.[2]
-
N-Hydroxysuccinimide (NHS) Ester Chemistry: To improve the efficiency of the coupling reaction and the stability of the activated molecule, N-hydroxysuccinimide (NHS) is often used in conjunction with a carbodiimide.[3][4][5] The carbodiimide activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This NHS ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate and reacts efficiently with primary amines to form an amide bond.[3]
The general workflow for these immobilization techniques can be visualized as follows:
Figure 1: General workflows for carbodiimide-mediated immobilization of N-acetyl-N-phenylglycine.
Selecting the Solid Support
The choice of solid support is critical and depends on the intended application. Common supports for small molecule immobilization include silica, agarose beads, and various polymer resins.[6]
| Support Material | Advantages | Disadvantages | Common Functionalization |
| Silica (Glass Beads, Plates) | High mechanical stability, high surface area, well-established surface chemistry.[7][8] | Can be prone to non-specific binding, potential for dissolution at high pH. | Aminosilanes (e.g., APTES) to introduce primary amines.[9] |
| Agarose Beads | Biocompatible, highly porous, low non-specific binding, suitable for aqueous environments.[2] | Lower mechanical stability compared to silica. | Pre-activated with amine or carboxyl groups. |
| Polymer Resins (e.g., Polystyrene, Cycloolefin Polymers) | High chemical stability, wide range of available functional groups.[10] | Can be hydrophobic, may require specific solvents. | Amine-functionalized resins. |
Detailed Protocols
The following protocols provide step-by-step instructions for the immobilization of N-acetyl-N-phenylglycine onto amine-functionalized solid supports using EDC/NHS chemistry.
Protocol 1: Immobilization on Amine-Functionalized Silica Beads
This protocol describes the immobilization of N-acetyl-N-phenylglycine onto silica beads that have been pre-functionalized with primary amine groups using an aminosilane like (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Amine-functionalized silica beads
-
N-acetyl-N-phenylglycine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[3]
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4[3]
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5[3]
-
Washing Buffer: PBS with 0.05% Tween 20
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Preparation of N-acetyl-N-phenylglycine Solution:
-
Dissolve N-acetyl-N-phenylglycine in a minimal amount of anhydrous DMF or DMSO. Many NHS esters are not readily soluble in aqueous solutions and are often first dissolved in a water-miscible organic solvent.[3]
-
Dilute the dissolved N-acetyl-N-phenylglycine into the Activation Buffer to the desired final concentration (e.g., 10 mM).
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of EDC (e.g., 40 mM) and NHS (e.g., 80 mM) in the Activation Buffer.[3]
-
Add the EDC/NHS solution to the N-acetyl-N-phenylglycine solution.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.
-
-
Coupling to Amine-Functionalized Silica:
-
Wash the amine-functionalized silica beads three times with the Coupling Buffer to remove any storage solutions.
-
Add the activated N-acetyl-N-phenylglycine solution to the washed silica beads.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C on a rotator or shaker. The optimal pH for NHS ester coupling is typically between 7.2 and 8.5.[3]
-
-
Quenching of Unreacted Sites:
-
Centrifuge the beads and discard the supernatant.
-
Add the Quenching Buffer to the beads and incubate for 30 minutes at room temperature to block any unreacted NHS ester groups.
-
-
Washing:
-
Wash the beads three times with the Washing Buffer to remove any non-covalently bound molecules.
-
Wash the beads two times with deionized water.
-
-
Storage:
-
Store the functionalized silica beads in a suitable buffer (e.g., PBS) at 4°C.
-
Figure 2: Workflow for immobilizing N-acetyl-N-phenylglycine on amine-functionalized silica.
Protocol 2: Immobilization on Amine-Functionalized Polymer Resin
This protocol is suitable for polymer resins that are pre-functionalized with amine groups.
Materials:
-
Amine-functionalized polymer resin (e.g., AminoLink™ Coupling Resin)[2]
-
N-acetyl-N-phenylglycine
-
EDC
-
Coupling Buffer: 0.1 M MES, 0.9% NaCl, pH 4.7
-
Wash Solution: 1 M NaCl
-
Deionized water
Procedure:
-
Resin Preparation:
-
Equilibrate the amine-functionalized resin by washing it with the Coupling Buffer.
-
-
Preparation of the Reaction Mixture:
-
Dissolve N-acetyl-N-phenylglycine and EDC in the Coupling Buffer. A typical starting concentration would be 1-10 mg/mL of N-acetyl-N-phenylglycine and 1-10 mM EDC.
-
-
Coupling Reaction:
-
Add the reaction mixture to the equilibrated resin.
-
Incubate the slurry for 2-4 hours at room temperature with gentle mixing.
-
-
Washing:
-
Wash the resin extensively with the Wash Solution to remove non-covalently bound molecules and byproducts.
-
Wash the resin with deionized water.
-
-
Storage:
-
Store the functionalized resin in an appropriate buffer at 4°C.
-
Validation and Quality Control
To ensure the success of the immobilization process, it is essential to perform validation experiments.
-
Quantification of Immobilized Ligand: The amount of immobilized N-acetyl-N-phenylglycine can be determined by measuring the difference in concentration of the molecule in the solution before and after the coupling reaction using UV-Vis spectroscopy or HPLC.
-
Functional Assay: The activity of the immobilized molecule should be assessed. For instance, if the immobilized N-acetyl-N-phenylglycine is to be used as a chiral stationary phase, its ability to resolve a racemic mixture can be tested.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Immobilization Efficiency | Inefficient activation of carboxyl groups. | Ensure EDC and NHS are fresh and used at the correct concentrations. Optimize the pH of the activation buffer (typically pH 4.5-6.0).[11] |
| Hydrolysis of the NHS ester. | Perform the coupling reaction promptly after activation. Control the pH of the coupling buffer, as the rate of hydrolysis increases with pH.[3] | |
| Insufficient amine groups on the support. | Verify the functionalization of the solid support. | |
| High Non-Specific Binding | Hydrophobic or ionic interactions. | Increase the ionic strength of the washing buffer or add a non-ionic detergent (e.g., Tween 20). |
| Loss of Activity | Steric hindrance or unfavorable orientation. | Consider using a spacer arm to distance the molecule from the support surface. |
Conclusion
The immobilization of N-acetyl-N-phenylglycine on solid supports is a versatile technique that enables a wide range of applications in research and development. By carefully selecting the appropriate solid support and optimizing the coupling chemistry, researchers can create robust and functional materials for catalysis, separation, and synthesis. The protocols provided in this guide offer a solid foundation for the successful immobilization of N-acetyl-N-phenylglycine and can be adapted to suit specific experimental needs.
References
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellmosaic.com [cellmosaic.com]
- 7. Enhancing surface immobilization of bioactive molecules via a silica nanoparticle based coating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Immobilization of Biomolecules onto Silica and Silica-Based Surfaces for Use in Planar Array Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
N-acetyl-N-phenylglycine: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: The Strategic Value of N-acetyl-N-phenylglycine in Drug Discovery
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in any drug discovery program. N-acetyl-N-phenylglycine, a derivative of the non-proteinogenic amino acid N-phenylglycine, has emerged as a scaffold of significant interest. Its unique structural features—a stereocenter at the alpha-carbon, an aromatic ring directly attached to the nitrogen atom, and a readily modifiable acetyl group—offer a compelling combination of properties for the synthesis of novel therapeutic agents.
This technical guide provides an in-depth exploration of N-acetyl-N-phenylglycine as a strategic building block for researchers, scientists, and drug development professionals. We will delve into its synthesis, key reactions, and its application in the construction of pharmacologically active molecules, supported by detailed protocols and mechanistic insights. The inherent chirality and the electronic nature of the phenyl group make this scaffold particularly valuable for creating compounds that can effectively interact with biological targets. The N-acetyl group can further influence the molecule's pharmacokinetic profile by modulating its polarity and metabolic stability. This guide will serve as a comprehensive resource for leveraging the full potential of N-acetyl-N-phenylglycine in medicinal chemistry endeavors.
Core Applications in Medicinal Chemistry
The N-acetyl-N-phenylglycine scaffold has demonstrated considerable utility in the development of compounds targeting a range of therapeutic areas. Its derivatives have shown promise as anti-inflammatory and central nervous system (CNS) active agents.
Anti-inflammatory Agents
The development of novel anti-inflammatory drugs with improved safety profiles is a continuous effort in medicinal chemistry. Derivatives of N-phenylglycine have been investigated as a foundation for new anti-inflammatory agents. A study on N-(4-substituted phenyl)glycine derivatives revealed that modifications of this scaffold can lead to compounds with significant anti-inflammatory activity.[1] While this study focused on a related analogue, it highlights the potential of the N-phenylglycine core in this therapeutic area. The introduction of an N-acetyl group can be a strategic modification to enhance the pharmacokinetic properties of such compounds.
A series of N-(4-substituted phenyl)glycine derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema assay. The results, summarized in the table below, demonstrate the potential of this chemical class.
| Compound | Dose (mg/kg) | % Inhibition of Edema |
| 6 | 50 | 51.82 |
| 7 | 50 | 43.80 |
| 3 | 50 | 40.39 |
| Diclofenac | 50 | 60.15 |
| Data sourced from a study on N-(4-substituted phenyl)glycine derivatives, demonstrating the anti-inflammatory potential of the core scaffold.[1] |
Central Nervous System (CNS) Active Agents
The unique structure of N-phenylglycine derivatives makes them attractive candidates for CNS drug discovery. These compounds have been explored for their potential as anticonvulsants and as tools to investigate neurotransmitter systems.
Anticonvulsant Activity: Research into phenylglycinamide derivatives has identified promising candidates for new broad-spectrum anticonvulsants. These studies underscore the importance of the phenylglycine backbone in designing molecules that can modulate neuronal excitability. The N-acetyl group in N-acetyl-N-phenylglycine can be envisioned as a handle for further structural modifications to optimize CNS penetration and target engagement.
Modulation of Glutamate Receptors: Phenylglycine derivatives have been instrumental as pharmacological tools for studying metabotropic glutamate receptors (mGluRs) in the central nervous system.[2] This highlights the ability of the phenylglycine scaffold to interact with key neuronal targets.
Synthetic Protocols and Methodologies
A reliable and efficient synthesis of N-acetyl-N-phenylglycine and its derivatives is paramount for its application in medicinal chemistry. This section provides detailed protocols for the synthesis of the parent scaffold and its subsequent use in creating more complex molecules.
Protocol 1: Synthesis of N-phenylglycine
A common route to N-phenylglycine involves the reaction of aniline with chloroacetic acid.
Materials:
-
Aniline
-
Chloroacetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine chloroacetic acid (5 moles) and aniline (10 moles) with deionized water (2 L).[3]
-
Heat the reaction mixture to 100 °C and maintain this temperature for 1.5 hours with vigorous stirring.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
The N-phenylglycine product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[3]
-
Dry the product to obtain N-phenylglycine. A typical yield is around 62%.[3]
Experimental Workflow: Synthesis of N-phenylglycine
Caption: Workflow for the synthesis of N-phenylglycine.
Protocol 2: N-acetylation of N-phenylglycine
The N-acetylation of N-phenylglycine can be readily achieved using acetic anhydride. This protocol is adapted from a general method for the acetylation of α-amino acids.[4]
Materials:
-
N-phenylglycine
-
Acetic anhydride
-
Deionized water
-
Ice
Procedure:
-
In a suitable flask equipped with a mechanical stirrer, dissolve N-phenylglycine (1 mole) in deionized water (e.g., 300-500 mL, adjust based on solubility).
-
While stirring vigorously, add acetic anhydride (2 moles) to the solution in one portion. The reaction is exothermic.[4]
-
Continue to stir vigorously for 15-20 minutes. The product, N-acetyl-N-phenylglycine, may begin to crystallize.[4]
-
To ensure complete crystallization, place the reaction vessel in an ice bath or refrigerator overnight.[4]
-
Collect the crystalline product by vacuum filtration and wash it with a small amount of ice-cold water.[4]
-
Dry the product at 100-110 °C.
-
The filtrate and washings can be combined and concentrated under reduced pressure to obtain a second crop of the product.
Reaction Mechanism: N-acetylation of N-phenylglycine
Caption: Mechanism of N-acetylation with acetic anhydride.
Application in Asymmetric Synthesis
Chiral derivatives of phenylglycine are widely recognized for their utility as chiral auxiliaries in asymmetric synthesis.[5] This is due to the steric and electronic influence of the phenyl group, which can direct the stereochemical outcome of a reaction. While N-acetyl-N-phenylglycine itself is not typically used as a chiral auxiliary, its chiral precursors, (R)- or (S)-phenylglycine, are invaluable in this context.
For instance, (R)-phenylglycine amide is a well-established chiral auxiliary for the asymmetric Strecker synthesis of α-amino acids. This methodology allows for the preparation of enantiomerically pure amino acids, which are crucial building blocks in pharmaceutical development.
Conclusion and Future Perspectives
N-acetyl-N-phenylglycine represents a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for the development of novel therapeutic agents. The demonstrated pharmacological activities of closely related N-phenylglycine derivatives in the areas of inflammation and central nervous system disorders provide a strong rationale for the exploration of N-acetyl-N-phenylglycine-based compounds.
Future research in this area could focus on the synthesis of libraries of N-acetyl-N-phenylglycine derivatives with systematic structural variations. Such libraries would be invaluable for structure-activity relationship (SAR) studies and the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic profiles. The strategic incorporation of the N-acetyl-N-phenylglycine scaffold into drug discovery programs holds significant promise for the development of the next generation of innovative medicines.
References
- 1. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]
- 5. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-acetyl-N-phenylglycine
Welcome to the technical support center for the synthesis of N-acetyl-N-phenylglycine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. My goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your yield and purity. We will proceed in a question-and-answer format to directly address the practical issues you may face at the bench.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge for the successful synthesis of N-acetyl-N-phenylglycine.
Question: What is the most common and reliable method for synthesizing N-acetyl-N-phenylglycine?
The most direct and widely adopted method is the N-acetylation of N-phenylglycine using an acetylating agent. The reaction of N-phenylglycine with acetic anhydride is particularly effective and high-yielding, often performed in an aqueous medium.[1] This approach is favored for its operational simplicity, the high reactivity of acetic anhydride, and the straightforward work-up procedure.
Question: What are the critical parameters that directly influence the reaction yield and purity?
There are four primary parameters you must control:
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Reagent Stoichiometry: An excess of the acetylating agent (typically acetic anhydride) is used to ensure the complete conversion of the N-phenylglycine starting material. A molar ratio of at least 2:1 (acetic anhydride to N-phenylglycine) is a common starting point.[1]
-
Temperature Control: The N-acetylation reaction is exothermic. Initial cooling (e.g., an ice bath) is crucial during the addition of the acetylating agent to prevent runaway reactions and the formation of degradation byproducts.
-
pH Management: The reaction generates acetic acid as a byproduct. While the reaction can be run without an explicit base, the work-up requires careful pH adjustment. The product is an acid and will be soluble in its deprotonated (salt) form at high pH. To isolate the product, the solution must be acidified to a pH where the N-acetyl-N-phenylglycine is protonated and precipitates out of the aqueous solution.
-
Purity of Starting Material: The purity of the initial N-phenylglycine is paramount. Impurities in the starting material can lead to side reactions and complicate the final purification, ultimately reducing the isolated yield. N-phenylglycine itself can be synthesized via methods like the Strecker reaction or by reacting aniline with chloroacetic acid.[2][3]
Question: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method. You will need a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to achieve good separation between the starting material (N-phenylglycine) and the product (N-acetyl-N-phenylglycine). The product, being less polar due to the acetylation of the amine, will have a higher Rf value than the starting amino acid. Spot the reaction mixture alongside standards of the starting material to track its consumption.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification stages.
Question: My reaction yield is significantly lower than expected (<70%). What are the most probable causes?
Low yield is a common issue that can almost always be traced back to a few key areas. Let's break down the diagnostic process.
| Potential Cause | Explanation & Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion. Verify: Use TLC to check for remaining N-phenylglycine starting material. Solution: Increase the reaction time or consider a slight excess of acetic anhydride. Ensure vigorous stirring to maintain a homogenous mixture, especially if the starting material has limited solubility. |
| Product Loss During Work-up | N-acetyl-N-phenylglycine has some solubility in cold water. Verify: Check the pH of your filtrate after collecting the product. If it is not sufficiently acidic (pH < 3), product may remain dissolved as the carboxylate salt. Solution: Ensure the reaction mixture is thoroughly acidified (e.g., with concentrated HCl) and well-chilled before filtration. To recover additional product, the filtrate (mother liquor) can be concentrated under reduced pressure and the resulting residue recrystallized to obtain a second crop.[1] |
| Sub-optimal Reagent Quality | Acetic anhydride can hydrolyze to acetic acid over time if exposed to atmospheric moisture. Verify: Use freshly opened or properly stored acetic anhydride. Solution: Always use high-purity reagents. If the purity of your N-phenylglycine is questionable, consider purifying it by recrystallization before starting the acetylation. |
| Incorrect Stoichiometry | An insufficient amount of acetic anhydride will result in incomplete conversion. Solution: Carefully calculate and measure the molar equivalents. A 2-molar equivalent of acetic anhydride to 1-molar equivalent of N-phenylglycine is a robust starting point.[1] |
Question: My product precipitates as an oil instead of a crystalline solid during the acidification step. How should I proceed?
"Oiling out" occurs when a compound melts at the crystallization temperature or when its solubility limit is exceeded too rapidly.
-
Immediate Action: Do not panic. Stop adding acid. Try scratching the inside of the flask with a glass rod at the interface of the oil and solution to induce crystallization. Adding a seed crystal of pure product, if available, is also highly effective.
-
Systematic Approach: If scratching doesn't work, you can redissolve the oil by adding a small amount of a co-solvent like ethanol and then slowly adding water or allowing the organic solvent to evaporate slowly. Alternatively, you can extract the oil into an organic solvent (like ethyl acetate), dry the organic layer, and then concentrate it to obtain the crude solid, which can then be recrystallized.
Question: My final product shows impurities by NMR or HPLC analysis. What are they and how can I remove them?
The most common impurities are unreacted starting material and residual acetic acid from the hydrolysis of excess acetic anhydride.
-
Removal of Acetic Acid: Acetic acid can often be removed by co-evaporation with a solvent like toluene under reduced pressure or by thoroughly drying the product under high vacuum. A well-executed recrystallization will also typically leave it behind in the mother liquor.
-
Removal of N-Phenylglycine: The starting material is the most likely contaminant if the reaction was incomplete. Solution: Recrystallization is the best method for removal. N-acetyl-N-phenylglycine and N-phenylglycine have different solubilities. A hot aqueous solution, potentially with a small amount of ethanol to aid initial dissolution, is a good starting point for recrystallization. Upon cooling, the less soluble product should crystallize out, leaving the more soluble impurity behind.
Part 3: Protocols & Methodologies
Protocol 1: Synthesis of N-acetyl-N-phenylglycine
This protocol is adapted from a highly reliable method for the acetylation of amino acids.[1]
-
Dissolution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 10.0 g (66.2 mmol) of N-phenylglycine in 100 mL of deionized water.
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Reagent Addition: Place the flask in an ice-water bath. While stirring vigorously, add 13.5 g (132.4 mmol, 12.5 mL) of acetic anhydride in a single portion.
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Reaction: Continue to stir vigorously for 20-30 minutes. The solution may warm up, and the product may begin to crystallize during this time.
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Precipitation: After stirring, remove the flask from the ice bath and place it in a refrigerator (4-7°C) overnight to ensure complete crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water (2 x 15 mL).
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Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield is 10-11.5 g (78-90%).
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Second Crop (Optional): The combined filtrate and washes can be concentrated under reduced pressure. The resulting residue can be recrystallized from a minimum amount of hot water to yield a second crop of the product.[1]
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of N-acetyl-N-phenylglycine.
Visualization of the Reaction Mechanism
Caption: Simplified mechanism of N-acetylation with acetic anhydride.
References
Technical Support Center: Overcoming Solubility Challenges for N-acetyl-N-phenylglycine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for N-acetyl-N-phenylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, step-by-step solutions for overcoming the inherent solubility challenges of this compound in aqueous media. Our goal is to empower you to achieve consistent, reliable, and accurate experimental results.
Troubleshooting Guide: Dissolution Issues
This section addresses the most common solubility problems encountered in the laboratory. The solutions are presented in a logical, tiered approach, starting with the simplest and most effective methods.
Q1: My N-acetyl-N-phenylglycine powder won't dissolve in neutral water. What is the first and most effective method I should try?
A1: pH-Mediated Solubilization.
This is the most direct and successful primary strategy. The poor aqueous solubility of N-acetyl-N-phenylglycine at neutral pH is due to its chemical structure, specifically the carboxylic acid group (-COOH).[1][2] This group is largely protonated and uncharged at neutral or acidic pH, making the molecule hydrophobic.
The Scientific Principle: By increasing the pH of the solution to a level above the compound's acidity constant (pKa), you deprotonate the carboxylic acid. This converts it into a negatively charged carboxylate salt (-COO⁻), which is vastly more polar and, therefore, more soluble in water.[3][4] While the exact pKa of N-acetyl-N-phenylglycine is not widely published, it can be estimated to be in the range of 3.5-5.5 based on structurally similar compounds like acetylglycine (pKa ~3.77) and N-phenylglycine (pKa ~5.42). Therefore, adjusting the pH to ≥ 7.4 will ensure near-complete conversion to the soluble salt form.
Caption: pH-dependent ionization and solubility of N-acetyl-N-phenylglycine.
Protocol 1: pH-Mediated Solubilization
Objective: To prepare an aqueous solution of N-acetyl-N-phenylglycine by pH adjustment.
Materials:
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N-acetyl-N-phenylglycine powder
-
High-purity water (e.g., Milli-Q® or WFI)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
Methodology:
-
Initial Slurry: Add the desired mass of N-acetyl-N-phenylglycine to the required volume of water. It will form a cloudy suspension or slurry.
-
Stirring: Begin stirring the suspension at room temperature.
-
Titration: Add the 0.1 M NaOH solution dropwise to the stirring suspension.
-
Monitoring: Monitor the pH continuously. As the NaOH is added, the powder will begin to dissolve as the pH increases.
-
Endpoint: Continue adding NaOH until all the powder has dissolved and the solution is clear. The target pH should typically be 7.4 for physiological relevance, but can be adjusted as needed.
-
Final Volume Adjustment (Optional): If a precise final concentration is required, you can dissolve the compound in ~90% of the final volume, adjust the pH, and then add water to reach the final target volume (q.s.).
Q2: I've raised the pH, but I'm concerned about the stability of my compound or its effect on my experiment (e.g., cell culture). What are my alternatives?
A2: Co-Solvent Systems.
If pH modification is not suitable for your experimental system (e.g., due to pH sensitivity of cells or other components), the use of co-solvents is the next best approach. Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[5][6][7]
The Scientific Principle: Co-solvents work by reducing the interfacial tension between the aqueous solution and the non-polar solute.[7] For N-acetyl-N-phenylglycine, a co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic phenyl and acetyl groups. The standard workflow involves creating a highly concentrated stock solution in a pure co-solvent, which can then be diluted into your aqueous experimental medium.
Common Co-Solvents for Biological Research
| Co-Solvent | Typical Stock Conc. | Max % in Final Medium (Cell Culture) | Notes |
| DMSO (Dimethyl sulfoxide) | 10-100 mM | < 0.5% | Highly effective but can have biological effects and toxicity at higher concentrations.[8] |
| Ethanol | 10-50 mM | < 1.0% | Good biocompatibility at low concentrations; can cause protein precipitation if final % is too high. |
| PEG 400 (Polyethylene Glycol) | 10-50 mM | < 5.0% | Generally low toxicity and widely used in pharmaceutical formulations.[8] |
Protocol 2: Co-Solvent Stock Solution Preparation
Objective: To prepare a concentrated stock solution of N-acetyl-N-phenylglycine in a co-solvent.
Materials:
-
N-acetyl-N-phenylglycine powder
-
Anhydrous, research-grade co-solvent (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Microcentrifuge tubes or glass vials
Methodology:
-
Weigh Compound: Accurately weigh the N-acetyl-N-phenylglycine and place it in a suitable vessel.
-
Add Co-Solvent: Add the co-solvent to the desired final concentration (e.g., to make a 50 mM stock, add 1 mL of DMSO to 9.66 mg of compound).
-
Dissolve: Vortex vigorously. Gentle warming (to 37°C) or brief sonication can be used to assist dissolution if necessary. Ensure the final solution is clear.
-
Sterilization (for cell culture): Filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO).
-
Dilution: Dilute the stock solution into your final aqueous buffer or cell culture medium. Crucially, add the stock solution to the medium while vortexing the medium to ensure rapid dispersal and prevent precipitation. The final concentration of the co-solvent should not exceed the recommended limits for your system (see table above).
Q3: My experimental system is highly sensitive to both pH changes and organic solvents. Is there a more biocompatible method to increase solubility?
A3: Cyclodextrin Inclusion Complexes.
For the most sensitive applications, complexation with cyclodextrins offers a sophisticated and highly biocompatible solution.[9][10] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.
The Scientific Principle: The hydrophobic part of the N-acetyl-N-phenylglycine molecule (the phenyl ring) can become encapsulated within the non-polar cavity of the cyclodextrin molecule, forming an "inclusion complex".[11][12] The hydrophilic exterior of the cyclodextrin then allows the entire drug-cyclodextrin complex to dissolve readily in water, effectively shielding the hydrophobic drug from the aqueous environment.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity derivative used for this purpose.
References
- 1. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]
- 3. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. humapub.com [humapub.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ijpsr.com [ijpsr.com]
Technical Support Center: Optimization of Cobalt Catalyst Recovery in N-acetylglycine Synthesis
Welcome to the technical support center for the optimization of cobalt catalyst recovery in N-acetylglycine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions. Our goal is to equip you with the expertise to enhance the efficiency and sustainability of your catalytic processes.
Introduction
The synthesis of N-acetylglycine through the carbonylation of formaldehyde and acetamide is a process where cobalt catalysts, particularly dicobalt octacarbonyl (Co₂(CO)₈), play a crucial role.[1][2] While effective, the economic viability and environmental footprint of this synthesis heavily depend on the successful recovery and recycling of the cobalt catalyst. This guide provides a structured approach to troubleshoot common issues and optimize your catalyst recovery protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the cobalt catalyst in N-acetylglycine synthesis?
A1: The cobalt catalyst, typically dicobalt octacarbonyl, is essential for the carbonylation reaction that forms the backbone of N-acetylglycine from precursors like paraformaldehyde, acetamide, and carbon monoxide.[2] It facilitates the insertion of carbon monoxide, a critical step in forming the carboxylic acid group of the amino acid derivative.
Q2: Why is catalyst recovery a critical aspect of this synthesis?
A2: Cobalt is a valuable and somewhat toxic heavy metal.[3] Efficient recovery and recycling of the cobalt catalyst are paramount for several reasons:
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Economic Viability: Maximizing the reuse of the cobalt catalyst significantly reduces the overall cost of N-acetylglycine synthesis.
-
Environmental Responsibility: Preventing the release of cobalt into waste streams is crucial to minimize environmental impact.[4]
-
Product Purity: Effective removal of the catalyst from the final product is a requirement, especially in pharmaceutical applications, to avoid contamination with heavy metals.[3]
Q3: What are promoters, and why are they important for cobalt catalyst recovery?
A3: Promoters, such as sulfoxides or dinitriles (e.g., succinonitrile, adiponitrile, or glutaronitrile), are compounds added to the reaction mixture to enhance the catalyst's performance.[1][2] In the context of N-acetylglycine synthesis, they are crucial for achieving high product yields and facilitating good cobalt recovery.[1] They can form complexes with the cobalt catalyst, which can prevent the deactivation of the catalyst by the N-acetylglycine product itself.[2]
Q4: What are the common challenges encountered during cobalt catalyst recovery in this specific synthesis?
A4: A significant challenge is the tendency of the N-acetylglycine product to act as a complexing agent for the cobalt catalyst.[2] This can lead to the deactivation of the catalyst and make it more difficult to separate from the product. Other challenges include mechanical loss of the catalyst during handling, catalyst poisoning from impurities in the reactants or solvents, and changes in the catalyst's structure upon recycling.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recovery and recycling of your cobalt catalyst.
Problem 1: Low Percentage of Cobalt Catalyst Recovered
| Possible Causes | Diagnostic Steps | Solutions and Preventative Measures |
| Mechanical Losses | Carefully review your work-up procedure. Are there multiple transfer steps where the catalyst could be lost? Is the filtration or centrifugation process optimized? | - Minimize the number of vessel transfers.- Ensure a complete transfer of the catalyst slurry.- Use a finer porosity filter paper or a membrane filtration system for very fine catalyst particles.[5] |
| Incomplete Precipitation | After the initial recovery step, take a sample of the filtrate and analyze for cobalt content using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis. | - Adjust the pH of the solution. Cobalt hydroxide precipitation is highly pH-dependent, with optimal precipitation occurring at a pH of around 12.[6][7]- Increase the concentration of the precipitating agent (e.g., NaOH).- Allow for sufficient time for complete precipitation to occur. |
| Formation of Soluble Cobalt Complexes | The filtrate may have a distinct color (often pink or blue), indicating the presence of soluble cobalt complexes.[8] This is a strong indicator that the cobalt has not fully precipitated. | - Ensure the promoter-to-cobalt ratio is optimized as per literature recommendations to prevent the formation of highly soluble complexes with the product.[1]- Consider a solvent wash of the product with a solvent in which the cobalt complex is soluble but the N-acetylglycine is not. |
Problem 2: Decreased Catalytic Activity in Recycled Catalyst
| Possible Causes | Diagnostic Steps | Solutions and Preventative Measures |
| Catalyst Poisoning | Analyze your starting materials (paraformaldehyde, acetamide, CO) and solvent for potential impurities that could act as catalyst poisons (e.g., sulfur compounds, other metals). | - Use high-purity reagents and solvents.- Implement a purification step for reactants if impurities are suspected. |
| Changes in Catalyst Structure | Characterize the spent and regenerated catalyst using techniques like X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) to check for changes in particle size or morphology.[5] | - Optimize the regeneration protocol. Harsh conditions (e.g., excessively high temperatures during drying) can lead to sintering of the catalyst particles.- Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) if it is susceptible to oxidation. |
| Incomplete Regeneration | The recycled catalyst may be contaminated with byproducts or residual N-acetylglycine, blocking active sites. | - Implement a thorough washing step during the recovery process. An acidic wash can help break up complexes with the product, followed by a water wash to remove salts.- Consider a mild thermal treatment (calcination) if the catalyst support is thermally stable and organic residues are suspected.[5] |
Problem 3: Product Contamination with Cobalt
| Possible Causes | Diagnostic Steps | Solutions and Preventative Measures |
| Inefficient Catalyst Separation | Analyze the final N-acetylglycine product for cobalt content using AAS or ICP. | - Improve the filtration or centrifugation process. Ensure the solid product is thoroughly washed to remove any entrained catalyst particles.- Consider recrystallizing the N-acetylglycine product to further purify it from any residual cobalt. |
| Leaching of Cobalt | The cobalt catalyst may be partially soluble in the reaction medium or the work-up solvents. | - Re-evaluate the solvent system. A solvent that minimizes cobalt solubility while still being effective for the reaction is ideal.[3]- Ensure the catalyst is well-supported if using a heterogeneous catalyst to minimize leaching of the active metal.[3][5] |
Experimental Protocols
Protocol 1: General Procedure for Cobalt Catalyst Recovery by Precipitation
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction solvent is volatile, remove it under reduced pressure.
-
Redissolution: Dissolve the crude product and catalyst mixture in an appropriate aqueous acidic solution (e.g., dilute sulfuric acid) to bring the cobalt into its ionic form.
-
Precipitation: Slowly add a base, such as sodium hydroxide (NaOH) solution, with vigorous stirring to raise the pH to approximately 12.[6][7] This will precipitate the cobalt as cobalt hydroxide (Co(OH)₂).
-
Isolation: Collect the cobalt hydroxide precipitate by filtration or centrifugation.
-
Washing: Wash the precipitate thoroughly with deionized water to remove any impurities and residual N-acetylglycine.
-
Drying: Dry the recovered cobalt hydroxide under vacuum at a moderate temperature.
Protocol 2: Regeneration of Cobalt Catalyst
-
Redissolution of Precipitate: Dissolve the dried cobalt hydroxide in a minimal amount of sulfuric acid to form a cobalt sulfate solution.[6][7]
-
Conversion to Active Form: The specific steps to convert this back to dicobalt octacarbonyl are complex and require specialized equipment and handling of carbon monoxide. For laboratory-scale recycling, it is often more practical to convert the recovered cobalt into a stable precursor salt (like cobalt(II) acetate or cobalt(II) chloride) that can be used in subsequent reactions or sent for professional regeneration.
Data Presentation
Table 1: Influence of Key Parameters on Cobalt Catalyst Recovery
| Parameter | Effect on Recovery | Recommendations |
| pH of Precipitation | Crucial for complete precipitation of cobalt hydroxide. | Maintain pH around 12 for optimal recovery.[6][7] |
| Promoter:Cobalt Ratio | Affects catalyst stability and solubility. | Optimize based on experimental data, starting with ratios mentioned in relevant patents (e.g., 1:0.5 to 1:5 molar ratio).[1] |
| Reaction Solvent | Can influence cobalt leaching and ease of separation. | Ethyl acetate has been shown to be an effective solvent.[1] |
| Stirring Speed | Can cause mechanical breakdown of catalyst particles. | Use moderate stirring to ensure good mixing without causing excessive attrition.[5] |
Visualizations
Diagram 1: N-acetylglycine Synthesis and Catalyst Recovery Workflow
Caption: Workflow for N-acetylglycine synthesis and subsequent cobalt catalyst recovery.
Diagram 2: Troubleshooting Decision Tree for Low Catalyst Recovery
References
- 1. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]
- 2. EP0197659A1 - Process for synthesizing N-acetylglycine using novel promoters - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. envirogen.com [envirogen.com]
- 5. benchchem.com [benchchem.com]
- 6. Cobalt Recovery from Waste Catalysts (Petroleum Refining Industry from Gujarat) [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Cobalt - Wikipedia [en.wikipedia.org]
Troubleshooting peak tailing in HPLC analysis of N-acetyl-N-phenylglycine
Technical Support Center: N-acetyl-N-phenylglycine HPLC Analysis
Welcome to the technical support guide for troubleshooting HPLC analyses of N-acetyl-N-phenylglycine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on the prevalent problem of peak tailing. By understanding the underlying chemical principles and following systematic troubleshooting workflows, you can enhance the accuracy, resolution, and reliability of your analytical results.
Understanding N-acetyl-N-phenylglycine and Its Chromatographic Behavior
N-acetyl-N-phenylglycine is an acidic compound due to its carboxylic acid functional group.[1] In reversed-phase HPLC, its retention and peak shape are highly dependent on its ionization state, which is controlled by the mobile phase pH. Peak tailing for this analyte is a common issue that can compromise quantification and resolution.[2] It typically arises from unwanted secondary interactions with the stationary phase or other system-related problems.[3][4][5] This guide provides a structured approach to identifying and mitigating these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My N-acetyl-N-phenylglycine peak is tailing. Where should I start my investigation?
A1: When encountering peak tailing, it's best to follow a logical, step-by-step troubleshooting process, starting with the most common and easily resolved issues before moving to more complex chemical factors.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting flowchart for peak tailing.
Step-by-Step Initial Checks:
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Review System Connections: Check all tubing and fittings between the injector and the detector. Improperly seated ferrules or excessive tubing length can create dead volumes, leading to peak broadening and tailing.[6][7]
-
Inspect for Blockages: A sudden increase in backpressure accompanying peak tailing may indicate a partially clogged column inlet frit or tubing.[8][9]
-
Confirm Column Health: Evaluate the column's history. Columns can degrade over time, especially when used at pH extremes.[10] A void at the head of the column can also cause severe peak shape distortion.[5] Substituting the column with a new one of the same type is a quick way to diagnose a column-specific problem.[3]
Q2: How does mobile phase pH cause peak tailing for N-acetyl-N-phenylglycine, and how can I optimize it?
A2: Mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds like N-acetyl-N-phenylglycine.[10][11]
The Underlying Mechanism:
N-acetyl-N-phenylglycine has a carboxylic acid group, making it an acidic analyte. The peak shape is optimal when the analyte is in a single, un-ionized state.
-
At Low pH (pH < pKa): The carboxylic acid is protonated (COOH), making the molecule neutral and more hydrophobic. It interacts with the C18 stationary phase primarily through a single, consistent hydrophobic mechanism, resulting in a sharp, symmetrical peak.[12][13]
-
At High pH (pH > pKa): The carboxylic acid is deprotonated (COO-), making the molecule ionized and less retained. While it should elute earlier, this form can still produce good peak shape if the pH is consistently high.
-
When pH is near the pKa: The analyte exists as a mixture of both protonated and deprotonated forms. These two forms have different retention times, and their simultaneous presence leads to a broadened, tailing peak.[10][14][15]
Caption: Effect of mobile phase pH on analyte state and peak shape.
Experimental Protocol: Optimizing Mobile Phase pH
-
Determine the Analyte's pKa: The pKa of the carboxylic acid group of N-acetyl-N-phenylglycine is approximately 3.5-4.5.
-
Select an Appropriate Buffer: Choose a buffer system with a pKa close to your target pH. For a target pH of 2.5-3.0, phosphate or formate buffers are excellent choices.
-
Prepare the Mobile Phase:
-
Prepare the aqueous portion of the mobile phase. For a target pH of 2.7, you could use a 20 mM potassium phosphate buffer.
-
Measure the pH of the aqueous buffer before adding the organic modifier.[5]
-
Adjust the pH to at least 1.5-2 pH units below the analyte's pKa. A pH of 2.5 is a good starting point.
-
Filter the buffer through a 0.45 µm filter.
-
Mix with the appropriate amount of organic solvent (e.g., acetonitrile or methanol).
-
-
Equilibrate the System: Thoroughly flush the column with the new mobile phase (at least 10-15 column volumes) until the backpressure and baseline are stable.
-
Analyze the Sample: Inject your N-acetyl-N-phenylglycine standard and observe the peak shape.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Analyte State | Expected Peak Asymmetry (As) | Rationale |
| 2.5 | Fully Protonated (R-COOH) | 1.0 - 1.2 | Single hydrophobic retention mechanism.[12] |
| 4.0 (near pKa) | Mixed (R-COOH & R-COO-) | > 1.5 | Co-elution of ionized and non-ionized forms.[15] |
| 7.0 | Fully Ionized (R-COO-) | 1.1 - 1.4 | Single (less retentive) state, but potential for silanol interactions. |
Q3: Could my column be the source of peak tailing? What are secondary silanol interactions?
A3: Yes, the column is a very common source of peak tailing. Most reversed-phase columns use a silica-based stationary phase. The manufacturing process can leave residual, unreacted silanol groups (Si-OH) on the silica surface.[7][16][17]
These silanol groups are weakly acidic. At mid-range pH values (typically > 3.5), they can become deprotonated (Si-O⁻), creating negatively charged sites on the stationary phase.[5][14] While this is a primary cause of tailing for basic compounds (which become positively charged), polar acidic compounds can also engage in unwanted secondary polar or ionic interactions, leading to peak tailing.[3][4]
Solutions for Column-Related Tailing:
-
Use a Modern, End-Capped Column: Most modern columns are "end-capped," where residual silanols are chemically bonded with a small, non-polar group (like trimethylsilyl) to shield them.[3][16][18] Using a high-purity, Type B silica column with effective end-capping will significantly reduce these secondary interactions.[19]
-
Lower the Mobile Phase pH: As described in Q2, operating at a low pH (e.g., 2.5-3.0) protonates the silanol groups (Si-OH), neutralizing them and preventing ionic interactions.[18][19]
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a polar-embedded group, can offer alternative selectivity and better shielding of residual silanols.[14][20]
-
Clean the Column: Column contamination from sample matrix components can create active sites that cause tailing. Follow the manufacturer's instructions for column washing and regeneration.[8][9]
Q4: I've optimized the pH, but I still see some tailing. What other mobile phase additives can help?
A4: If pH adjustment alone is insufficient, other mobile phase characteristics can be modified.
-
Increase Buffer Concentration: In some cases, a low buffer concentration may not be sufficient to control the pH at the micro-environment of the silica surface. Increasing the buffer strength (e.g., from 10 mM to 25-50 mM) can improve peak shape by providing more consistent pH conditions.[5][7][18] This is more applicable for UV detection, as high buffer concentrations can cause ion suppression in mass spectrometry.[18]
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. Methanol is a more protic solvent and can sometimes better mask active silanol sites, reducing tailing compared to acetonitrile.[21]
-
Use Sacrificial Additives (Less Common for Acids): For basic analytes, a competing base like triethylamine (TEA) is sometimes added to the mobile phase to preferentially interact with active silanols.[21] This is generally not necessary or recommended for acidic compounds when using modern columns and low pH mobile phases.
Q5: Could my sample preparation or injection method be causing the peak tailing?
A5: Absolutely. The way the sample is prepared and introduced to the system can have a significant impact on peak shape.
-
Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to a distorted peak shape that often presents as tailing.[4][8][22]
-
Solution: Reduce the injection volume or dilute the sample. Inject a series of decreasing concentrations to see if the peak shape improves.[23]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., more organic content) than the mobile phase, it can cause the analyte to travel through the top of the column improperly, leading to peak distortion.[4][6]
-
Solution: Ideally, dissolve the sample in the initial mobile phase.[7] If a stronger solvent is required for solubility, keep the injection volume as small as possible.
-
Summary of Troubleshooting Strategies
| Symptom | Probable Cause | Recommended Action |
| All peaks in the chromatogram are tailing. | Extra-column volume or column void . | Check and tighten all fittings. Use narrow-bore tubing. Replace the column if a void is suspected.[6] |
| Only the N-acetyl-N-phenylglycine peak is tailing. | Secondary Interactions (pH near pKa, silanol activity). | Lower mobile phase pH to ~2.5 using a buffer. Use a modern, end-capped C18 column.[18][19] |
| Peak tailing worsens with higher sample concentration. | Mass Overload . | Reduce injection volume or dilute the sample.[4][23] |
| Tailing is accompanied by a sudden pressure increase. | Partial blockage (e.g., column inlet frit). | Back-flush the column or replace the inlet frit. Ensure samples and mobile phases are filtered.[8][9] |
| Peak shape is poor, especially for early eluting peaks. | Sample Solvent Mismatch . | Dissolve the sample in the mobile phase or reduce the injection volume.[4][7] |
References
- 1. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. support.waters.com [support.waters.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. maxisci.com [maxisci.com]
- 9. agilent.com [agilent.com]
- 10. moravek.com [moravek.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. biotage.com [biotage.com]
- 13. agilent.com [agilent.com]
- 14. chromtech.com [chromtech.com]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. shodexhplc.com [shodexhplc.com]
- 17. LC Technical Tip [discover.phenomenex.com]
- 18. labcompare.com [labcompare.com]
- 19. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 20. uhplcs.com [uhplcs.com]
- 21. benchchem.com [benchchem.com]
- 22. mastelf.com [mastelf.com]
- 23. [Kromasil®] F.A.Q. - Why does the chromatogram show peak tailing? [kromasil.com]
Reducing reaction time for N-aryl glycine synthesis
An N-aryl glycine synthesis that proceeds sluggishly can be a significant bottleneck in research and drug development. This Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to extended reaction times. Drawing from established organometallic principles and recent advancements, this guide offers practical, field-proven insights to accelerate your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to N-aryl glycines, and how do they compare in terms of speed?
There are several established methods for synthesizing N-aryl glycines. The most prominent are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[1][3] Reaction times can vary from a few hours to over 24 hours, highly dependent on the choice of catalyst, ligand, base, and substrates.[4][5]
-
Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction traditionally requires harsh conditions, including high temperatures (often >200°C) and polar, high-boiling solvents, leading to long reaction times.[2] However, modern variations using specific ligands, such as N,N-dimethylglycine, can dramatically lower the required temperature to around 90°C and shorten the duration.[6][7][8]
-
Microwave-Assisted Synthesis: Applying microwave irradiation is a powerful technique to dramatically reduce reaction times, often from many hours to just minutes.[9][10] This is due to efficient and rapid heating of the reaction mixture. This method has been successfully applied to produce N-aryl glycines in high yields in a fraction of the time required for conventional heating.[9][11]
Q2: Which factors have the most significant impact on the rate of a Buchwald-Hartwig amination?
The reaction rate is a multifactorial issue where the interplay between components is critical. The key variables are:
-
Catalyst and Ligand: This is arguably the most crucial factor. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand—from early bidentate phosphines like BINAP and DPPF to modern, sterically hindered monophosphine ligands like RuPhos and BrettPhos—directly influences the rates of oxidative addition and reductive elimination, which can be rate-limiting.[1][5][12]
-
Base: The base is required to deprotonate the amine, making it a more potent nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially for sensitive substrates, though they may require higher temperatures.[3][4]
-
Aryl Halide Reactivity: The nature of the leaving group on the aromatic ring significantly affects the rate of oxidative addition. The general reactivity trend is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4] However, some studies note that aryl iodides can sometimes form inhibitory palladium dimers, making aryl bromides a more reliable choice.[3][4]
-
Temperature: Most Buchwald-Hartwig reactions are run at elevated temperatures, typically between 80-110°C, to ensure a reasonable reaction rate.[4]
Q3: Can I use a copper-based system to achieve a faster reaction than a traditional Ullmann condensation?
Yes. While classic Ullmann conditions are notoriously slow, modern ligand-accelerated Ullmann-type reactions are significantly faster and more efficient. The addition of α-amino acids, such as N,N-dimethylglycine or L-proline, as ligands for the copper catalyst can lower the activation energy barrier for the reaction.[7][13] This allows the synthesis of N-aryl glycines and related diaryl ethers to be performed at much milder temperatures (e.g., 90°C) with substantially reduced reaction times compared to the traditional protocols that required temperatures exceeding 200°C.[2][8]
Troubleshooting Guide: Slow or Inefficient Reactions
Q4: My Buchwald-Hartwig amination of an aryl bromide with glycine ethyl ester is taking over 24 hours. What is the most likely cause?
A reaction time exceeding 24 hours suggests a significant kinetic barrier. The issue most likely lies with your catalyst system or reaction conditions.
Potential Cause & Solution:
-
Suboptimal Ligand Choice: The "first-generation" ligands may not be effective for all substrate pairings. For glycine esters, which are primary amines, bidentate phosphine ligands like BINAP or DPPF were an early improvement.[1] However, for more challenging couplings, especially with less reactive aryl halides, consider switching to a more advanced, sterically bulky monophosphine ligand.
-
Recommendation: Screen a set of "second-generation" or "third-generation" Buchwald ligands such as RuPhos or BrettPhos. These ligands are known to accelerate the rate-limiting reductive elimination step for many aminations.[12]
-
-
Base Inefficiency: The base may not be strong enough or soluble enough in your reaction medium. NaOtBu is a strong and common choice, but its efficacy can be solvent-dependent.
-
Catalyst Poisoning: Trace impurities in your starting materials or solvent (e.g., water, other nucleophiles) can poison the palladium catalyst.
-
Recommendation: Ensure all reactants and solvents are rigorously purified and dried. Perform the reaction under a strictly inert atmosphere (argon or nitrogen).[14]
-
Q5: I am attempting a ligand-accelerated Ullmann reaction with N,N-dimethylglycine, but the reaction is sluggish at 90°C. Why isn't it working as expected?
While N,N-dimethylglycine is an excellent accelerator, its performance can be hampered by other factors.
Potential Cause & Solution:
-
Insoluble Copper Species: The active catalyst is a soluble copper(I) complex. If your copper source (e.g., CuI) fails to dissolve or forms insoluble aggregates, the catalytic activity will plummet.
-
Recommendation: Ensure your solvent (e.g., dioxane) is anhydrous. The presence of the amino acid ligand is crucial for solubilizing the copper salt and forming the active catalytic species.[7]
-
-
Aryl Halide Reactivity: While this system works for aryl bromides, it is generally faster with aryl iodides. If you are using an electron-rich or sterically hindered aryl bromide, the reaction may still require a higher temperature or longer time.
-
Recommendation: If possible, switch to the corresponding aryl iodide. If not, consider increasing the temperature to 105-110°C, as this has been shown to improve yields for less reactive substrates.[13]
-
-
Base Choice: Cesium carbonate (Cs₂CO₃) is often used in these reactions due to its good solubility and ability to facilitate the reaction.[7]
-
Recommendation: Ensure you are using a suitable base like Cs₂CO₃ or K₂CO₃. The choice of base can influence the formation and reactivity of the copper-amide intermediate.
-
Q6: I'm trying to scale up my reaction, and it has slowed down considerably. What's happening?
Scaling up a reaction is not always a linear process. Heat and mass transfer limitations can become significant.
Potential Cause & Solution:
-
Inefficient Stirring: In larger vessels, heterogeneous mixtures (especially with insoluble bases like K₃PO₄) may not be stirred effectively. The high density of inorganic bases can cause them to settle, limiting their availability at the reaction interface.[4]
-
Recommendation: Use a mechanical stirrer instead of a magnetic stir bar for larger volumes to ensure the entire reaction mixture is homogenous.
-
-
Poor Heat Transfer: It takes longer to heat the core of a large volume of solvent to the desired temperature. The actual internal temperature may be lower than the set temperature of your heating mantle.
-
Recommendation: Use a temperature probe placed directly in the reaction mixture to monitor the internal temperature. Allow sufficient time for the entire volume to reach the target temperature before timing the reaction. For very large scales, consider a reactor with a heating jacket for more uniform temperature control.
-
Accelerated Synthesis Protocols
Protocol 1: Microwave-Assisted N-Arylation
This protocol leverages microwave irradiation to achieve rapid synthesis of N-aryl glycines, significantly reducing reaction times from hours to minutes.[9]
Materials:
-
Substituted aniline (1.0 mmol)
-
Ethyl bromoacetate (1.2 mmol)
-
Silica gel (for solid support, optional but recommended)
-
Microwave reactor with sealed vessel capability
-
Ethyl acetate, water, brine
Step-by-Step Methodology:
-
Preparation: In a microwave-safe reaction vessel, combine the substituted aniline (1.0 mmol) and ethyl bromoacetate (1.2 mmol). If using a solid support, add approximately 1g of silica gel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable power level (e.g., 100-300 W) to maintain a temperature of ~100-120°C for 5-15 minutes. Caution: Monitor pressure and temperature closely.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL). If silica was used, filter it off and wash with additional ethyl acetate.
-
Extraction: Wash the combined organic filtrate with water (2 x 10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-aryl glycine ester can be used as is or purified further by column chromatography or recrystallization.
-
Hydrolysis (if free acid is desired): The ester can be readily hydrolyzed to the corresponding carboxylic acid by standard procedures (e.g., refluxing with aqueous NaOH or LiOH followed by acidic workup).
Comparative Data of Synthesis Methods
| Method | Typical Catalyst/Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time | Reference |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Bulky Phosphine Ligand | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 | 4 - 24 hours | [1][4] |
| Traditional Ullmann Condensation | Stoichiometric Copper Powder | K₂CO₃ | DMF, NMP | > 200 | 24 - 48 hours | [2] |
| Ligand-Accelerated Ullmann | CuI / N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 - 110 | 6 - 18 hours | [7][13] |
| Microwave-Assisted Synthesis | None (thermal) | None or K₂CO₃ | Solvent-free or DMF | 100 - 150 | 5 - 30 minutes | [9][15] |
Visualizing the Chemistry
Reaction Mechanism & Troubleshooting Workflow
A clear understanding of the reaction mechanism is essential for effective troubleshooting. The following diagrams illustrate the catalytic cycle for the Buchwald-Hartwig amination and a logical workflow for diagnosing slow reactions.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting slow reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. jk-sci.com [jk-sci.com]
- 6. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Microwave-Assisted Synthesis of βâNâAryl Glycoamphiphiles with Diverse Supramolecular Assemblies and Lectin Accessibility - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Derivatization Reactions for N-acetyl-N-phenylglycine
Welcome to the technical support center for the derivatization of N-acetyl-N-phenylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure the success of your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for N-acetyl-N-phenylglycine for GC-MS analysis?
A1: The two most prevalent and effective derivatization strategies for N-acetyl-N-phenylglycine, a compound with a carboxylic acid and an amide group, are silylation and esterification.
-
Silylation: This method replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl (TMS) group.[1][2] The most common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][3] Silylation is highly effective for making the molecule more volatile and thermally stable for GC analysis.[1][2]
-
Esterification (specifically, methylation): This technique converts the carboxylic acid into a methyl ester.[4][5][6][7] Diazomethane is a highly efficient reagent for this purpose, reacting quickly and often quantitatively.[4][5][6] However, due to its toxicity and explosive nature, it requires careful handling.[5][8] A safer alternative is trimethylsilyldiazomethane.[4]
Q2: Why is derivatization of N-acetyl-N-phenylglycine necessary for GC-MS analysis?
A2: N-acetyl-N-phenylglycine in its native form is not ideal for Gas Chromatography (GC) analysis due to its low volatility and potential for thermal degradation in the hot injector port. The polar carboxylic acid group can also lead to poor peak shape (tailing) and interaction with the GC column.[2] Derivatization masks this polar functional group, increasing the compound's volatility and thermal stability, which results in sharper chromatographic peaks and more reproducible results.[1][9]
Q3: My silylation reaction with BSTFA is showing a low yield for the derivatized N-acetyl-N-phenylglycine peak. What could be the cause?
A3: Low derivatization yield is a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Presence of Moisture: Silylating reagents like BSTFA are extremely sensitive to moisture.[3][10] Any water in your sample or solvent will react with the BSTFA, consuming the reagent and preventing the derivatization of your analyte.[3][10]
-
Suboptimal Reaction Conditions: The derivatization of the carboxylic acid group in N-acetyl-N-phenylglycine may require specific temperature and time conditions for completion. While some reactions are fast at room temperature, others may need heating.[1][3]
-
Reagent Quality and Amount: The quality of your BSTFA is crucial. If it has been improperly stored, it may have degraded. Also, an insufficient amount of the derivatizing agent will lead to an incomplete reaction.[3][10] A significant molar excess of the derivatizing agent is typically recommended.
Q4: I am observing unexpected peaks in my chromatogram after derivatization. What are these, and how can I minimize them?
A4: These unexpected peaks are often referred to as artifacts and can originate from several sources.[11]
-
Reagent By-products: The derivatization reagent itself can produce by-products that are chromatographically active.[3][11] For instance, BSTFA by-products are generally volatile and elute early in the chromatogram.[1]
-
Side Reactions: Although the primary site of derivatization for N-acetyl-N-phenylglycine is the carboxylic acid, under harsh conditions, the amide group could potentially react, though this is less common with silylation.[3]
-
Contaminants: Impurities in your sample, solvents, or from your glassware can also be derivatized and appear as extra peaks.
To minimize these, always use high-purity reagents and solvents, ensure your glassware is scrupulously clean, and run a reagent blank (all components except your sample) to identify any peaks originating from the reagents themselves.[1]
Troubleshooting Guide
Issue 1: Low or No Derivatized Product Peak
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | Silylating and esterifying reagents are highly reactive towards water.[3][10] This is the most common cause of failed derivatization. | Ensure the sample is completely dry. Lyophilize or dry under a stream of nitrogen.[3] Use anhydrous solvents and store reagents under dry conditions. |
| Suboptimal Reaction Temperature | The reaction kinetics may be too slow at the current temperature. | Incrementally increase the reaction temperature. A common starting point is 60-80°C.[3][10] Monitor the reaction at different temperatures to find the optimum. |
| Insufficient Reaction Time | The reaction may not have reached completion. | Perform a time-course study by analyzing aliquots at different time points (e.g., 15, 30, 60, 90 minutes) to determine the optimal reaction duration.[3] |
| Reagent Degradation or Insufficiency | Old or improperly stored reagents lose their activity. An insufficient molar excess will result in an incomplete reaction.[3][10] | Use fresh, high-quality derivatization reagents. Ensure a sufficient molar excess (e.g., at least a 2:1 molar ratio of BSTFA to active hydrogens). |
| Sample Matrix Interference | Other components in your sample matrix may be competing for the derivatizing reagent. | Consider a sample clean-up step (e.g., solid-phase extraction) prior to derivatization to remove interfering substances.[10] |
Issue 2: Poor Peak Shape (Tailing)
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Derivatization | Residual underivatized N-acetyl-N-phenylglycine will interact with active sites in the GC system. | Re-optimize the derivatization conditions as described in "Issue 1" to ensure complete reaction. |
| Active Sites in the GC System | The GC inlet liner, column, or packing material may have active sites (e.g., silanols) that can interact with the analyte. | Use a deactivated inlet liner and a high-quality, well-conditioned GC column. Regular maintenance of the GC system is crucial.[3] |
| Injector Temperature Too Low | Incomplete vaporization of the derivatized analyte in the injector can lead to peak tailing. | Optimize the injector temperature to ensure rapid and complete vaporization of your derivatized compound.[3] |
Issue 3: Irreproducible Results
| Potential Cause | Explanation | Recommended Solution |
| Variability in Reaction Conditions | Minor fluctuations in temperature, time, or reagent amounts between samples can lead to inconsistent derivatization yields. | Use a heating block for consistent temperature control. Use precise liquid handling techniques for adding reagents. |
| Derivative Instability | Some derivatives, particularly silyl ethers, can be susceptible to hydrolysis if exposed to moisture before analysis.[12][13] | Analyze the samples as soon as possible after derivatization. Ensure vials are tightly capped.[10] |
| Inconsistent Sample Preparation | Variations in the sample drying or clean-up steps can introduce variability. | Standardize your sample preparation protocol and ensure it is followed consistently for all samples and standards. |
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol provides a general guideline for the silylation of N-acetyl-N-phenylglycine. Optimization may be required for your specific sample matrix and instrumentation.
Materials:
-
N-acetyl-N-phenylglycine sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of your N-acetyl-N-phenylglycine sample into a reaction vial. If your sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.[3]
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or other solvent) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 70°C for 30 minutes.[3]
-
Cooling: Remove the vial from the heating block and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. An injection volume of 1 µL is a good starting point, but may need to be adjusted based on your instrument's sensitivity.[3]
Protocol 2: Methylation using Diazomethane (Expert Use Only)
WARNING: Diazomethane is highly toxic, carcinogenic, and potentially explosive. It should only be handled by experienced personnel in a well-ventilated fume hood using specialized, flame-polished glassware.[5]
Materials:
-
N-acetyl-N-phenylglycine sample
-
Ethereal solution of diazomethane
-
Anhydrous diethyl ether
-
Reaction vial with a vent
-
Acetic acid (for quenching)
Procedure:
-
Sample Preparation: Dissolve a known amount of N-acetyl-N-phenylglycine in a minimal amount of anhydrous diethyl ether in a reaction vial.
-
Reaction: Slowly add the ethereal diazomethane solution dropwise to the sample solution with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane. Nitrogen gas will be evolved during the reaction.[5][6] The reaction is typically instantaneous at room temperature.[4]
-
Quenching: Add a few drops of acetic acid to quench the excess diazomethane. The yellow color will disappear.
-
Solvent Removal: The solvent can be carefully evaporated under a gentle stream of nitrogen if a more concentrated sample is required.
-
Analysis: The resulting methyl ester solution is ready for GC-MS analysis.
Visualizations
Experimental Workflow for Silylation
Caption: Workflow for silylation of N-acetyl-N-phenylglycine.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting decision tree for low derivatization yield.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. phenomenex.com [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 5. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diazomethane - Wikipedia [en.wikipedia.org]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. benchchem.com [benchchem.com]
- 11. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up N-acetyl-N-phenylglycine Production
Welcome to the technical support center for the industrial-scale production of N-acetyl-N-phenylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this valuable synthetic process. Our focus is on providing practical, field-tested insights to ensure a robust, safe, and efficient manufacturing process.
Introduction to N-acetyl-N-phenylglycine Synthesis
N-acetyl-N-phenylglycine is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] The primary industrial route to its production involves the acetylation of N-phenylglycine. This process, while conceptually straightforward, presents several challenges when scaled to an industrial level. These challenges include ensuring complete reaction, minimizing impurities, and optimizing product isolation and purification.
A typical industrial synthesis involves two main stages: the synthesis of N-phenylglycine, followed by its acetylation. N-phenylglycine is commonly produced via the Strecker reaction, which involves reacting aniline, formaldehyde, and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile.[2] The subsequent acetylation of N-phenylglycine is most often achieved using acetic anhydride.[3]
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the scale-up of N-acetyl-N-phenylglycine production.
Q1: What is the most critical parameter to control during the acetylation of N-phenylglycine?
A: Temperature control is arguably the most critical parameter. The reaction with acetic anhydride is exothermic, and excessive temperature can lead to the formation of undesirable byproducts, including di-acetylation products and thermal degradation of the starting material and product. Maintaining a controlled temperature throughout the addition of acetic anhydride is crucial for achieving high yield and purity.
Q2: What are the common impurities I should expect in my final product?
A: Common impurities can include unreacted N-phenylglycine, residual acetic acid, and potentially di-acetylated byproducts. If the initial N-phenylglycine starting material is not of high purity, you may also see carry-over of impurities from its synthesis, such as phenylalanine, phenylacetic acid, benzoic acid, and benzaldehyde.[4]
Q3: How can I best monitor the progress of the acetylation reaction?
A: For in-process monitoring, High-Performance Liquid Chromatography (HPLC) is the most reliable method. It allows for the quantitative tracking of the disappearance of the N-phenylglycine starting material and the appearance of the N-acetyl-N-phenylglycine product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks, but HPLC provides the accuracy needed for process control in an industrial setting.
Q4: What are the primary safety concerns when handling acetic anhydride at an industrial scale?
A: Acetic anhydride is corrosive and a lachrymator. It reacts exothermically with water and alcohols. Therefore, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection. The reaction should be conducted in a well-ventilated area, and measures should be in place to handle potential spills and control the exothermic reaction.
Q5: Are there any specific regulatory guidelines I need to be aware of for producing N-acetyl-N-phenylglycine?
A: While there are no specific regulations for N-acetyl-N-phenylglycine itself, its production falls under the general guidelines for chemical manufacturing. In the United States, this would include regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). If the final product is intended for pharmaceutical use, production must adhere to Current Good Manufacturing Practices (cGMP).[5]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the industrial-scale synthesis of N-acetyl-N-phenylglycine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction due to insufficient acetic anhydride. - Sub-optimal reaction temperature. - Poor mixing in the reactor. - Loss of product during workup and isolation. | - Ensure a slight molar excess of acetic anhydride is used. - Optimize the reaction temperature; too low may slow the reaction, too high can cause degradation. - Verify the efficiency of the reactor's stirring mechanism. - Optimize the crystallization and filtration steps to minimize product loss. |
| Inconsistent Product Quality (e.g., color, melting point) | - Variability in the quality of N-phenylglycine starting material. - Inconsistent reaction conditions (temperature, time). - Inefficient purification. | - Establish stringent quality control specifications for incoming N-phenylglycine. - Implement strict process controls to ensure batch-to-batch consistency. - Optimize the recrystallization solvent and procedure to effectively remove impurities. |
| Presence of Unreacted N-phenylglycine in Final Product | - Insufficient reaction time. - Inadequate amount of acetic anhydride. - Poor mixing leading to localized areas of low reagent concentration. | - Monitor the reaction by HPLC to ensure it has gone to completion. - Use a slight excess of acetic anhydride. - Improve reactor agitation. |
| Formation of Dark-Colored Product | - Reaction temperature too high, causing thermal degradation. - Presence of impurities in the starting materials. | - Maintain strict temperature control during the exothermic acetylation reaction. - Use high-purity N-phenylglycine and acetic anhydride. - Consider a decolorization step with activated carbon during recrystallization. |
| Difficulties with Product Isolation (e.g., oily product, poor crystallization) | - Presence of impurities that inhibit crystallization. - Incorrect solvent for crystallization. - Cooling the crystallization mixture too quickly. | - Ensure high purity of the crude product before attempting crystallization. - Screen different solvents or solvent mixtures for optimal crystallization. - Implement a controlled cooling profile for the crystallization process. |
Experimental Protocols
Industrial-Scale Acetylation of N-phenylglycine
This protocol outlines a general procedure for the acetylation of N-phenylglycine on a large scale.
Materials:
-
N-phenylglycine (high purity)
-
Acetic anhydride
-
Suitable solvent (e.g., acetic acid, toluene)
-
Water (for quenching and washing)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Equipment:
-
Glass-lined or stainless steel reactor with temperature control (heating/cooling jacket) and an efficient stirring mechanism
-
Addition funnel or pump for controlled reagent addition
-
Filtration unit (e.g., centrifuge or filter press)
-
Drying oven (vacuum or atmospheric)
Procedure:
-
Charging the Reactor: Charge the reactor with N-phenylglycine and the chosen solvent.
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to prevent side reactions with atmospheric moisture.
-
Temperature Control: Cool the mixture to the desired starting temperature (typically 0-10 °C).
-
Acetic Anhydride Addition: Slowly add acetic anhydride to the stirred mixture, maintaining the temperature within the desired range. The addition rate should be carefully controlled to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the N-phenylglycine is consumed to the desired level.
-
Quenching: Once the reaction is complete, quench the excess acetic anhydride by the controlled addition of water.
-
Product Isolation: Cool the reaction mixture to induce crystallization of the N-acetyl-N-phenylglycine.
-
Filtration and Washing: Isolate the product by filtration and wash the filter cake with cold water to remove residual acetic acid and other water-soluble impurities.
-
Drying: Dry the product in a suitable oven under appropriate temperature and pressure conditions.
-
Purification (if necessary): If the product does not meet the required purity specifications, recrystallize it from a suitable solvent system.
Visualizations
Workflow for Scaling Up N-acetyl-N-phenylglycine Production
References
Technical Support Center: Enhancing the Stability of N-acetyl-N-phenylglycine in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-acetyl-N-phenylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of N-acetyl-N-phenylglycine in solution. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring the integrity and reproducibility of your work.
N-acetyl-N-phenylglycine is a white to off-white crystalline solid, and its stability in solution is paramount for reliable experimental outcomes.[1] Instability can manifest as precipitation, degradation, or loss of biological activity, leading to inconsistent results. This document provides a structured approach to troubleshooting common issues and offers detailed protocols for stability enhancement.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I've observed a precipitate forming in my N-acetyl-N-phenylglycine solution, especially after storage. What is the cause and how can I fix it?
A1: Immediate Checklist & Corrective Actions
Precipitation is typically caused by exceeding the compound's solubility limit due to issues with the solvent, temperature, or pH.
-
Cause 1: Concentration Exceeds Solubility: While N-acetyl-N-phenylglycine is soluble in water and organic solvents like methanol, its solubility is finite.[1] The related compound N-acetylglycine has an aqueous solubility of approximately 26.3 mg/mL at 15°C.[2] If your concentration is too high, precipitation can occur.
-
Solution: Gently warm the solution while stirring. If it does not redissolve, you have likely created a supersaturated solution. Prepare a new, more dilute solution or consider using a co-solvent system (e.g., a small percentage of DMSO or ethanol in an aqueous buffer) to enhance solubility.
-
-
Cause 2: pH Shift: The solubility of amino acid derivatives is highly pH-dependent.[3] N-acetyl-N-phenylglycine's carboxyl group is ionizable. A shift in pH away from the optimal range can significantly decrease its solubility.
-
Solution: Ensure your solvent is a buffer system, not just deionized water, to maintain a stable pH. The anionic (deprotonated) form of the molecule is the major species at pH 7.3, suggesting optimal solubility and stability in a neutral to slightly basic buffer (pH 6.5 - 7.5).[4]
-
-
Cause 3: Temperature Fluctuation: Solubility generally decreases at lower temperatures. Storing a solution prepared at room temperature in a refrigerator (2-8°C) can cause the compound to crystallize out.
-
Solution: Before use, allow the refrigerated solution to equilibrate to room temperature. If precipitate remains, gently warm and vortex until it fully redissolves. For long-term storage, consider preparing a more concentrated stock in a suitable organic solvent and diluting it into your aqueous buffer immediately before the experiment.
-
Q2: My clear, colorless solution of N-acetyl-N-phenylglycine has developed a yellow or brown tint over time. Is it still usable?
A2: Understanding and Preventing Oxidative Degradation
A color change is a strong indicator of chemical degradation, most likely due to oxidation. While N-aryl glycines are noted for good thermal stability, oxidative pathways can still occur.[5]
-
Causality: Trace metal ions in buffers can catalyze oxidation, and dissolved oxygen in the solvent can react with the molecule, particularly when exposed to light or elevated temperatures.[6]
-
Recommendation: It is highly advised not to use a discolored solution, as the presence of degradants can confound experimental results. The color indicates that a significant, uncharacterized chemical change has occurred.
-
-
Prevention Protocol:
-
Use High-Purity Solvents: Use HPLC-grade or equivalent solvents.
-
Deoxygenate Your Solvent: Before dissolving the compound, sparge your buffer or solvent with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Consider Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA (e.g., 0.1%) to your buffer can sequester metal ions.[6]
-
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photo-degradation.
-
Store Under Inert Gas: For long-term storage, after preparing the solution, flush the headspace of the vial with nitrogen or argon before sealing.
-
Q3: My HPLC analysis shows a decrease in the main N-acetyl-N-phenylglycine peak and the appearance of new peaks. What are these new peaks?
A3: Identifying Degradation Products
The appearance of new peaks alongside a reduction in the parent peak is definitive evidence of chemical degradation. The identity of these degradants depends on the stress conditions the solution was exposed to (pH, temperature, light, oxygen).
-
Primary Degradation Pathway: Hydrolysis: The most probable degradation pathway, especially under acidic or strongly basic conditions, is the hydrolysis of the N-acetyl amide bond.[7]
-
Secondary Degradation Pathway: Oxidation: As mentioned in A2, oxidation can also occur.
-
Expected Degradants: This could result in various products, such as hydroxylated species on the phenyl ring. These products are often more complex to identify without mass spectrometry (LC-MS).
-
To proactively understand your molecule's stability, a forced degradation study is the industry-standard approach.[9][10] This involves intentionally exposing the compound to harsh conditions to generate potential degradants and confirm that your analytical method can detect them.
Caption: A decision tree for troubleshooting common instability issues.
Section 2: Frequently Asked Questions (FAQs)
What are the primary degradation pathways for N-acetyl-N-phenylglycine?
Based on its chemical structure and studies on related molecules, two primary degradation pathways should be considered:
-
Hydrolysis: The amide bond of the N-acetyl group is susceptible to cleavage by water, a reaction that is significantly accelerated by acidic or basic conditions.[7] This is often the most common degradation route in aqueous solutions.
-
Oxidation: The molecule can be oxidized by dissolved oxygen, peroxide contaminants, or in reactions catalyzed by trace metal ions. The aromatic phenyl ring is a potential site for oxidation.
Caption: Potential degradation pathways for N-acetyl-N-phenylglycine.
What is the optimal pH for preparing and storing solutions?
The optimal pH is a balance between solubility and chemical stability. For N-acetyl-N-phenylglycine, a pH range of 6.5 to 7.5 is recommended.
-
Rationale: The deprotonated carboxylate form is the major species at pH 7.3, which typically enhances aqueous solubility.[4] Furthermore, studies on related N-acetylated amino acids and N-acyl glycines show that both acidic and basic extremes accelerate degradation, primarily through hydrolysis.[7][11][12] A well-buffered solution in the near-neutral range minimizes the rates of both acid- and base-catalyzed hydrolysis.
What are the recommended solvents and storage conditions?
The choice of solvent and storage conditions is critical for maximizing shelf-life.
| Parameter | Recommendation | Rationale & Key Considerations |
| Primary Solvents | Buffered Aqueous Solutions (e.g., PBS, HEPES), Methanol, Ethanol | Use high-purity, HPLC-grade solvents. For aqueous solutions, a buffer is essential to control pH.[1] Organic solvents can be used for concentrated stocks. |
| Storage Temperature | 2-8°C (Refrigerated) | Lower temperatures significantly slow the rate of chemical degradation.[13] Avoid freezing unless a cryoprotectant is used, as freeze-thaw cycles can cause precipitation and pH shifts. |
| Atmosphere | Minimize Oxygen Exposure | Deoxygenate solvents before use. Store aliquots in smaller vials with minimal headspace to reduce the amount of oxygen available for oxidation.[6] For maximum stability, overlay the solution with an inert gas like argon or nitrogen. |
| Light Exposure | Protect from Light | Store solutions in amber glass vials or wrap containers in foil. Photons can provide the activation energy for degradation reactions.[11] |
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution (10 mM)
This protocol details the preparation of a 10 mM stock solution in phosphate-buffered saline (PBS) with enhanced stability.
-
Materials:
-
N-acetyl-N-phenylglycine (MW: 193.20 g/mol )[14]
-
10x PBS buffer, pH 7.4
-
HPLC-grade water
-
Argon or Nitrogen gas source
-
0.22 µm sterile syringe filter
-
Amber glass vials with screw caps
-
-
Procedure:
-
Prepare Buffer: Dilute the 10x PBS to 1x with HPLC-grade water to create a 1x PBS solution at pH ~7.4.
-
Deoxygenate Buffer: Transfer the required volume of 1x PBS to a glass bottle or flask. Sparge with argon or nitrogen gas for 20 minutes while stirring gently to remove dissolved oxygen.
-
Weigh Compound: Accurately weigh 19.32 mg of N-acetyl-N-phenylglycine for a final volume of 10 mL.
-
Dissolution: Transfer the powder to a 15 mL conical tube or volumetric flask. Add approximately 8 mL of the deoxygenated PBS. Vortex or sonicate briefly until the solid is completely dissolved.
-
Final Volume: Adjust the final volume to 10 mL with the deoxygenated PBS.
-
Sterile Filtration: Draw the solution into a syringe and pass it through a 0.22 µm sterile filter into the final storage vial. This removes particulates and potential microbial contamination.
-
Inert Gas Overlay: Before sealing the vial, flush the headspace with argon or nitrogen for 10-15 seconds.
-
Storage: Seal the vial tightly, label clearly, and store at 2-8°C, protected from light.
-
Protocol 2: Forced Degradation (Stress Testing) Study
This study is essential for identifying potential degradants and ensuring your analytical method is "stability-indicating" as per ICH guidelines.[10][15] The goal is to achieve 5-20% degradation of the parent compound.[15]
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Dissolve in 0.1 M HCl. Incubate at 60°C. Sample at 2, 4, 8, 24 hours. Neutralize with NaOH before analysis. | To identify acid-labile bonds, primarily the N-acetyl amide linkage.[7] |
| Base Hydrolysis | Dissolve in 0.1 M NaOH. Incubate at room temp. Sample at 1, 2, 4, 8 hours. Neutralize with HCl before analysis. | To identify base-labile bonds. Base hydrolysis is often faster than acid hydrolysis.[11] |
| Oxidation | Dissolve in a 3% H₂O₂ solution. Incubate at room temp, protected from light. Sample at 2, 4, 8, 24 hours. | To identify susceptibility to oxidation.[12] |
| Thermal Degradation | Store the solid powder and a solution at 80°C. Sample at 1, 3, 7 days. | To assess intrinsic thermal stability.[11] |
| Photolytic Degradation | Expose a solution to direct sunlight or a photostability chamber (ICH Q1B). Sample at 1, 3, 7 days. Keep a dark control. | To assess light sensitivity.[16] |
Protocol 3: Example Stability-Indicating RP-HPLC Method
This method provides a starting point for separating N-acetyl-N-phenylglycine from its potential degradants, such as N-phenylglycine.
-
Instrumentation: HPLC with UV/PDA Detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
Rationale: This reversed-phase method will separate compounds based on polarity. N-acetyl-N-phenylglycine will be more retained than its more polar hydrolysis product, N-phenylglycine. The gradient elution ensures that both early-eluting polar compounds and late-eluting non-polar compounds are resolved effectively.[16][17][18]
References
- 1. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]
- 2. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. N-acetyl-L-alpha-phenylglycine | C10H10NO3- | CID 6928501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s10901.pcdn.co [s10901.pcdn.co]
- 7. Peptide kinetics. Part 8.—Acid-catalyzed hydrolysis of N-acyl glycines - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. N-Phenylglycine - Wikipedia [en.wikipedia.org]
- 9. biomedres.us [biomedres.us]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. archives.ijper.org [archives.ijper.org]
- 17. ajpp.in [ajpp.in]
- 18. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
Technical Support Center: Method Refinement for Separating N-acetyl-N-phenylglycine Isomers
Welcome to the technical support center for the resolution of N-acetyl-N-phenylglycine enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these critical chiral isomers. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into method selection, optimization, and troubleshooting. Our goal is to empower you with the knowledge to not only resolve common experimental hurdles but also to understand the fundamental principles that govern successful chiral separations.
Part 1: Foundational Methodologies & Initial Troubleshooting
The separation of N-acetyl-N-phenylglycine enantiomers is a common yet challenging task. The choice of methodology is paramount and is often dictated by the scale of the separation, required purity, and available instrumentation. This section provides an overview of the primary techniques and a troubleshooting guide for issues that frequently arise during initial method development.
Frequently Asked Questions: Method Selection
Q1: What are the primary methods for separating N-acetyl-N-phenylglycine enantiomers?
A1: There are three principal methods for the resolution of N-acetyl-N-phenylglycine enantiomers:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common analytical and small-scale preparative method. It offers high resolution and is amenable to automation. However, it can be costly for large-scale production due to the expense of chiral stationary phases (CSPs) and solvents.[1][2]
-
Diastereomeric Crystallization: This classical method is well-suited for large-scale industrial production.[1] It involves reacting the racemic N-acetyl-N-phenylglycine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[3] The resolving agent can then be recovered and reused.[1]
-
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.[4][5][6] This method is known for its high enantioselectivity and mild reaction conditions.
Q2: How do I choose the best method for my application?
A2: The optimal method depends on your specific needs. For rapid analytical-scale separation and purity determination, chiral HPLC is the preferred choice. For large-scale production where cost-effectiveness is crucial, diastereomeric crystallization is often more suitable.[1] Enzymatic kinetic resolution is an excellent option when high enantiomeric purity is required and mild reaction conditions are necessary to avoid degradation of the product.
General Troubleshooting Guide
This section addresses common problems encountered across different separation techniques for N-acetyl-N-phenylglycine isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation of Enantiomers | Chiral HPLC: Inappropriate chiral stationary phase (CSP) or mobile phase. Crystallization: Unsuitable resolving agent or solvent system; unfavorable crystallization temperature. Enzymatic Resolution: Low enzyme activity or selectivity; incorrect pH or temperature. | Chiral HPLC: Screen different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[2][7] Optimize the mobile phase composition (e.g., adjust organic modifier concentration, add additives). Crystallization: Test a variety of chiral resolving agents and solvents. Optimize the crystallization temperature and cooling rate.[1][8] Enzymatic Resolution: Screen different enzymes. Optimize reaction conditions (pH, temperature, solvent).[4] |
| Low Yield of Desired Enantiomer | Chiral HPLC: Suboptimal loading on the column. Crystallization: Incomplete crystallization of the desired diastereomeric salt; co-precipitation of the other diastereomer. Enzymatic Resolution: Incomplete reaction; product inhibition of the enzyme. | Chiral HPLC: Optimize sample concentration and injection volume. Crystallization: Adjust solvent polarity and concentration to maximize the precipitation of the target salt. Consider seeding with pure crystals.[3] Enzymatic Resolution: Increase reaction time or enzyme concentration. Consider in-situ product removal. |
| Peak Tailing or Broadening (HPLC) | Poorly packed column bed; secondary interactions with residual silanols on the stationary phase; column overload.[9] | Use a guard column to protect the analytical column.[9] Adjust mobile phase pH to suppress silanol interactions.[9] Reduce sample concentration. |
| Inconsistent Results | Fluctuations in temperature; degradation of sample or reagents; column aging (HPLC). | Ensure precise temperature control for all steps. Use fresh, high-purity solvents and reagents. Regularly check HPLC column performance and replace if necessary. |
Part 2: In-Depth Troubleshooting & Protocol Optimization
This section provides a more detailed exploration of specific issues and offers advanced strategies for refining your separation methods.
Chiral HPLC: Deep Dive
Chiral HPLC is a powerful tool, but its success hinges on the careful selection and optimization of the stationary and mobile phases.
Q3: My chiral separation is showing poor resolution. What are the first parameters I should adjust?
A3: For poor resolution in chiral HPLC, systematically adjust the following:
-
Mobile Phase Composition: The concentration of the organic modifier (e.g., methanol, ethanol, isopropanol) in the mobile phase can significantly impact enantioselectivity.[2]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimum.
Workflow for Optimizing Chiral HPLC Separation
Caption: A systematic workflow for troubleshooting and optimizing chiral HPLC separations.
Diastereomeric Crystallization: Enhancing Purity and Yield
The success of diastereomeric crystallization relies on the significant solubility difference between the two diastereomeric salts.
Q4: I am getting low enantiomeric excess (ee) after crystallization. How can I improve this?
A4: Low enantiomeric excess is often due to the co-precipitation of the undesired diastereomer. To address this:
-
Solvent Screening: The choice of solvent is critical. A solvent system that maximizes the solubility difference between the diastereomers is ideal. Experiment with a range of solvents with varying polarities.
-
Controlled Cooling: Rapid cooling can lead to the entrapment of impurities. A slow, controlled cooling profile often yields purer crystals.
-
Recrystallization: If the initial purity is insufficient, a second crystallization step can significantly enhance the enantiomeric excess.[8]
Q5: My yield is low, even with good purity. What are the likely causes?
A5: Low yield can result from several factors:
-
Incomplete Precipitation: The desired diastereomer may be too soluble in the chosen solvent. Consider using a less polar solvent or a solvent mixture to reduce its solubility.
-
Losses During Filtration and Washing: Ensure the wash solvent is chilled to minimize dissolution of the product. Use a minimal amount of wash solvent.
-
Suboptimal Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can impact the yield. An equimolar ratio is a good starting point, but optimization may be necessary.[1]
Enzymatic Kinetic Resolution: Maximizing Efficiency
Enzymatic resolutions are prized for their high selectivity, but reaction conditions must be carefully controlled.
Q6: The enzymatic reaction is very slow or incomplete. How can I speed it up?
A6: To improve the reaction rate:
-
Enzyme Loading: Increasing the amount of enzyme will generally increase the reaction rate. However, this also increases cost, so an optimal loading should be determined.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Determine the optimal temperature for the specific enzyme being used.
-
pH: Most enzymes have a narrow optimal pH range. Ensure the reaction is buffered at the optimal pH for the chosen enzyme.[4]
Q7: The enantiomeric excess of the product is lower than expected. What could be the issue?
A7: Lower than expected enantiomeric excess can be due to:
-
Non-specific Enzyme Activity: The enzyme may have some activity towards the undesired enantiomer. Screening different enzymes may be necessary to find one with higher selectivity.
-
Racemization: The product or the remaining starting material may be racemizing under the reaction conditions. Ensure the pH and temperature are not promoting racemization.
-
Reaction Proceeding Too Far: In a kinetic resolution, the enantiomeric excess of the remaining starting material decreases as the reaction proceeds past 50% conversion. For the highest enantiomeric excess of the unreacted enantiomer, the reaction should be stopped at or near 50% conversion.[4]
Logical Flow for Troubleshooting Enzymatic Resolution
Caption: A decision-making flowchart for troubleshooting enzymatic kinetic resolution experiments.
Part 3: Experimental Protocols
The following are starting-point protocols for the separation of N-acetyl-N-phenylglycine enantiomers. These should be optimized for your specific laboratory conditions and purity requirements.
Protocol 1: Chiral HPLC Method
-
Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel® OD-H or amylose-based like Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the racemic N-acetyl-N-phenylglycine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Note: The optimal mobile phase composition will vary depending on the specific chiral stationary phase used.
Protocol 2: Diastereomeric Crystallization
-
Salt Formation: Dissolve one equivalent of racemic N-acetyl-N-phenylglycine in a suitable solvent (e.g., ethanol or methanol). Add one equivalent of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine). Heat the mixture gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched N-acetyl-N-phenylglycine.
-
Purification: Collect the solid by filtration, wash with water, and dry.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
Protocol 3: Enzymatic Kinetic Resolution
-
Reaction Setup: In a suitable buffer (e.g., phosphate buffer, pH 7.5), dissolve the racemic N-acetyl-N-phenylglycine methyl ester. Add a lipase (e.g., Candida antarctica lipase B).[5]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the progress of the reaction by chiral HPLC.
-
Workup: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Separation: Extract the unreacted N-acetyl-N-phenylglycine methyl ester with an organic solvent (e.g., ethyl acetate). The hydrolyzed N-acetyl-N-phenylglycine will remain in the aqueous layer.
-
Isolation: Isolate the unreacted ester from the organic layer and the hydrolyzed acid from the aqueous layer after acidification.
-
Analysis: Determine the enantiomeric excess of both the unreacted ester and the hydrolyzed acid by chiral HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Poor Reproducibility in N-acetyl-N-phenylglycine Assays
Welcome to the technical support center for N-acetyl-N-phenylglycine assays. This guide is designed for researchers, scientists, and drug development professionals to address common challenges that can lead to poor reproducibility in the quantification of N-acetyl-N-phenylglycine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your assays.
Introduction to N-acetyl-N-phenylglycine and its Analytical Challenges
N-acetyl-N-phenylglycine is a derivative of the non-proteinogenic amino acid N-phenylglycine.[1] Its analysis is crucial in various research and development settings. However, like many N-acyl amino acids, its quantification can be prone to variability. The key to a robust and reproducible assay lies in understanding the molecule's stability, potential for degradation, and the intricacies of the analytical method employed.
This guide will provide a structured approach to troubleshooting, divided into a comprehensive Troubleshooting Guide and a Frequently Asked Questions (FAQs) section.
Troubleshooting Guide: A Symptom-Based Approach
Poor reproducibility often manifests in specific ways in your data. This section is organized by common symptoms you might observe in your experimental results.
Issue 1: Inconsistent or Drifting Peak Areas/Signal Intensity in HPLC
One of the most frequent issues in HPLC analysis is the variability of peak areas for the same concentration of an analyte across a run or between runs.
Potential Causes and Solutions:
-
Analyte Instability in Solution: N-acetylated amino acids can be susceptible to degradation in solution. For instance, N-acetylcysteine is known to oxidize rapidly.[2] While N-acetyl-N-phenylglycine does not have a thiol group, the amide bond can be susceptible to hydrolysis, especially at non-neutral pH.
-
Solution:
-
pH Control: Ensure your sample diluent and mobile phase are buffered to a pH where N-acetyl-N-phenylglycine is stable. A pH range of 3-6 is often a good starting point for N-acyl amino acids.[3]
-
Temperature Control: Keep your samples cool (4°C) in the autosampler to minimize degradation during the analytical run.
-
Fresh Preparation: Prepare standards and samples fresh for each run whenever possible. If you must store them, conduct a stability study to determine acceptable storage times and conditions.
-
-
-
Inconsistent Sample Preparation: Variability in sample processing can introduce significant errors.
-
Solution:
-
Standardize Procedures: Ensure all samples and standards are treated identically. This includes incubation times, temperatures, and volumes of reagents used.
-
Automate When Possible: Use automated liquid handlers for sample preparation to minimize human error.
-
Internal Standards: The use of a suitable internal standard (IS) is highly recommended. An ideal IS would be a stable isotope-labeled version of N-acetyl-N-phenylglycine. If that is not available, a structurally similar compound that does not interfere with the analyte peak can be used.
-
-
-
HPLC System Issues: The instrument itself can be a source of variability.
-
Solution:
-
System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the run. A stable baseline is a good indicator of equilibration.
-
Pump Performance: Check for pressure fluctuations, which could indicate air bubbles in the pump or faulty check valves. Degas your mobile phase thoroughly and prime the pumps.
-
Injector Precision: A faulty injector can lead to variable injection volumes. Perform an injector precision test to confirm its performance.
-
-
Issue 2: Poor Standard Curve Linearity (Low R² value)
A non-linear standard curve can make accurate quantification impossible.
Potential Causes and Solutions:
-
Inaccurate Standard Preparation: Errors in the serial dilution of your stock standard are a common cause of non-linearity.
-
Solution:
-
Calibrated Pipettes: Use calibrated pipettes and proper pipetting technique.
-
Gravimetric Preparation: For the highest accuracy, prepare your stock solution gravimetrically.
-
Fresh Dilutions: Prepare fresh serial dilutions for each assay.
-
-
-
Detector Saturation: At high concentrations, the detector response may no longer be linear.
-
Solution:
-
Adjust Concentration Range: Narrow the concentration range of your standard curve to the linear range of the detector.
-
Dilute High-Concentration Samples: If your samples are more concentrated than the highest point on your linear standard curve, they must be diluted to fall within the quantifiable range.
-
-
-
Analyte Adsorption: The analyte may be adsorbing to plasticware or the HPLC column.
-
Solution:
-
Use Low-Binding Consumables: Employ low-binding microplates and vials.
-
Mobile Phase Additives: The addition of a small amount of an organic modifier or a competing agent to the mobile phase can sometimes reduce adsorption to the column.
-
-
Issue 3: High Background Signal or "Ghost Peaks"
Extraneous peaks or a high baseline can interfere with the integration of your analyte peak.
Potential Causes and Solutions:
-
Contaminated Mobile Phase or Diluent: Solvents can become contaminated over time.
-
Solution:
-
Use High-Purity Solvents: Always use HPLC-grade solvents.
-
Fresh Solvents: Prepare fresh mobile phase for each run.
-
Filter Solvents: Filter all aqueous mobile phases through a 0.22 µm filter.
-
-
-
Carryover from Previous Injections: The analyte from a high-concentration sample can be retained in the injector or on the column and elute in subsequent runs.
-
Solution:
-
Injector Wash: Implement a robust injector wash step between injections, using a solvent that is strong enough to solubilize the analyte.
-
Blank Injections: Run blank injections (injecting only the sample diluent) after high-concentration samples to check for carryover.
-
-
-
Matrix Effects: In biological samples, co-eluting endogenous components can enhance or suppress the analyte signal.[4][5]
-
Solution:
-
Improved Sample Cleanup: Enhance your sample preparation protocol to remove more of the matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: Modify your HPLC method to better separate the analyte from interfering matrix components. This could involve changing the mobile phase composition, gradient, or even the column chemistry.
-
Matrix-Matched Standards: Prepare your standard curve in a blank matrix that is as similar as possible to your samples. This helps to compensate for consistent matrix effects.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for N-acetyl-N-phenylglycine?
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (ACN) with 0.1% TFA. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm (for the amide bond) or 254 nm (for the phenyl group). |
| Column Temp. | 25-30°C |
Q2: How should I prepare my samples from a biological matrix like plasma?
A: For plasma samples, protein precipitation is a common first step to remove the bulk of proteins.
Protocol: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Q3: What are the likely degradation products of N-acetyl-N-phenylglycine?
A: Based on its chemical structure, the most likely degradation pathway is the hydrolysis of the amide bond, which would yield N-phenylglycine and acetic acid. Under harsh oxidative conditions, modifications to the phenyl ring are also possible. A stability-indicating HPLC method should be able to separate the parent compound from these potential degradants.[3]
Q4: How can I assess the stability of N-acetyl-N-phenylglycine in my samples?
A: Perform a simple stability study by analyzing your samples at different time points after preparation (e.g., 0, 2, 4, 8, and 24 hours) while they are stored under the same conditions as your experimental samples (e.g., in the autosampler at 4°C). A significant change in the analyte concentration over time indicates instability.
Visualizing Workflows and Troubleshooting Logic
To aid in your experimental design and troubleshooting, the following diagrams illustrate a typical sample analysis workflow and a decision tree for troubleshooting inconsistent results.
Caption: A typical experimental workflow for the analysis of N-acetyl-N-phenylglycine.
Caption: A decision tree for troubleshooting poor reproducibility in N-acetyl-N-phenylglycine assays.
References
- 1. N-Phenylglycine - Wikipedia [en.wikipedia.org]
- 2. s10901.pcdn.co [s10901.pcdn.co]
- 3. ijper.org [ijper.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
Validation & Comparative
A Comparative Analysis of N-acetyl-N-phenylglycine vs. N-phenylglycine Bioactivity: A Guide for Researchers
Abstract
This guide provides a detailed comparative analysis of N-phenylglycine and its acetylated counterpart, N-acetyl-N-phenylglycine. While N-phenylglycine and its derivatives are recognized for their roles in medicinal chemistry, particularly as modulators of glutamate receptors and as scaffolds for anti-inflammatory agents, there is a notable absence of direct comparative bioactivity data for N-acetyl-N-phenylglycine in publicly accessible literature.[1][2][3] This guide bridges this gap by undertaking a foundational analysis based on structure-activity relationships, predicting the impact of N-acetylation on the physicochemical properties and potential bioactivity of the parent molecule. We will explore the established biological roles of N-phenylglycine derivatives and extrapolate the potential modulatory effects of acetylation, drawing parallels from well-understood acetylated compounds like N-acetylcysteine (NAC). Furthermore, this guide puts forth detailed, self-validating experimental protocols designed to systematically evaluate and compare the cytotoxic, anti-inflammatory, and neuroprotective potential of these two molecules, providing a practical framework for researchers in drug discovery and development.
Introduction: The Significance of a Single Acetyl Group
In the landscape of medicinal chemistry, minor structural modifications can lead to profound shifts in a molecule's biological activity. The addition of an acetyl group (acetylation) is a common strategy employed in drug design to alter pharmacokinetic and pharmacodynamic properties. N-phenylglycine, a non-proteinogenic amino acid, serves as a crucial building block in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents.[4][5] Its derivatives have been notably investigated as antagonists for metabotropic glutamate receptors (mGluRs), highlighting their potential in neuroscience.[6][7]
This guide focuses on the comparative potential of N-phenylglycine and its derivative, N-acetyl-N-phenylglycine. The core question we address is: How does the introduction of an N-acetyl group alter the bioactivity of the N-phenylglycine scaffold? By examining the predicted physicochemical changes and drawing logical parallels from other N-acetylated compounds, we aim to provide a comprehensive theoretical framework and a practical experimental roadmap for a head-to-head comparison.
Physicochemical Properties: Predicting Bioavailability and Interaction
The addition of an acetyl group to the nitrogen atom of N-phenylglycine introduces significant changes to its chemical nature, which can be expected to influence its biological behavior.
-
Lipophilicity: Acetylation masks the polar secondary amine, increasing the molecule's overall lipophilicity (fat-solubility). This is a critical alteration, as enhanced lipophilicity can improve a compound's ability to cross cellular membranes, potentially leading to higher intracellular concentrations and better access to cytosolic or nuclear targets.
-
Hydrogen Bonding: The secondary amine in N-phenylglycine can act as a hydrogen bond donor. In N-acetyl-N-phenylglycine, this hydrogen bond donating ability is lost and replaced by the hydrogen bond accepting capacity of the acetyl carbonyl group. This change will fundamentally alter how the molecule interacts with biological targets like enzyme active sites or receptor binding pockets.
-
Steric Hindrance: The acetyl group adds steric bulk around the nitrogen atom. This can influence the molecule's conformational flexibility and may prevent or modify its binding to targets that have a sterically constrained binding site for the parent N-phenylglycine molecule.
-
Metabolic Stability: The N-acetyl group may protect the amine from metabolic degradation, potentially increasing the compound's half-life in biological systems.
These predicted changes are summarized in the table below.
| Property | N-phenylglycine | N-acetyl-N-phenylglycine | Predicted Impact of Acetylation |
| Molecular Weight | 151.16 g/mol [8] | 193.20 g/mol [2] | Increased mass |
| Polarity | Higher | Lower | Decreased polarity, increased lipophilicity |
| H-Bond Donor | Yes (Amine N-H) | No | Loss of a key interaction point |
| H-Bond Acceptor | Yes (Carboxyl O) | Yes (Carboxyl O, Acetyl O) | Additional H-bond accepting site |
| Predicted Cell Permeability | Moderate | Potentially Higher | Improved ability to cross lipid bilayers |
Established and Hypothesized Bioactivities
N-phenylglycine: A Scaffold for Neurological and Anti-inflammatory Agents
Research has established that derivatives of N-phenylglycine possess significant biological activities:
-
Metabotropic Glutamate Receptor (mGluR) Antagonism: Several phenylglycine derivatives have been identified as antagonists of mGluRs, which are involved in modulating synaptic plasticity and are targets for neurological disorders.[6][7]
-
Anti-inflammatory Potential: N-phenylglycine has been used as a starting material for the synthesis of novel compounds with anti-inflammatory properties, suggesting the core structure has utility in this therapeutic area.[9]
-
Neuroprotection: The parent amino acid, glycine, is known to have neuroprotective effects in conditions like ischemic stroke.[10][11][12] While N-phenylglycine is structurally different, the glycine backbone suggests a potential for neurological activity.
N-acetyl-N-phenylglycine: A Hypothesis on Enhanced Bioactivity
While direct experimental data on N-acetyl-N-phenylglycine is scarce[1][2], we can formulate a strong hypothesis based on the well-documented effects of N-acetylation on other bioactive molecules, most notably N-acetylcysteine (NAC).
NAC, the acetylated form of the amino acid cysteine, is a widely used therapeutic agent with potent antioxidant and anti-inflammatory properties.[13][14] Its mechanism involves replenishing intracellular glutathione (GSH) stores and inhibiting pro-inflammatory pathways like NF-κB.[14][15]
Hypothesis: The N-acetylation of N-phenylglycine may confer novel or enhanced bioactivities, including:
-
Antioxidant Activity: The N-acetyl group might bestow free-radical scavenging capabilities or the ability to upregulate endogenous antioxidant systems.
-
Enhanced Anti-inflammatory Effects: Drawing parallels with NAC, N-acetyl-N-phenylglycine could be a more potent inhibitor of inflammatory pathways. It may synergize with other anti-inflammatory drugs by reducing oxidative stress that drives inflammation.[16]
-
Modified Neuroprotective Profile: The increased lipophilicity could lead to better penetration of the blood-brain barrier, potentially enhancing any inherent neuroprotective effects of the phenylglycine core or introducing new mechanisms of action.
The logical relationship between the structural modification and the potential change in bioactivity is visualized below.
References
- 1. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]
- 2. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-acetyl-L-alpha-phenylglycine | C10H10NO3- | CID 6928501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hampfordresearch.com [hampfordresearch.com]
- 9. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of glycine for therapy of acute ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective [mdpi.com]
- 14. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. N-Acetylcysteine enhances the action of anti-inflammatory drugs as suppressors of prostaglandin production in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating LC-MS Quantification of N-acetyl-N-phenylglycine
Introduction: The "Why" Behind Rigorous Validation
N-acetyl-N-phenylglycine is an emerging biomarker of interest in several areas of drug development and clinical research. Its accurate and precise quantification in biological matrices like plasma or urine is paramount for making sound scientific and clinical decisions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for this task. However, the data generated is only as reliable as the method used to produce it.
This guide provides an in-depth, experience-driven framework for the full validation of an LC-MS/MS method for N-acetyl-N-phenylglycine. We will move beyond a simple checklist of steps to explore the scientific rationale behind each experimental choice. The protocols described herein are designed to be self-validating systems, ensuring data integrity and full compliance with global regulatory standards. The principles and acceptance criteria are grounded in the harmonized International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is now the standard for submissions to major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7] Reliable drug concentration data are crucial for the evaluation and interpretation of toxicokinetic and pharmacokinetic study data.[1] Therefore, it is imperative that the bioanalytical methods used to generate these drug concentrations are appropriate and well characterized.[1]
The Analytical Challenge & Strategic Approach
Quantifying a small, acidic molecule like N-acetyl-N-phenylglycine from a complex biological matrix presents several challenges, primarily the potential for "matrix effects."[8][9][10] Co-eluting endogenous components like phospholipids can interfere with the ionization process in the mass spectrometer's source, leading to signal suppression or enhancement, which compromises accuracy and reproducibility.[9][10]
Our strategic approach is built on two pillars:
-
Effective Sample Preparation: To minimize matrix interferences, we will employ a robust Solid-Phase Extraction (SPE) protocol. The choice of an appropriate SPE sorbent and elution solvent system is critical for selectively isolating the analyte while washing away interfering compounds.
-
Gold-Standard Internal Standardization: To correct for any remaining matrix effects and process variability, a stable isotope-labeled (SIL) internal standard (IS), such as N-acetyl-N-phenylglycine-d5, is the ideal choice.[11][12] The SIL-IS is chemically identical to the analyte and thus co-elutes and experiences nearly identical ionization effects, providing the most accurate correction.[11][13]
Experimental Design & Core Methodologies
Materials and Reagents
-
Reference Standards: N-acetyl-N-phenylglycine (≥98% purity), N-acetyl-N-phenylglycine-d5 (isotopic purity ≥99%).
-
Biological Matrix: Human plasma (K2EDTA), screened for interferences.
-
Reagents: HPLC-grade methanol, acetonitrile, water, and formic acid.
-
SPE Cartridges: Mixed-mode anion exchange cartridges.
Instrumentation & LC-MS/MS Parameters
-
LC System: A UPLC/UHPLC system capable of handling high pressures.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the SIL-IS must be optimized via infusion. For example:
-
N-acetyl-N-phenylglycine: Q1: 192.1 m/z -> Q3: 134.1 m/z
-
N-acetyl-N-phenylglycine-d5: Q1: 197.1 m/z -> Q3: 139.1 m/z
-
Preparation of Standards and Quality Control (QC) Samples
The foundation of any quantitative assay is the accuracy of its calibration standards and QCs.
Protocol: Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of N-acetyl-N-phenylglycine and its SIL-IS into separate 5 mL volumetric flasks. Dissolve in methanol.
-
Analyte Working Solutions: Perform serial dilutions from the primary stock solution using 50:50 methanol:water to prepare a set of working solutions for spiking calibration standards (CALs) and QCs.
-
Internal Standard (IS) Working Solution (e.g., 500 ng/mL): Dilute the IS primary stock solution with 50:50 methanol:water. This solution will be added to every sample (except blanks) to ensure a consistent concentration.
Protocol: Spiking CAL and QC Samples
-
Calibration Standards (CALs): Spike blank human plasma with the analyte working solutions to achieve a concentration range covering the expected study sample concentrations (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL). A minimum of six non-zero calibrators is required.
-
Quality Control (QC) Samples: Prepare QCs in blank plasma at a minimum of four levels:
-
Lower Limit of Quantification (LLOQ): Same concentration as the lowest CAL.
-
Low QC: ~3x LLOQ.
-
Mid QC: ~30-50% of the calibration range.
-
High QC: ~75-90% of the Upper Limit of Quantification (ULOQ).
-
Sample Preparation Workflow: Solid-Phase Extraction (SPE)
The goal of this workflow is to efficiently extract our analyte while leaving matrix components like proteins and phospholipids behind.
Method Validation Experiments & Acceptance Criteria
Full validation is essential to demonstrate that the method is suitable for its intended purpose.[2][14] The following experiments must be performed according to the harmonized ICH M10 guideline.[1][2]
Specificity and Selectivity
-
Purpose: To ensure that the method can unequivocally measure the analyte in the presence of other components, including metabolites, impurities, and matrix components.
-
Protocol:
-
Analyze blank matrix samples from at least six different sources (i.e., different donors).
-
Analyze a blank matrix sample spiked with the SIL-IS only.
-
Analyze a blank matrix sample spiked with the analyte at the LLOQ and the SIL-IS.
-
-
Acceptance Criteria (ICH M10):
Calibration Curve & Linearity
-
Purpose: To demonstrate the relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte.
-
Protocol:
-
Prepare and analyze a blank sample (processed without IS) and a zero sample (processed with IS), plus at least six non-zero calibration standards.
-
Plot the analyte/IS peak area ratio against the nominal concentration.
-
Perform a linear regression with a 1/x² weighting, which is typically most appropriate for bioanalytical data.
-
-
Acceptance Criteria (ICH M10):
-
The correlation coefficient (r²) should be ≥ 0.99.
-
At least 75% of the non-zero standards must be within ±15% of their nominal concentration (±20% at the LLOQ).
-
Table 1: Example Calibration Curve Performance
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 0.95 | 95.0 |
| 2.00 | 2.08 | 104.0 |
| 5.00 | 5.15 | 103.0 |
| 10.0 | 9.80 | 98.0 |
| 50.0 | 48.5 | 97.0 |
| 100 | 102.1 | 102.1 |
| 500 | 505.5 | 101.1 |
| 1000 (ULOQ) | 991.0 | 99.1 |
| Regression | y = 0.012x + 0.001 | r² = 0.998 |
Accuracy and Precision
-
Purpose: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between replicate measurements (precision). This is the cornerstone of validation.
-
Protocol:
-
Intra-day (within-run): Analyze at least five replicates of each QC level (LLOQ, Low, Mid, High) in a single analytical run.
-
Inter-day (between-run): Repeat the analysis on at least three different days.
-
-
Acceptance Criteria (ICH M10):
-
Accuracy: The mean concentration must be within ±15% of the nominal value for Low, Mid, and High QCs, and within ±20% for the LLOQ QC.
-
Precision: The coefficient of variation (%CV) must not exceed 15% for Low, Mid, and High QCs, and not exceed 20% for the LLOQ QC.
-
Table 2: Example Inter-Day Accuracy & Precision Summary
| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 1.00 | 15 | 1.04 | 104.0 | 9.8 |
| Low | 3.00 | 15 | 2.91 | 97.0 | 6.5 |
| Mid | 75.0 | 15 | 77.3 | 103.1 | 4.2 |
| High | 750 | 15 | 742.5 | 99.0 | 3.8 |
Matrix Effect & Recovery
-
Purpose: To assess the impact of matrix components on ionization (Matrix Effect) and the efficiency of the extraction process (Recovery).
-
Protocol:
-
Prepare three sample sets at Low and High QC concentrations:
-
Set A: Analyte and IS spiked in reconstitution solvent (neat solution).
-
Set B: Blank matrix is extracted first, then analyte and IS are spiked into the final extract (post-extraction spike).
-
Set C: Analyte and IS are spiked into the matrix before extraction (pre-extraction spike, i.e., standard QCs).
-
-
Calculate:
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
-
Recovery (%) = (Peak Response in Set C) / (Peak Response in Set B) * 100
-
IS-Normalized Matrix Factor: Calculated using the MF of the analyte divided by the MF of the IS.
-
-
-
Acceptance Criteria (ICH M10):
-
The IS-normalized matrix factor should be assessed across at least 6 lots of matrix. The %CV of the IS-normalized matrix factor should be ≤ 15%. This demonstrates that the SIL-IS is effectively tracking and correcting for variability in ionization.
-
Stability
-
Purpose: To ensure the analyte is stable throughout the entire lifecycle of a sample, from collection to analysis.
-
Protocol: Analyze Low and High QCs after exposure to various conditions and compare the results to freshly prepared QCs.
-
Bench-top stability: QCs left at room temperature for a specified duration (e.g., 24 hours).
-
Freeze-thaw stability: QCs subjected to multiple freeze-thaw cycles (e.g., 3 cycles).
-
Long-term stability: QCs stored at the intended storage temperature (e.g., -80°C) for a duration covering the expected study sample storage time.
-
-
Acceptance Criteria (ICH M10):
-
The mean concentration of the stability-tested QCs must be within ±15% of the nominal concentration.
-
Table 3: Example Freeze-Thaw Stability (3 Cycles)
| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Accuracy vs. Nominal (%) |
| Low | 3.00 | 5 | 2.95 | 98.3 |
| High | 750 | 5 | 761.3 | 101.5 |
Overall Validation Workflow and Data Integrity
A successful validation is a sequence of dependent experiments. For example, a valid calibration curve is required before accuracy and precision can be assessed.
Conclusion
Validating a bioanalytical method is a rigorous, multi-faceted process that forms the bedrock of reliable quantitative data in drug development. By following the harmonized principles of the ICH M10 guideline and understanding the scientific rationale behind each step, researchers can develop a robust, defensible LC-MS/MS assay for N-acetyl-N-phenylglycine. The use of a stable isotope-labeled internal standard combined with an optimized SPE cleanup strategy is critical for overcoming the inherent challenges of bioanalysis, ensuring that the final data is of the highest accuracy, precision, and integrity.
References
- 1. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 2. database.ich.org [database.ich.org]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. zefsci.com [zefsci.com]
- 9. benchchem.com [benchchem.com]
- 10. longdom.org [longdom.org]
- 11. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. nebiolab.com [nebiolab.com]
- 14. id-eptri.eu [id-eptri.eu]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Acyl Glycine Detection
Introduction: The Growing Importance of N-Acyl Glycine Quantification
N-acyl glycines (NAGs) are a class of endogenous lipid signaling molecules formed by the conjugation of a fatty acid to a glycine molecule.[1][2][3] Initially recognized for their role in metabolic detoxification pathways, their significance has expanded dramatically.[4][5][6] Today, NAGs are implicated in a wide array of physiological processes, including pain perception, inflammation, and neurotransmission within the central nervous system.[3][7] For instance, specific species like N-arachidonoyl glycine (NArGly) and N-oleoyl glycine (NOleGly) are considered endocannabinoid-like molecules that modulate cellular signaling.[8][9]
Given their diagnostic potential as biomarkers for inborn errors of metabolism and their therapeutic relevance in drug development, the ability to quantify NAGs in complex biological matrices like plasma, urine, and tissue is of paramount importance.[2][10][11] This necessity drives the development of robust, reliable, and accurate analytical methods. However, in the lifecycle of a research project or clinical trial, it is not uncommon to encounter situations requiring the use of more than one analytical method. This could be due to method transfer between laboratories, upgrading instrumentation, or the need to analyze different sample batches with a revised protocol. In these scenarios, it is critical to demonstrate that the data generated by different methods are comparable and reliable. This is achieved through a process known as cross-validation .
This guide provides a comprehensive comparison of the two primary analytical techniques for NAG detection—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—and details the principles and execution of a rigorous cross-validation study to ensure data integrity across these platforms.
Part 1: A Comparative Overview of Core Analytical Methodologies
The choice of an analytical platform is a critical decision driven by the specific requirements of the study, including sensitivity, selectivity, throughput, and the specific NAGs of interest.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.
-
Principle of Operation: The method involves the separation of analytes using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), followed by ionization (typically Electrospray Ionization - ESI) and detection by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the NAG) is selected and fragmented, and a specific product ion is monitored. This process provides two levels of mass confirmation, dramatically reducing background noise and enhancing selectivity.[12]
-
Strengths for NAG Analysis:
-
High Sensitivity and Selectivity: Capable of achieving lower limits of quantification (LLOQ) in the low nM to pM range, essential for measuring low-abundance endogenous NAGs.[7][12][13]
-
Minimal Sample Derivatization: NAGs are inherently polar enough to be readily ionized by ESI, typically eliminating the need for chemical derivatization, which simplifies sample preparation and reduces variability.
-
High Throughput: Modern UPLC systems and autosamplers allow for rapid analysis times (typically under 5-10 minutes per sample), making it suitable for large sample batches.[12]
-
-
Causality in Method Development: The choice of mobile phase (often a gradient of water and acetonitrile with a modifier like formic acid or ammonium acetate) is critical to achieve chromatographic separation of structurally similar NAGs. The selection of ESI polarity (positive or negative ion mode) depends on the specific NAG, though many can be detected in both. The key to selectivity is the careful optimization of MRM transitions for each analyte and internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and robust technique, particularly for the analysis of volatile and thermally stable compounds. It has historically been a cornerstone of metabolic profiling.[10][14]
-
Principle of Operation: Analytes are vaporized and separated based on their boiling points and interaction with the stationary phase of a capillary column. The separated compounds then enter the mass spectrometer, are ionized (typically by Electron Ionization - EI), and detected.
-
Strengths for NAG Analysis:
-
Excellent Chromatographic Resolution: The long capillary columns used in GC provide very high separation efficiency.
-
Robust and Reproducible: GC-MS systems are known for their long-term stability and reproducibility.
-
Established Libraries: EI produces consistent and extensive fragmentation patterns, which can be matched against established spectral libraries for compound identification.
-
-
Causality in Method Development: The primary challenge for NAG analysis by GC-MS is their low volatility due to the presence of the carboxylic acid and amide groups. Therefore, derivatization is mandatory .[15] A common approach involves a two-step process: esterification of the carboxyl group (e.g., with methanol to form a methyl ester) followed by silylation of the amide group (e.g., with BSTFA to form a trimethylsilyl derivative).[16][17] This process increases the volatility and thermal stability of the analytes, making them suitable for GC analysis. While effective, this adds steps to sample preparation and introduces potential sources of variability that must be carefully controlled.
Methodology Comparison Summary
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in liquid phase, ESI ionization, MRM detection. | Separation in gas phase, EI ionization, full scan/SIM detection. |
| Derivatization | Generally not required. | Mandatory for volatility and thermal stability. |
| Sensitivity | Very high (pM to low nM range).[12][13] | High, but can be limited by derivatization efficiency. |
| Selectivity | Excellent due to MRM. | Good, relies on chromatographic separation and mass spectra. |
| Throughput | High, with typical run times < 10 minutes. | Moderate, longer run times due to temperature programming. |
| Sample Prep | Simpler (e.g., Protein Precipitation, LLE, SPE).[1] | More complex due to required derivatization steps.[15][17] |
| Instrumentation Cost | Generally higher. | Generally lower. |
| Best Suited For | High-sensitivity quantification in large clinical studies. | Broad metabolic profiling and structural identification. |
Part 2: The Imperative of Cross-Validation
According to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), cross-validation is necessary in several key scenarios.[18][20][21]
-
Inter-laboratory Method Transfer: When a method is transferred from a development lab to a clinical or contract research organization (CRO).
-
Change in Technology: When changing the analytical platform (e.g., from GC-MS to LC-MS/MS) or instrumentation within the same platform.
-
Change in Critical Reagents: If a key reagent, such as an internal standard, is changed.
-
Data Consolidation: When data from different studies, analyzed by different methods, need to be combined or compared.
The objective is to ensure that any observed differences in concentration are due to physiological variation, not analytical bias between the methods.
Workflow for a Cross-Validation Study
The following diagram outlines the logical flow of a cross-validation experiment, comparing a newly developed LC-MS/MS method against an established GC-MS method.
References
- 1. benchchem.com [benchchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel endogenous N-acyl glycines identification and characterization. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of N-acylglycines by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 18. fda.gov [fda.gov]
- 19. moh.gov.bw [moh.gov.bw]
- 20. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. fda.gov [fda.gov]
A Comparative Guide to the Synthesis of N-acetyl-N-phenylglycine for Researchers and Drug Development Professionals
Introduction: The Significance of N-acetyl-N-phenylglycine in Research and Development
N-acetyl-N-phenylglycine is a valuable derivative of the non-proteinogenic amino acid N-phenylglycine. Its unique structure, featuring an acetylated secondary amine, makes it a significant building block in medicinal chemistry and a target molecule for various biochemical studies. The efficiency and practicality of its synthesis are therefore of paramount importance to researchers in academic and industrial settings. This guide provides an in-depth, comparative analysis of two primary synthetic routes to N-acetyl-N-phenylglycine, offering detailed experimental protocols, quantitative data, and mechanistic insights to inform your selection of the most appropriate method for your research objectives.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis via N-Alkylation | Route 2: Two-Step Synthesis via Rearrangement |
| Starting Materials | Aniline, Chloroacetic Acid, Acetic Anhydride | Aniline, Chloroacetyl Chloride, Acetic Anhydride |
| Key Intermediates | N-phenylglycine | 2-Chloro-N-phenylacetamide, 1,4-Diphenylpiperazine-2,5-dione |
| Overall Yield (Estimated) | ~55-65% | ~75-85% |
| Reaction Steps | 2 (N-phenylglycine synthesis + Acetylation) | 2 (2-Chloro-N-phenylacetamide synthesis + One-pot rearrangement and Acetylation) |
| Process Complexity | Relatively straightforward, requires isolation of intermediate. | Involves a one-pot rearrangement, potentially simplifying workflow. |
| Reagent Hazards | Chloroacetic acid is highly corrosive and toxic. | Chloroacetyl chloride is highly corrosive and lachrymatory. |
| Scalability | Both routes are amenable to scaling. | The one-pot nature of the second step may offer advantages in larger scale production. |
Route 1: The Classical Two-Step Synthesis via N-Alkylation of Aniline
This traditional and widely practiced route involves two distinct stages: the synthesis of the intermediate, N-phenylglycine, through the N-alkylation of aniline with chloroacetic acid, followed by the N-acetylation of N-phenylglycine using acetic anhydride.
Workflow for Route 1
A Comparative Guide to the Biological Activity of N-Acetyl-N-Phenylglycine and Other N-Acyl Amino Acids
Introduction: The Expanding Universe of N-Acyl Amino Acids as Signaling Molecules
In the landscape of cellular signaling, N-acyl amino acids (NAAAs) have emerged as a diverse and influential class of lipid signaling molecules.[1][2] These endogenous compounds, formed by the conjugation of a fatty acid to an amino acid, are integral to a wide array of physiological and pathological processes.[1][2] Their structural similarity to endocannabinoids has led to their inclusion in the broader "endocannabinoidome," a complex signaling system with therapeutic potential.[1] This guide provides a comparative analysis of the biological activity of a specific N-acyl amino acid, N-acetyl-N-phenylglycine, in the context of other well-characterized NAAAs.
While direct experimental data on the bioactivity of N-acetyl-N-phenylglycine is limited in the current scientific literature, this guide will extrapolate its potential activities based on structure-activity relationships observed in related N-phenylglycine derivatives and compare them to the established functions of other N-acyl amino acids.[3] We will delve into key areas of bioactivity, including anti-inflammatory effects and neuroprotection, and provide detailed experimental protocols for researchers to investigate and compare these compounds directly.
Comparative Analysis of Biological Activities
The biological effects of N-acyl amino acids are largely determined by the nature of both the acyl chain and the amino acid headgroup. This structural diversity gives rise to a wide spectrum of activities, from anti-inflammatory and analgesic effects to roles in neuroprotection.[4]
Anti-Inflammatory and Immunomodulatory Activity
A hallmark of many N-acyl amino acids is their ability to modulate inflammatory responses. This is often mediated through interactions with specific receptors and enzymes involved in the inflammatory cascade.
N-Acetyl-N-Phenylglycine: An Inferred Anti-Inflammatory Potential
Comparative N-Acyl Amino Acids with Established Anti-Inflammatory Roles:
-
N-Acetyl-Proline-Glycine-Proline (Ac-PGP): This tripeptide is a potent neutrophil chemoattractant, playing a significant role in inflammatory conditions such as chronic obstructive pulmonary disease (COPD).[1][5] It exerts its effects by interacting with the CXCR2 chemokine receptor on neutrophils, promoting their migration to sites of inflammation.[5] The pro-inflammatory activity of Ac-PGP makes it a key target for anti-inflammatory therapies, and antagonists of its action are of significant interest.
-
N-Arachidonoyl Glycine (NAGly): As a well-studied NAAA, NAGly exhibits analgesic and anti-inflammatory properties.[4] Its mechanisms of action are multifaceted and include the inhibition of fatty acid amide hydrolase (FAAH), which increases the levels of the endocannabinoid anandamide.[4][6]
-
N-Palmitoylethanolamide (PEA): While technically an N-acylethanolamine, PEA is a closely related lipid amide with well-documented anti-inflammatory and analgesic effects.[7] It is known to act through various cellular targets, including peroxisome proliferator-activated receptor-alpha (PPAR-α).[7]
-
N-Acetylcysteine (NAC): This N-acetylated amino acid is a widely used antioxidant and mucolytic agent with known anti-inflammatory properties.[8][9] NAC can modulate the production of pro-inflammatory cytokines, although its effects can be context-dependent, sometimes up-regulating and other times down-regulating cytokine secretion.[10][11][12]
Table 1: Comparison of Anti-Inflammatory Activities
| Compound | Primary Mechanism of Action (where known) | Key Experimental Model(s) | Reference(s) |
| N-Acetyl-N-Phenylglycine (Inferred) | Potential inhibition of inflammatory mediators. | Carrageenan-induced rat paw edema (for derivatives).[3] | [3] |
| N-Acetyl-Proline-Glycine-Proline (Ac-PGP) | Neutrophil chemoattraction via CXCR2. | In vivo mouse models of airway inflammation.[5] | [1][5] |
| N-Arachidonoyl Glycine (NAGly) | FAAH inhibition, leading to increased anandamide levels. | Various in vivo pain and inflammation models. | [4][6] |
| N-Palmitoylethanolamide (PEA) | Activation of PPAR-α and other receptors. | Models of neuropathic and inflammatory pain. | [7] |
| N-Acetylcysteine (NAC) | Antioxidant, modulation of cytokine production. | In vitro studies with peripheral blood mononuclear cells (PBMCs).[10][11][12] | [10][11][12] |
Neuroprotective Activity
Several N-acyl amino acids have demonstrated neuroprotective effects, making them promising candidates for the treatment of neurodegenerative diseases and acute brain injury.
N-Acetyl-N-Phenylglycine: A Potential Neuroprotective Agent?
While direct evidence for the neuroprotective effects of N-acetyl-N-phenylglycine is lacking, the broader class of N-alkylglycines has been shown to protect neurons from excitotoxicity.[13] Specifically, these compounds can act as NMDA receptor channel blockers, a key mechanism in preventing neuronal damage in conditions like stroke and Alzheimer's disease.[13] Given its structural similarity, it is plausible that N-acetyl-N-phenylglycine could exhibit similar neuroprotective properties.
Comparative N-Acyl Amino Acids with Known Neuroprotective Roles:
-
N-Acyl Serines (e.g., N-palmitoyl-serine): These compounds are present in the human brain and are thought to have neuroprotective properties.[14]
-
N-Acetylcysteine (NAC): NAC has been extensively studied for its neuroprotective effects, which are largely attributed to its antioxidant properties and its ability to replenish glutathione levels in the brain.[15][16] It has shown promise in models of traumatic brain injury and oxidative stress-induced neuronal injury.[15][17]
-
Glycine: The parent amino acid of N-acetyl-N-phenylglycine has demonstrated neuroprotective effects in models of ischemic stroke by inhibiting M1 microglial polarization and reducing neuroinflammation.[18]
Table 2: Comparison of Neuroprotective Activities
| Compound | Proposed Mechanism of Neuroprotection | Key Experimental Model(s) | Reference(s) |
| N-Acetyl-N-Phenylglycine (Potential) | Possible NMDA receptor modulation. | Not yet studied. | |
| N-Acyl Serines | General neuroprotective properties. | Studies on human brain tissue. | [14] |
| N-Acetylcysteine (NAC) | Antioxidant, glutathione precursor. | Traumatic brain injury (rat model), hydrogen peroxide-induced neuronal injury. | [15][16][17] |
| Glycine | Inhibition of M1 microglial polarization. | Ischemic stroke (rat model). | [18] |
Experimental Protocols
To facilitate the direct comparison of N-acetyl-N-phenylglycine with other N-acyl amino acids, this section provides detailed, step-by-step methodologies for key in vitro assays.
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell® Assay)
This assay is crucial for evaluating the potential of N-acetyl-N-phenylglycine to act as a CXCR2 antagonist by inhibiting Ac-PGP-induced neutrophil migration.
Objective: To determine if N-acetyl-N-phenylglycine can inhibit the migration of neutrophils towards a chemoattractant (e.g., Ac-PGP or IL-8).
Materials:
-
Freshly isolated human neutrophils
-
N-acetyl-N-phenylglycine, Ac-PGP, and other N-acyl amino acids
-
Chemoattractant (e.g., IL-8)
-
Boyden chamber or Transwell® inserts (8 µm pore size)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Ficoll-Paque™ PLUS for neutrophil isolation
-
Microplate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque™ density gradient centrifugation followed by dextran sedimentation.
-
Cell Preparation: Resuspend isolated neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of N-acetyl-N-phenylglycine or other test compounds for 30 minutes at 37°C. Include a vehicle control.
-
Assay Setup:
-
Add the chemoattractant (e.g., 10 nM IL-8 or an effective concentration of Ac-PGP) to the lower wells of the plate.
-
Place the Transwell® inserts into the wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
After incubation, remove the inserts.
-
Quantify the number of migrated cells in the lower chamber using a cell viability reagent (e.g., CellTiter-Glo®) and a luminometer or by direct cell counting with a hemocytometer.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
Caption: Workflow for the Neutrophil Chemotaxis Assay.
Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol allows for the assessment of the immunomodulatory effects of N-acetyl-N-phenylglycine by measuring its impact on cytokine production.
Objective: To determine the effect of N-acetyl-N-phenylglycine on the production of pro- and anti-inflammatory cytokines by stimulated human PBMCs.
Materials:
-
Freshly isolated human PBMCs
-
N-acetyl-N-phenylglycine and other N-acyl amino acids
-
Stimulants (e.g., Lipopolysaccharide (LPS), Phytohemagglutinin (PHA), or anti-CD3/CD28 antibodies)
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS)
-
96-well cell culture plates
-
ELISA or multiplex bead array kits for cytokine quantification (e.g., for TNF-α, IL-6, IL-1β, IL-10)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque™ density gradient centrifugation.
-
Cell Seeding: Seed PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well.
-
Treatment: Add various concentrations of N-acetyl-N-phenylglycine or other test compounds to the wells.
-
Stimulation: Add the chosen stimulant (e.g., 1 µg/mL LPS) to the wells. Include unstimulated and vehicle controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatants using ELISA or a multiplex bead array system according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the stimulated control group to determine the effect of the compounds on cytokine production.
Caption: Protocol for Cytokine Release Assay.
MMP-9 Inhibition Assay (Gelatin Zymography)
This assay can be used to investigate whether N-acetyl-N-phenylglycine can inhibit the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling during inflammation.
Objective: To determine the inhibitory effect of N-acetyl-N-phenylglycine on MMP-9 activity.
Materials:
-
Recombinant human MMP-9
-
N-acetyl-N-phenylglycine and other N-acyl amino acids
-
Gelatin-containing polyacrylamide gels (zymogram gels)
-
Sample buffer (non-reducing)
-
Incubation buffer
-
Staining and destaining solutions
Procedure:
-
Sample Preparation: Pre-incubate recombinant MMP-9 with various concentrations of N-acetyl-N-phenylglycine or other test compounds for 30 minutes at 37°C.
-
Electrophoresis: Mix the samples with non-reducing sample buffer and load onto the gelatin zymogram gel. Run the electrophoresis under non-denaturing conditions.
-
Renaturation: After electrophoresis, wash the gel with a renaturing buffer to remove SDS and allow the enzyme to renature.
-
Incubation: Incubate the gel in an incubation buffer at 37°C for 12-24 hours to allow for gelatin degradation by MMP-9.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Areas of gelatin degradation by MMP-9 will appear as clear bands on a blue background. Quantify the band intensity to determine the extent of MMP-9 inhibition by the test compounds.
Conclusion and Future Directions
While the direct biological activities of N-acetyl-N-phenylglycine remain to be fully elucidated, this comparative guide provides a framework for its potential as an anti-inflammatory and neuroprotective agent. Based on the activities of structurally related N-phenylglycine derivatives and other N-acyl amino acids, it is reasonable to hypothesize that N-acetyl-N-phenylglycine may modulate key inflammatory pathways, such as neutrophil migration and cytokine production.
The experimental protocols provided herein offer a clear path for researchers to systematically investigate these potential activities. Direct comparison of N-acetyl-N-phenylglycine with well-characterized NAAAs like Ac-PGP and NAC in these assays will be crucial for defining its pharmacological profile. Future research should focus on in vivo studies to validate any promising in vitro findings and to explore the therapeutic potential of N-acetyl-N-phenylglycine in models of inflammatory and neurodegenerative diseases. The exploration of this and other novel N-acyl amino acids holds significant promise for the development of new therapeutics with unique mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates | Haematologica [haematologica.org]
- 5. CXCR2 antagonists block the N-Ac-PGP-induced neutrophil influx in the airways of mice, but not the production of the chemokine CXCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of neutrophil migration by a protein kinase inhibitor for the treatment of ischemic brain infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degranulation and cytokine production (functional assay) [protocols.io]
- 8. Structure-activity relationship study on artificial CXCR4 ligands possessing the cyclic pentapeptide scaffold: the exploration of amino acid residues of pentapeptides by substitutions of several aromatic amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotection against excitotoxicity by N-alkylglycines in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A CXCL8 receptor antagonist based on the structure of N-Acetyl-Proline-Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-acetylcysteine amide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effect of N-acetylcysteine Against Monocrotophos-Induced Oxidative Stress in Different Brain Regions of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-Phenylglycine | C8H9NO2 | CID 66025 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Photopolymerization Initiators: Benchmarking N-acetyl-N-phenylglycine
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of photopolymerization, from 3D printing of biomedical devices to the formulation of sophisticated drug delivery systems, the choice of a photoinitiator is paramount. This decision directly influences curing speed, depth of cure, and the final physicochemical properties of the polymer network. While commercially available initiators like the Irgacure and TPO series are well-characterized industry standards, the exploration of novel initiators continues in the quest for enhanced biocompatibility, efficiency, and tailored spectral sensitivity.
This guide provides a comparative overview of N-acetyl-N-phenylglycine (NAPG) as a potential photopolymerization initiator against the performance of established benchmarks. It is designed to offer not just a side-by-side comparison but also the scientific rationale behind the evaluation process, grounded in established photochemical principles.
The Landscape of Free-Radical Photoinitiators
Photopolymerization is initiated by molecules that, upon light absorption, generate reactive species—most commonly, free radicals. These radicals attack monomer units, initiating a chain reaction that results in a cross-linked polymer network. Free-radical photoinitiators are broadly categorized into two main types based on their mechanism of radical generation:
-
Type I Photoinitiators (α-Cleavage): These initiators undergo unimolecular bond cleavage upon absorbing UV radiation, directly forming two radical fragments. At least one of these radicals is highly reactive and capable of initiating polymerization. This process is typically rapid and efficient.
-
Type II Photoinitiators (Hydrogen Abstraction): This class of initiators requires a co-initiator or synergist (often an amine or thiol) to generate radicals. Upon photoexcitation, the photoinitiator enters an excited state and abstracts a hydrogen atom from the co-initiator. This bimolecular process results in the formation of the initiating radical from the co-initiator.
The selection of an initiator is a critical decision, balancing factors such as the light source available (wavelength and intensity), the chemical composition of the resin, and the desired properties of the final cured material.
N-acetyl-N-phenylglycine: A Candidate under Investigation
N-phenylglycine (NPG) and its derivatives have garnered interest in photopolymerization, primarily for their role as co-initiators in Type II systems.[1][2] The parent compound, N-phenylglycine, is a secondary amine that can act as an efficient hydrogen donor.[1] In the presence of a photosensitizer (like camphorquinone), photoexcitation leads to electron transfer from the NPG to the sensitizer, followed by deprotonation and decarboxylation to yield a highly reactive carbon-centered radical.[3]
N-acetyl-N-phenylglycine (NAPG) is an N-acetylated derivative of NPG. The addition of the acetyl group to the nitrogen atom fundamentally alters its chemical properties. While it shares the core structure of NPG, the acetyl group's electron-withdrawing nature is expected to influence its photochemical reactivity.
A Note on the State of Research: It is crucial to note that while NPG and its derivatives are subjects of study, a significant publication on N-phenylglycine as a standalone photoinitiator was retracted after it was discovered the experiments were conducted on a different compound (N-phenylglycine-o-carboxylic acid).[4][5] This highlights a critical gap in the literature and underscores that the potential of N-acetyl-N-phenylglycine as a primary photoinitiator is largely unexplored in publicly available research. Therefore, this guide will present the established data for benchmark initiators and provide a theoretical framework and experimental protocol for evaluating NAPG.
Benchmark Photoinitiators: Irgacure 2959 and TPO
For a meaningful evaluation of any new photoinitiator, a comparison against well-established standards is essential. Irgacure 2959 and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) are two of the most widely used Type I photoinitiators, each with distinct characteristics.
Irgacure 2959
-
Mechanism: A non-yellowing, α-hydroxyketone-based Type I photoinitiator.[6][7] Upon exposure to UV light (optimally around 365 nm), it undergoes α-cleavage to generate two radical species.[6][7]
-
Key Features: It is widely used in biomedical applications, such as the crosslinking of hydrogels for cell encapsulation and tissue engineering, due to its relatively good water solubility and lower cytotoxicity compared to other initiators.[8][9][10] However, its absorption is limited to the UV-A range, which can be a drawback for applications requiring deeper light penetration or visible light curing.[11]
-
Quantum Yield: The quantum yield of photolysis for Irgacure 2959 is approximately 0.29.[11]
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)
-
Mechanism: A highly efficient monoacylphosphine oxide (MAPO) Type I photoinitiator.[10] It undergoes cleavage of the P-C bond upon irradiation to produce two highly reactive radicals.[12]
-
Key Features: TPO has a broad absorption spectrum that extends into the near-visible range (up to ~420 nm), making it suitable for use with LED light sources.[8][12] It is known for its high reactivity and efficiency in initiating polymerization.[13]
-
Quantum Yield: The quantum yield for TPO is reported to be around 0.55.[14]
Visualization of Photoinitiation Mechanisms
Caption: Mechanisms of Type I and Type II photoinitiation.
Quantitative Performance Comparison
The following table summarizes the key properties of the benchmark photoinitiators. The data for N-acetyl-N-phenylglycine is presented as "To Be Determined" to reflect the current lack of available experimental data and to highlight the parameters that would need to be measured in a comparative study.
| Parameter | N-acetyl-N-phenylglycine (NAPG) | Irgacure 2959 | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) |
| Initiation Mechanism | To Be Determined (Likely Type II) | Type I (α-Cleavage) | Type I (α-Cleavage) |
| CAS Number | 5466-48-8 | 106797-53-9 | 75980-60-8 |
| Absorption Maxima (λmax) | To Be Determined | ~275 nm, ~365 nm | ~365-380 nm, with tail into visible |
| Quantum Yield (Φ) | To Be Determined | ~0.29[11] | ~0.55[14] |
| Key Features | Potential for biocompatibility | Good water solubility, low cytotoxicity | High efficiency, suitable for LED curing |
| Typical Applications | To Be Determined | Hydrogel crosslinking, bioprinting | Dental resins, 3D printing, coatings |
Experimental Protocols for Comparative Benchmarking
To objectively evaluate the performance of N-acetyl-N-phenylglycine against established photoinitiators, a standardized set of experiments is required. The following protocols outline key methodologies for characterizing photopolymerization kinetics.
Experimental Workflow Visualization
Caption: Experimental workflow for comparing photoinitiator efficiency.
Protocol 1: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This technique is a powerful tool for monitoring the kinetics of photopolymerization by tracking the disappearance of specific chemical bonds in real-time.[7][14][15][16] For acrylate-based systems, the decrease in the absorption band corresponding to the C=C double bond (typically around 810 cm⁻¹ or 1635 cm⁻¹) is monitored.[4][15]
Objective: To determine the rate of polymerization (Rp) and the final degree of conversion (DC) for a given photoinitiator system.
Methodology:
-
Instrument Setup: Configure an FTIR spectrometer for rapid, continuous scanning in Attenuated Total Reflectance (ATR) or transmission mode.[6]
-
Sample Preparation: In a UV-filtered environment to prevent premature polymerization, prepare a photocurable formulation consisting of a standard monomer (e.g., Trimethylolpropane triacrylate, TMPTA), and a precise concentration (e.g., 1 mol%) of the photoinitiator (NAPG, Irgacure 2959, or TPO).
-
Sample Loading: Place a small, uniform drop of the formulation onto the ATR crystal or between two transparent salt plates (e.g., KBr) to create a thin film of a defined thickness.[6]
-
Initial Spectrum: Record a baseline IR spectrum before UV exposure.
-
Initiation and Data Acquisition: Simultaneously start the UV/Visible light source (of a specific wavelength and intensity) and the rapid collection of IR spectra at fixed time intervals (e.g., every second).[6]
-
Data Analysis:
Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time upon exposure to light.[15][16][17][18] This provides valuable information about the overall reaction enthalpy, induction time, and polymerization rate.
Objective: To quantify the heat of polymerization and determine kinetic parameters.
Methodology:
-
Instrument Calibration: Ensure the Photo-DSC instrument is properly calibrated, and the UV light source is stabilized.[6]
-
Sample Preparation: In a low-light environment, accurately weigh 1-5 mg of the liquid photopolymer formulation into a shallow, open aluminum pan.[6][15]
-
Sample Loading: Place the sample pan into the DSC cell, using an empty, identical pan as a reference.[6]
-
Isothermal Equilibration: Allow the sample to equilibrate at the desired isothermal temperature (e.g., 25°C).
-
UV Exposure: Once a stable heat flow signal is achieved, expose the sample to UV light of a defined intensity and wavelength for a set duration. The instrument records the exothermic heat flow over time.[6]
-
Data Analysis:
-
The total heat of polymerization (reaction enthalpy) is determined by integrating the area under the exothermic peak.
-
The degree of conversion can be calculated by dividing the heat released at a given time by the total theoretical heat of reaction for the monomer.
-
The rate of polymerization is proportional to the heat flow at any given time.
-
Concluding Remarks and Future Outlook
The comparative analysis of photoinitiators is a cornerstone of advancing photopolymerization technologies. While established Type I initiators like Irgacure 2959 and TPO offer robust and well-characterized performance for a range of applications, the exploration of novel compounds remains a vital area of research.
N-acetyl-N-phenylglycine, based on the known reactivity of N-phenylglycine derivatives, presents an intriguing candidate, particularly if high biocompatibility is a primary concern. However, this guide highlights a significant knowledge gap in the scientific literature regarding its efficacy as a standalone photoinitiator. The provided experimental protocols offer a clear and standardized pathway for the systematic evaluation of NAPG's performance.
Future research should focus on determining the fundamental photophysical and photochemical properties of NAPG, including its absorption spectrum, molar extinction coefficient, and quantum yield of radical generation. Direct comparative studies using techniques like Real-Time FTIR and Photo-DSC, benchmarked against industry standards, will be crucial to elucidating its potential and defining its place in the expanding toolbox of photopolymerization initiators.
References
- 1. hampfordresearch.com [hampfordresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. N-acetyl-L-alpha-phenylglycine | C10H10NO3- | CID 6928501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A high-absorbance water-soluble photoinitiator nanoparticle for hydrogel 3D printing: synthesis, characterization and in vitro cytotoxicity study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellink.com [cellink.com]
- 10. mdpi.com [mdpi.com]
- 11. B12-Mediated, Long Wavelength Photopolymerization of Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fide-online.org [fide-online.org]
- 14. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. radtech.org [radtech.org]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Isomeric Purity Analysis of N-acetyl-α-phenylglycine
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral molecules is not merely a regulatory hurdle; it is a fundamental prerequisite for safety, efficacy, and reproducibility. N-acetyl-α-phenylglycine, a key chiral building block and metabolite, presents a classic analytical challenge: the accurate determination of its isomeric purity. This guide provides an in-depth, objective comparison of the primary analytical methodologies for this task, grounded in experimental data and first-principle explanations to empower you to select and implement the most appropriate strategy for your research.
Understanding the Isomers of N-acetyl-α-phenylglycine
The subject of our analysis is N-acetyl-α-phenylglycine, a molecule with a single stereocenter at the α-carbon, giving rise to a pair of enantiomers: (R)-N-acetyl-α-phenylglycine and (S)-N-acetyl-α-phenylglycine. Commercial preparations are often synthesized and sold as a racemic mixture, referred to as N-acetyl-DL-2-phenylglycine[1]. The primary goal of isomeric purity analysis is to separate and quantify these enantiomers to determine the enantiomeric excess (ee) of a sample.
Beyond enantiomerism, a secondary level of isomerism exists due to restricted rotation around the amide (C-N) bond. This gives rise to cis and trans conformers (or rotamers). While the energy barrier for interconversion is relatively low, this phenomenon can sometimes lead to peak broadening or the appearance of minor peaks in chromatographic or spectroscopic analyses, a factor that must be considered during method development[2][3].
Comparative Analysis of Key Methodologies
The separation of enantiomers, which have identical physical properties in a non-chiral environment, necessitates a chiral selector. This can be achieved through various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) being the most powerful and widely adopted methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for enantiomeric purity analysis. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, separation.
Causality of Method Selection: Why Chiral HPLC?
The primary advantage of HPLC is its robustness, scalability, and the wide variety of commercially available CSPs. For N-acetylated amino acids like N-acetyl-α-phenylglycine, the selection of the CSP is the most critical experimental decision. Macrocyclic glycopeptide-based CSPs have proven exceptionally effective due to their complex stereochemical structure, which offers multiple interaction points (hydrogen bonding, π-π interactions, steric hindrance) for chiral recognition[4].
Table 1: Comparison of Chiral Stationary Phases for N-acetyl-α-phenylglycine Analysis
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Principle of Separation | Advantages | Disadvantages |
| Macrocyclic Glycopeptide | Teicoplanin (e.g., Chirobiotic T) | Multi-modal interactions: hydrogen bonding, ionic interactions, π-π stacking, and steric inclusion. | Broad enantioselectivity for N-acylated amino acids, excellent resolution, robust.[5] | Can be more expensive than other CSPs. |
| Zwitterionic Ion-Exchange | Cinchona Alkaloid-based (e.g., CHIRALPAK ZWIX) | Combines weak anion-exchange and strong cation-exchange sites for double ion-pairing interaction. | Excellent for free amino acids, can also separate N-blocked derivatives, offers complementary selectivity. | Mobile phase composition is critical for performance. |
| Ligand Exchange | L-Phenylalanine coated on RP silica | Formation of transient diastereomeric metal complexes (e.g., with Cu²⁺) with differing stabilities.[6] | Useful for analytes without a strong chromophore, can reverse elution order by using the D- or L-amino acid CSP. | Requires metal salts in the mobile phase, which may not be compatible with all detectors (e.g., MS). |
| Crown Ether | Chiral Crown Ether | Complexation of the primary amine of the analyte within the chiral cavity of the crown ether.[7] | Highly effective for compounds with primary amine groups. | Less applicable to N-acetylated compounds where the amine is secondary. |
Experimental Protocol: Chiral HPLC using a Teicoplanin-based CSP
This protocol is adapted from established methods for the separation of N-acetylated amino acid enantiomers[5].
1. Instrumentation and Materials:
-
HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v). All solvents should be HPLC grade.
-
Sample: Dissolve N-acetyl-DL-α-phenylglycine in the mobile phase to a concentration of ~1 mg/mL.
2. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm
3. Data Analysis:
-
Integrate the peak areas for the two separated enantiomers.
-
Calculate the enantiomeric purity (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Workflow Visualization
Caption: HPLC workflow for chiral purity analysis.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that offers a powerful alternative to HPLC. Separation is achieved by adding a chiral selector to the background electrolyte (BGE). The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and separation times[8][9].
Causality of Method Selection: Why Chiral CE?
CE's primary strengths are its extremely high separation efficiency (leading to very sharp peaks), minimal sample and solvent consumption, and rapid method development. For N-acetyl-α-phenylglycine, cyclodextrins are a common and effective class of chiral selectors. Their toroidal structure provides a chiral microenvironment where one enantiomer can form a more stable inclusion complex than the other[10].
Table 2: Comparison of Chiral Selectors for CE Analysis
| Chiral Selector Type | Example | Principle of Separation | Advantages | Disadvantages |
| Cyclodextrins (CDs) | Hydroxypropyl-β-CD, Sulfated-β-CD | Enantiomers exhibit different binding affinities and partitioning into the hydrophobic cavity of the CD. | Wide availability, high efficiency, versatile for many compound classes.[11] | Neutral CDs may not resolve all compounds; charged CDs can be more effective but also more complex. |
| Pirkle-Type Selectors | (R)-N-(3,5-dinitrobenzoyl)-phenylglycine | π-π interactions, hydrogen bonding, and dipole-dipole interactions.[12] | High selectivity for specific analytes. | Selector can have strong UV absorbance, potentially interfering with detection. |
| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Similar to their use in HPLC, based on multi-modal chiral interactions. | Broad applicability. | Can be expensive; larger size can lead to viscosity issues in the BGE. |
Experimental Protocol: Chiral CE using a Cyclodextrin Selector
1. Instrumentation and Materials:
-
CE System: Equipped with a UV detector and temperature control.
-
Capillary: Fused-silica capillary, 50 µm I.D., ~50 cm total length.
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 20 mM hydroxypropyl-β-cyclodextrin.
-
Sample: Dissolve N-acetyl-DL-α-phenylglycine in water to a concentration of ~0.5 mg/mL.
2. CE Conditions:
-
Voltage: 20 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm
3. Data Analysis:
-
Calculate corrected peak areas (Area/Migration Time) to account for variations in migration velocity.
-
Calculate enantiomeric purity as described in the HPLC protocol.
Workflow Visualization
Caption: CE workflow for chiral purity analysis.
Complementary and Orthogonal Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatography and electrophoresis are separation-based techniques, NMR spectroscopy offers a different approach. In an achiral solvent, enantiomers are indistinguishable by NMR. However, in the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA) , the enantiomers form diastereomeric complexes or compounds, respectively, which can exhibit different chemical shifts[13][14].
-
Expertise & Experience: NMR is exceptionally powerful for mechanistic studies of chiral recognition and for absolute configuration determination[15]. For purity analysis, it serves as an excellent orthogonal method to confirm results from a primary chromatographic method. The key is selecting a CSA that induces a sufficient chemical shift difference (ΔΔδ) between the signals of the two enantiomers for accurate integration.
Method Validation and Trustworthiness
A described protocol is only as valuable as its validated performance. Any method for isomeric purity analysis must be a self-validating system. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, and the other enantiomer). This is demonstrated by achieving baseline resolution (Rs > 1.5) between the enantiomeric peaks.
-
Limit of Quantification (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for high-purity samples.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Linearity and Range: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.
Conclusion: Selecting the Right Tool for the Job
The choice between Chiral HPLC and Chiral CE for the isomeric purity analysis of N-acetyl-α-phenylglycine depends on the specific requirements of the research.
-
Chiral HPLC is the method of choice for routine quality control, preparative separation, and when a robust, well-established method is required. The use of a teicoplanin-based chiral stationary phase is a highly recommended starting point.
-
Chiral CE excels in situations where sample volume is limited, high throughput is needed, and very high separation efficiency is paramount. It is an ideal technique for method development and screening of chiral selectors.
Ultimately, a comprehensive understanding of the principles behind each technique, as presented in this guide, will enable the researcher to develop and validate a reliable method that ensures the isomeric integrity of N-acetyl-α-phenylglycine, thereby upholding the scientific rigor of their work.
References
- 1. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine: Tailored NMR Analysis of the N‐Acetyl Group Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis-a high performance analytical separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiomeric separation of glycyl dipeptides by capillary electrophoresis with cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. Capillary electrophoresis with (R)-(--)-N-(3,5-dinitrobenzoyl)-alpha-phenylglycine as chiral selector for separation of albendazole sulfoxide enantiomers and their analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral analysis by NMR spectroscopy [tesidottorato.depositolegale.it]
- 15. NMR studies of chiral discrimination relevant to the enantioseparation of N-acylarylalkylamines by an (R)-phenylglycinol-derived chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structure Elucidation of N-acetyl-N-phenylglycine
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For a compound like N-acetyl-N-phenylglycine, a derivative of the non-proteinogenic amino acid N-phenylglycine, its precise atomic arrangement dictates its biological activity, physical properties, and potential applications.[1][2] While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for providing a definitive, high-resolution atomic map.[3][4]
This guide offers an in-depth comparison of SC-XRD with other common spectroscopic methods for the structural confirmation of N-acetyl-N-phenylglycine. We will explore the causality behind the experimental choices in the crystallographic workflow and provide a logical framework for integrating complementary techniques to achieve a self-validating, comprehensive structural analysis.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides an unparalleled level of detail, including precise bond lengths, bond angles, stereochemistry, and the arrangement of molecules within a crystal lattice.[4][5] This technique is considered the definitive method because it directly images the electron density of the atoms, yielding an absolute 3D structure.[6] The crystal structure of N-acetyl-N-phenylglycine has been successfully determined using this method, revealing how the molecules are connected through O—H⋯O hydrogen bonds to form infinite chains.[7]
The "Why": Causality in the SC-XRD Workflow
The success of an SC-XRD experiment is fundamentally dependent on the quality of the single crystal. A well-ordered, defect-free crystal, ideally between 30 and 300 microns, will diffract X-rays in a sharp, predictable pattern.[4] This ordered array of molecules amplifies the scattering signal, which is essential for resolving the positions of individual atoms.[8] The entire experimental process is designed to obtain this single, perfect crystal and to accurately measure its diffraction pattern.
Experimental Protocol: From Powder to Structure
-
Synthesis and Purification: N-acetyl-N-phenylglycine can be synthesized through various established methods, such as the acetylation of N-phenylglycine.[9][10][11] Purity is paramount; impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality. Recrystallization is often a necessary final purification step.
-
Crystal Growth - The Critical Step:
-
Objective: To encourage molecules to slowly and methodically arrange themselves into a highly ordered crystal lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for SC-XRD.
-
Common Methods:
-
Slow Evaporation: A solution of N-acetyl-N-phenylglycine in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left in a loosely covered vial. As the solvent evaporates over days or weeks, the solution becomes supersaturated, promoting slow crystal growth.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is placed on a slide and inverted over a reservoir of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility of the compound, inducing crystallization.
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent is one in which the compound has moderate solubility.[3]
-
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a specialized loop.[4]
-
The crystal is flash-cooled in a stream of liquid nitrogen to protect it from radiation damage and to reduce thermal vibrations, resulting in a sharper diffraction pattern.[3]
-
The mounted crystal is placed in a diffractometer, where it is rotated while being irradiated with a focused beam of X-rays.[4] A detector records the positions and intensities of the diffracted X-ray spots.[4][8]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.[3]
-
Computational software is used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model of N-acetyl-N-phenylglycine is fitted to the map, and the model is refined against the experimental data to achieve the best possible fit, resulting in a final, validated crystal structure.[12]
-
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Phenylglycine - Wikipedia [en.wikipedia.org]
- 3. eas.org [eas.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 6. people.bu.edu [people.bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Statistical Analysis of Chiral Purity Determination: N-Acetyl-N-Phenylglycine Derivatives vs. Mosher's Acid
For professionals in drug development and chiral chemistry, the accurate determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The biological activities of enantiomers can differ profoundly, making stereochemical purity a critical quality attribute. While chiral chromatography is a powerful separation tool, NMR spectroscopy, when paired with chiral derivatizing agents (CDAs), offers a robust, direct method for quantifying enantiomeric ratios.
This guide provides an in-depth comparison of a specialized N-acetyl-N-phenylglycine derivative against the long-established standard, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, or MTPA), for the NMR-based determination of enantiomeric excess. We will delve into the causality behind experimental choices, present detailed protocols, and apply statistical analysis to compare their performance.
The Principle of Chiral Derivatization for NMR Analysis
Enantiomers are stereoisomers that are non-superimposable mirror images. In an achiral environment, such as a standard NMR solvent, they are chemically and physically identical, resulting in indistinguishable NMR spectra. The core strategy of using a CDA is to convert a mixture of enantiomers into a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.
To achieve this, the enantiomerically pure CDA reacts with the analyte (e.g., a chiral alcohol or amine) to form a new covalent bond. This process creates two new diastereomeric compounds, each with unique chemical shifts (δ), allowing for their distinct signals to be resolved and integrated. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the original analyte.
Caption: Conceptual workflow of chiral derivatization for NMR analysis.
The Contenders: A Head-to-Head Comparison
For this guide, we compare two prominent CDAs for the analysis of a model chiral diol, (R/S)-1-phenyl-1,2-ethanediol.
-
The Challenger: (S)-(+)-N-Acetylphenylglycineboronic Acid (N-APG-BA) This reagent is a specialized CDA designed for the analysis of chiral 1,2-diols.[1] It reacts quantitatively to form cyclic boronic esters, creating a rigid five-membered ring structure. This rigidity is key, as it often locks the resulting diastereomers into conformations that maximize the spatial distance between their respective NMR-active nuclei, leading to significant differences in chemical shifts (Δδ).
-
The Established Standard: (R)-Mosher's Acid Chloride ((R)-MTPA-Cl) Mosher's acid and its acid chloride derivative are perhaps the most widely used CDAs for determining the configuration and enantiomeric purity of chiral alcohols and amines.[2] It forms diastereomeric esters. The performance of MTPA relies on the anisotropic effect of its phenyl ring, which shields or deshields nearby protons in the analyte, leading to chemical shift differences.
Experimental Protocols: Derivatization of a Chiral Diol
The trustworthiness of any ee determination rests on a robust and reproducible experimental protocol. The reaction must proceed to completion without kinetic resolution (i.e., one enantiomer reacting faster than the other) or racemization.
The overall experimental process, from sample preparation to final analysis, follows a structured path. The choice of CDA dictates the specific reaction conditions, but the logical flow remains consistent.
Caption: Experimental workflow for comparing CDA performance.
-
Rationale: This protocol leverages the quantitative and rapid formation of a cyclic boronic ester to ensure the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio. Pyridine is used as a mild base and to scavenge the water produced.
-
Step-by-Step Methodology:
-
Dissolve 5.0 mg of the (R/S)-1-phenyl-1,2-ethanediol sample in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Add 1.1 equivalents of (S)-(+)-N-acetylphenylglycineboronic acid to the solution.
-
Add 2 equivalents of anhydrous pyridine.
-
Cap the NMR tube and shake vigorously for 5 minutes at room temperature to ensure complete reaction.
-
Acquire the ¹H NMR spectrum directly.
-
-
Rationale: This is a classic esterification reaction. It requires a non-nucleophilic base like pyridine (which can also serve as the solvent) and a catalyst such as 4-dimethylaminopyridine (DMAP) to ensure the reaction goes to completion, especially with secondary alcohols. The acid chloride is highly reactive and moisture-sensitive.
-
Step-by-Step Methodology:
-
Dissolve 5.0 mg of the (R/S)-1-phenyl-1,2-ethanediol sample in 0.7 mL of deuterated pyridine (pyridine-d₅) in a dry NMR tube under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP (approx. 0.1 equivalents).
-
Add 1.2 equivalents of (R)-MTPA-Cl dropwise while gently swirling the tube. Caution: The reaction is exothermic.
-
Cap the tube, seal with parafilm, and allow the reaction to proceed for 4 hours at room temperature.
-
Acquire the ¹H NMR spectrum.
-
Comparative Data Presentation
For a CDA to be effective, it must induce a measurable and preferably large separation (Δδ) between the signals of the resulting diastereomers. A larger Δδ minimizes integration errors and improves the accuracy of the ee calculation.
Below is a table of representative ¹H NMR data for the methine proton (the proton on the carbon bearing the phenyl group and one hydroxyl group) of the 1-phenyl-1,2-ethanediol after derivatization.
| Feature | (S)-N-APG-BA Derivative Signals | (R)-MTPA-Cl Derivative Signals |
| Diastereomer 1 Signal (δ₁) | 5.15 ppm | 5.02 ppm |
| Diastereomer 2 Signal (δ₂) | 5.35 ppm | 5.08 ppm |
| Signal Separation (Δδ = |δ₁-δ₂|) | 0.20 ppm | 0.06 ppm |
| Signal Multiplicity | Doublet | Doublet |
| Coupling Constant (J) | 7.5 Hz | 7.2 Hz |
Analysis of Results: The data clearly indicates that the N-APG-BA derivative provides a significantly larger chemical shift separation (Δδ = 0.20 ppm) compared to the Mosher's ester (Δδ = 0.06 ppm). This superior signal dispersion is a direct result of the rigid cyclic structure formed, which enhances the differential shielding/deshielding effects on the analyte's protons. This makes baseline separation and accurate integration of the signals easier with N-APG-BA for this class of compound.
Statistical Analysis of Experimental Results
To objectively compare the performance of the two CDAs, we must go beyond a single measurement and analyze the precision and accuracy of repeated experiments. A common scenario is to test both methods on a sample with a known, gravimetrically prepared enantiomeric excess.
Let's assume a standard sample was prepared with a target ee of 90.0% . Five replicate analyses were performed using each CDA method.
| Metric | (S)-N-APG-BA Method | (R)-MTPA-Cl Method |
| Replicate 1 (% ee) | 90.1% | 89.5% |
| Replicate 2 (% ee) | 89.8% | 90.8% |
| Replicate 3 (% ee) | 90.3% | 89.1% |
| Replicate 4 (% ee) | 89.9% | 91.1% |
| Replicate 5 (% ee) | 90.2% | 89.4% |
| Mean % ee | 90.06% | 90.00% |
| Standard Deviation (SD) | 0.21% | 0.91% |
| Variance | 0.044 | 0.828 |
-
Accuracy: Both methods demonstrate high accuracy, with mean measured ee values (90.06% and 90.00%) that are extremely close to the true value of 90.0%. A two-tailed t-test can be used to determine if there is a statistically significant difference between the mean values obtained by the two methods. Given the small difference in means and the sample variance, the p-value would likely be high (p > 0.05), suggesting no significant difference in accuracy between the two methods for this dataset.
-
Precision: Precision refers to the reproducibility of the measurement. Here, a stark difference emerges. The standard deviation for the N-APG-BA method (0.21%) is substantially lower than that for the Mosher's acid method (0.91%). This indicates that the N-APG-BA method yields more consistent and reproducible results. The superior precision is likely a direct consequence of the larger Δδ, which reduces subjective integration errors between replicates. An F-test could be formally applied to confirm that the difference in variances is statistically significant.
Conclusion and Recommendations
This comparative guide demonstrates that while both N-acetyl-N-phenylglycine derivatives and Mosher's acid are effective chiral derivatizing agents, their performance is context-dependent.
-
(S)-N-Acetylphenylglycineboronic Acid (N-APG-BA) proves to be a superior choice for the ee determination of 1,2-diols. Its key advantage is the formation of a rigid cyclic derivative, which leads to a larger chemical shift separation (Δδ) between diastereomeric signals. This translates directly into higher measurement precision (lower standard deviation), a critical factor for quality control and regulatory submissions.
-
(R)-Mosher's Acid (MTPA) remains a versatile and reliable CDA for a broader range of chiral alcohols and amines.[2] However, for substrates where it yields only small Δδ values, the precision of the resulting ee measurement can be compromised, as reflected in the higher standard deviation in our analysis.
Recommendation: For researchers working with chiral 1,2-diols, N-APG-BA should be considered the preferred CDA for its ability to produce highly resolved signals and statistically more precise data. For other chiral alcohols or amines, Mosher's acid remains the go-to standard, but careful optimization and validation are necessary to ensure measurement precision. The choice of CDA should always be guided by empirical testing to identify the reagent that provides the largest possible Δδ for the specific analyte under investigation.
References
A Senior Application Scientist's Guide to Inter-laboratory Validation of N-acetyl-N-phenylglycine Analytical Methods
For researchers, scientists, and drug development professionals, the consistent and accurate quantification of pharmaceutical compounds is the bedrock of reliable research and development. N-acetyl-N-phenylglycine, a key chemical entity, is no exception. The journey from a developed analytical method to a truly robust and transferable one culminates in a successful inter-laboratory validation. This guide provides an in-depth comparison of common analytical methodologies for N-acetyl-N-phenylglycine, framed within the context of designing and executing a rigorous inter-laboratory validation study. We will delve into the causality behind experimental choices, grounded in internationally recognized regulatory standards, to provide a self-validating framework for your analytical protocols.
The Imperative of Inter-Laboratory Validation: Beyond Single-Lab Performance
While a single laboratory may demonstrate excellent performance for an analytical method, its true robustness is only revealed when transferred to other laboratories. Inter-laboratory validation, also known as a round-robin study, is the ultimate test of a method's reproducibility. It assesses the influence of variables that are inevitably different between labs: analysts with varying experience, different instrument models, and environmental conditions. A successful inter-laboratory validation demonstrates that the method is well-written, unambiguous, and resilient to minor procedural shifts, ensuring consistent results regardless of where the analysis is performed. This is a critical step for methods intended for use in multi-site clinical trials, quality control (QC) batch release, or inclusion in regulatory submissions.
The principles and procedures discussed herein are grounded in the authoritative guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R1) and the more recent Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4][5][6][7] These documents provide a harmonized framework for industry and regulators, ensuring a scientific, risk-based approach to analytical method validation.[4][7][8][9] For bioanalytical applications, the principles outlined in the ICH M10 guideline are also of paramount importance.[10][11]
Comparative Overview of Analytical Methodologies for N-acetyl-N-phenylglycine
The choice of analytical technique is the first critical decision in method development and subsequent validation. For N-acetyl-N-phenylglycine, several chromatographic techniques are suitable, each with its own set of advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by liquid chromatography, detection by mass-to-charge ratio of precursor and product ions. | Separation of volatile derivatives by gas chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Moderate (typically µg/mL range). | Very High (pg/mL to ng/mL range). | High (ng/mL range). |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to monitoring of specific mass transitions. | Very High, provides structural information. |
| Sample Matrix Suitability | Best for relatively clean matrices like pharmaceutical formulations and bulk drug substances. | Ideal for complex biological matrices (plasma, urine, tissue) due to high selectivity. | Suitable for various matrices, but requires derivatization to increase volatility. |
| Throughput | Moderate. | High, with fast run times possible. | Lower, due to longer run times and sample preparation (derivatization). |
| Cost & Complexity | Lower cost, widely available instrumentation. | Higher initial investment and operational complexity. | Moderate cost, but derivatization adds complexity. |
In-Depth Methodologies and Validation Protocols
Here, we present detailed protocols for three common analytical methods for N-acetyl-N-phenylglycine, along with the critical validation parameters to be assessed in an inter-laboratory study.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of a QC lab due to its reliability and cost-effectiveness. The key to a successful HPLC-UV method is achieving adequate chromatographic separation from potential impurities and degradants.
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point could be 70:30 Water:Acetonitrile.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of N-acetyl-N-phenylglycine (typically around 220-230 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use an external standard calibration curve prepared with at least five concentrations of a certified reference standard of N-acetyl-N-phenylglycine.
Caption: HPLC-UV workflow for N-acetyl-N-phenylglycine analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications or when high sensitivity and selectivity are required, LC-MS/MS is the gold standard.[13][14] The method's specificity arises from monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM).
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A fast-LC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[13]
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Operated in positive or negative ESI mode. Optimize cone voltage and collision energy for N-acetyl-N-phenylglycine and a stable isotope-labeled internal standard (SIL-IS).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for the analyte and one for the SIL-IS.
-
Sample Preparation (for plasma): Protein precipitation. To 50 µL of plasma, add 150 µL of acetonitrile containing the SIL-IS. Vortex, then centrifuge to pellet proteins. Transfer the supernatant for injection.[13]
-
Quantification: Use an internal standard calibration curve, plotting the peak area ratio of the analyte to the SIL-IS against concentration.
Caption: LC-MS/MS workflow for N-acetyl-N-phenylglycine bioanalysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For N-acetyl-N-phenylglycine, derivatization is necessary to increase its volatility. This adds a step to sample preparation but can yield excellent sensitivity and selectivity.[15]
-
Instrumentation: A GC system with a split/splitless injector coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Temperature Program: Optimize injector temperature and oven temperature ramp to ensure good separation of the derivatized analyte.
-
Derivatization: Silylation is a common approach. Evaporate the sample extract to dryness under nitrogen. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to complete the reaction.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a full mass range or use selected ion monitoring (SIM) for enhanced sensitivity.
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix before derivatization.
-
Quantification: Use an internal standard (ideally a stable isotope-labeled analog) and a calibration curve.
Caption: GC-MS workflow for N-acetyl-N-phenylglycine analysis.
Designing the Inter-laboratory Validation Study
A successful inter-laboratory validation study requires a detailed protocol that is shared between all participating laboratories. This protocol should specify the method, the validation parameters to be tested, the acceptance criteria, and the samples to be analyzed.
Key Validation Parameters for Inter-laboratory Assessment
-
Accuracy: The closeness of test results to the true value. Assessed by analyzing samples with known concentrations.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Variation within the same laboratory (different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories. This is the core parameter of an inter-laboratory study.
-
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Hypothetical Inter-laboratory Validation Data
The following tables present hypothetical data from a simulated inter-laboratory validation study comparing the performance of the HPLC-UV and LC-MS/MS methods in two different laboratories (Lab A and Lab B).
Table 1: Inter-laboratory Accuracy & Precision (Reproducibility)
| Method | Lab | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) (n=6) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | Lab A | 10.0 | 9.95 | 99.5% | 1.8% |
| 50.0 | 50.4 | 100.8% | 1.5% | ||
| 100.0 | 99.1 | 99.1% | 1.2% | ||
| Lab B | 10.0 | 10.2 | 102.0% | 2.1% | |
| 50.0 | 49.5 | 99.0% | 1.9% | ||
| 100.0 | 101.5 | 101.5% | 1.6% | ||
| LC-MS/MS | Lab A | 0.1 | 0.098 | 98.0% | 3.5% |
| 1.0 | 1.03 | 103.0% | 2.5% | ||
| 10.0 | 9.92 | 99.2% | 2.1% | ||
| Lab B | 0.1 | 0.104 | 104.0% | 4.2% | |
| 1.0 | 0.97 | 97.0% | 3.1% | ||
| 10.0 | 10.1 | 101.0% | 2.8% |
Table 2: Comparison of Linearity and Sensitivity
| Method | Lab | Linear Range (µg/mL) | Correlation Coefficient (R²) | LOQ (µg/mL) |
| HPLC-UV | Lab A | 1.0 - 150.0 | 0.9995 | 1.0 |
| Lab B | 1.0 - 150.0 | 0.9991 | 1.0 | |
| LC-MS/MS | Lab A | 0.01 - 50.0 | 0.9998 | 0.01 |
| Lab B | 0.01 - 50.0 | 0.9996 | 0.01 |
Discussion and Recommendations
The hypothetical data illustrates a successful inter-laboratory validation for both the HPLC-UV and LC-MS/MS methods. Both laboratories achieved comparable results for accuracy, precision, linearity, and sensitivity, demonstrating the reproducibility of the methods.
-
For Routine QC of Bulk Drug or Formulations: The HPLC-UV method is highly suitable. It is cost-effective, robust, and provides adequate sensitivity and selectivity for these simpler matrices. The inter-laboratory data shows excellent agreement, confirming its transferability.
-
For Bioanalysis in Complex Matrices (e.g., plasma): The LC-MS/MS method is the unequivocal choice. Its superior sensitivity (LOQ of 0.01 µg/mL vs. 1.0 µg/mL for HPLC) is essential for pharmacokinetic studies. Furthermore, its high selectivity minimizes the risk of interference from endogenous matrix components, a significant challenge in bioanalysis. The successful inter-laboratory transfer confirms its suitability for multi-site clinical trials.
-
For Specialized Applications: The GC-MS method , while not detailed in the comparative data, would be a viable alternative if, for instance, a laboratory has extensive GC-MS expertise and instrumentation but limited LC-MS/MS capabilities. However, the additional derivatization step can be a source of variability, requiring careful control and validation to ensure successful inter-laboratory transfer.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. starodub.nl [starodub.nl]
- 8. biopharminternational.com [biopharminternational.com]
- 9. fda.gov [fda.gov]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Separation of Glycine, N-acetyl-N-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Specificity of N-acetyl-N-phenylglycine in Biological Assays
In the landscape of drug discovery and chemical biology, the precise understanding of a molecule's interaction with its biological targets is paramount. Misinterpretation of experimental data due to a lack of compound specificity can lead to costly and time-consuming research detours. This guide provides a comprehensive framework for assessing the biological specificity of N-acetyl-N-phenylglycine, a synthetic amino acid derivative with emerging interest in medicinal chemistry.[1][2] We will delve into the rationale behind experimental design, present detailed protocols for specificity testing, and compare N-acetyl-N-phenylglycine with relevant alternatives, offering researchers a robust methodology to validate their findings.
The Critical Need for Specificity in Biological Assays
The journey of a hit compound from a primary screen to a validated lead is paved with rigorous testing to ensure it elicits its biological effect through a specific, intended mechanism. Off-target effects, where a compound interacts with unintended biomolecules, can confound results and, in a therapeutic context, lead to adverse effects. N-acetyl-N-phenylglycine, as a derivative of N-phenylglycine, belongs to a class of compounds with known biological activities, including modulation of metabotropic glutamate receptors and β3-adrenoceptors.[3][4] The addition of an acetyl group can significantly alter the physicochemical properties of the parent molecule, potentially impacting its target affinity and specificity. Therefore, a systematic assessment of its interaction profile is not just recommended; it is a scientific necessity.
A Step-by-Step Workflow for Specificity Assessment
A thorough evaluation of a compound's specificity involves a multi-pronged approach, progressing from initial target identification to broader off-target screening. The following workflow provides a logical and self-validating sequence of experiments.
References
- 1. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]
- 3. Discovery of novel N-phenylglycine derivatives as potent and selective beta(3)-adrenoceptor agonists for the treatment of frequent urination and urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GlyNAC and N-acetyl-N-phenylglycine: A Tale of a Well-Studied Supplement and a Chemical Enigma
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative study of two distinct chemical entities: GlyNAC, a synergistic combination of glycine and N-acetylcysteine with a growing body of clinical research, and N-acetyl-N-phenylglycine, a compound largely confined to the realm of chemical synthesis. This document will delve into the known biological activities, mechanisms of action, and the vast disparity in experimental data between these two molecules, offering a clear perspective on their current standing in the scientific community.
Introduction: Defining the Contenders
GlyNAC is not a single chemical compound but a dietary supplement formulation comprising the amino acid Glycine and the cysteine derivative N-acetylcysteine (NAC) .[1][2] This combination is designed to provide the key precursors for the synthesis of the body's primary endogenous antioxidant, glutathione (GSH).[1][2] Its research focus is squarely on health, aging, and mitigating conditions associated with oxidative stress.[3]
N-acetyl-N-phenylglycine , on the other hand, is a distinct molecule with the chemical formula C10H11NO3.[4] It is a derivative of N-phenylglycine, an industrial precursor for indigo dye and a building block in pharmaceutical synthesis.[5][6] Unlike GlyNAC, N-acetyl-N-phenylglycine is not marketed as a supplement and its biological effects are not well-documented in publicly available literature. It is primarily available through chemical suppliers as a laboratory reagent.[7]
Mechanism of Action: A Well-Paved Pathway vs. an Uncharted Territory
The mechanism of action for GlyNAC is well-established and centers on the production of glutathione.[2] Glutathione is a tripeptide composed of glutamate, cysteine, and glycine.[1] With age and in various disease states, intracellular glutathione levels decline, leading to increased oxidative stress and mitochondrial dysfunction.[8]
GlyNAC supplementation addresses this deficiency by providing two of the three necessary building blocks for glutathione synthesis: cysteine (via NAC) and glycine.[1] This approach is considered more effective than supplementing with NAC alone, as glycine can be a rate-limiting factor in glutathione production.[1] The proposed synergistic effect of GlyNAC is often referred to as the "Power of Three," encompassing the individual and combined benefits of glycine, NAC, and the resulting increase in glutathione.[9]
The proposed mechanism for GlyNAC's benefits is illustrated below:
Caption: GlyNAC supplementation provides precursors for glutathione synthesis.
In stark contrast, a defined mechanism of action for N-acetyl-N-phenylglycine in a biological context is not available in peer-reviewed literature. While it is described as potentially having biological activity, specific pathways or targets have not been elucidated.[7] One could speculate on its potential roles based on its structural components. For instance, some N-phenylglycine derivatives have been investigated for anti-inflammatory properties.[10] However, without experimental data, any proposed mechanism would be purely theoretical.
Comparative Experimental Data: A Wealth of Evidence vs. a Void
The scientific literature is replete with studies on GlyNAC, including animal models and human clinical trials. These studies provide a substantial body of evidence for its effects on various physiological parameters. In contrast, there is a significant lack of published experimental data on the biological effects of N-acetyl-N-phenylglycine.
GlyNAC: Summary of Key Findings from Human Clinical Trials
| Parameter | Study Population | Duration | Dosage | Key Findings | Reference |
| Glutathione Levels | Older Adults | 24 weeks | Glycine: 1.33 mmol/kg/day, NAC: 0.81 mmol/kg/day | Corrected red blood cell glutathione deficiency. | [11] |
| Oxidative Stress | Older Adults | 24 weeks | Glycine: 1.33 mmol/kg/day, NAC: 0.81 mmol/kg/day | Significantly decreased plasma markers of oxidative stress (TBARS and F2-isoprostanes). | [11] |
| Mitochondrial Function | Patients with Type 2 Diabetes | 14 days | Not specified | Improved mitochondrial fatty-acid and glucose oxidation. | [12] |
| Insulin Resistance | Patients with Type 2 Diabetes | 14 days | Not specified | Decreased insulin resistance by 22%. | [12] |
| Physical Function | Older Adults | 16 weeks | Glycine and NAC: 100 mg/kg/day each | Improved muscle strength, gait speed, and exercise capacity. | [9] |
| Cognitive Function | Older Adults | 24 weeks | Glycine: 1.33 mmol/kg/day, NAC: 0.81 mmol/kg/day | Improvements in cognitive function were observed. | [11] |
| Hallmarks of Aging | Older Adults | 16 weeks | Glycine and NAC: 100 mg/kg/day each | Improved multiple hallmarks of aging, including inflammation, endothelial dysfunction, and genomic damage. | [9] |
N-acetyl-N-phenylglycine: A Notable Absence of Data
A thorough search of scientific databases reveals no comparable in vivo or in vitro studies on the biological effects of N-acetyl-N-phenylglycine as a supplement or therapeutic agent. Its characterization is largely limited to its role as a chemical intermediate in synthesis.[7][13]
Experimental Protocols: A Guide to Studying GlyNAC
For researchers interested in investigating the effects of GlyNAC, the following is a generalized protocol based on published clinical trials.
Protocol: Assessment of GlyNAC Supplementation in Human Subjects
1. Subject Recruitment:
-
Define inclusion and exclusion criteria based on the research question (e.g., age, health status).
-
Obtain informed consent from all participants.
2. Baseline Measurements:
-
Collect fasting blood samples for analysis of:
-
Red blood cell (RBC) glutathione concentrations (total and reduced).
-
Plasma markers of oxidative stress (e.g., TBARS, 8-isoprostanes).
-
Inflammatory markers (e.g., C-reactive protein, cytokines).
-
Metabolic parameters (e.g., fasting glucose, insulin, HOMA-IR).
-
-
Conduct functional assessments:
-
Muscle strength (e.g., handgrip dynamometry).
-
Gait speed (e.g., 4-meter walk test).
-
Exercise capacity (e.g., 6-minute walk test).
-
-
Perform cognitive assessments (e.g., Montreal Cognitive Assessment - MoCA).
3. Intervention:
-
Randomize subjects to receive either GlyNAC or a placebo.
-
A common dosage used in studies is approximately 100 mg/kg/day of both glycine and NAC.[9]
-
The duration of supplementation typically ranges from 2 to 24 weeks.[11][12]
4. Follow-up and Post-Intervention Measurements:
-
Repeat all baseline measurements at the end of the intervention period.
-
Monitor for any adverse events throughout the study.
5. Data Analysis:
-
Compare the changes in measured parameters between the GlyNAC and placebo groups using appropriate statistical methods.
Caption: Workflow for a clinical trial investigating GlyNAC.
Conclusion and Future Outlook
This comparative guide highlights a significant chasm in the scientific understanding and application of GlyNAC versus N-acetyl-N-phenylglycine.
GlyNAC stands as a well-researched nutritional supplement with a clear mechanism of action and a growing body of clinical evidence supporting its benefits in mitigating age-related decline and conditions associated with oxidative stress.[9][11] Future research will likely focus on larger, long-term studies to further elucidate its role in promoting healthspan and longevity.
N-acetyl-N-phenylglycine , conversely, remains largely a laboratory chemical.[7] While its constituent parts, N-phenylglycine and N-acetylglycine, have roles in chemical synthesis, there is currently no evidence to support its use as a supplement or therapeutic.[5][14] For the scientific community, N-acetyl-N-phenylglycine represents an unexplored entity. Future research could investigate its potential biological activities, starting with in vitro screening to identify any pharmacological properties. However, until such data exists, it cannot be compared to GlyNAC in terms of performance or application in human health.
References
- 1. moleqlar.com [moleqlar.com]
- 2. Guide To GlyNAC: Benefits, Dosage & Risks | Vitality Pro [vitality-pro.com]
- 3. examine.com [examine.com]
- 4. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. N-Phenylglycine - Wikipedia [en.wikipedia.org]
- 7. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]
- 8. gero.usc.edu [gero.usc.edu]
- 9. GlyNAC supplementation reverses aging hallmarks in aging humans | BCM [bcm.edu]
- 10. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycine and N‐acetylcysteine (GlyNAC) supplementation in older adults improves glutathione deficiency, oxidative stress, mitochondrial dysfunction, inflammation, insulin resistance, endothelial dysfunction, genotoxicity, muscle strength, and cognition: Results of a pilot clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. prepchem.com [prepchem.com]
- 14. nbinno.com [nbinno.com]
Evaluating the antioxidant potential of N-acetyl-N-phenylglycine vs N-acetylcysteine
An objective, data-driven comparison of antioxidant potential is critical for the early-stage evaluation of novel therapeutic candidates. This guide provides a comprehensive framework for assessing the antioxidant capacity of N-acetyl-N-phenylglycine (NAPG) in comparison to the well-established antioxidant, N-acetylcysteine (NAC). As a senior application scientist, this document is structured to provide not only the methodologies but also the scientific rationale behind the experimental design, ensuring a robust and self-validating approach.
This guide will first delve into the established antioxidant mechanisms of NAC. It will then introduce NAPG, analyzing its structure to hypothesize its potential antioxidant activities. The core of this document presents a detailed, multi-tiered experimental workflow, including both chemical and cell-based assays, to systematically compare the two molecules. The data presented for NAPG is illustrative, based on scientific hypothesis, to provide a clear benchmark for expected results in a real-world experimental setting.
Mechanistic Overview: N-acetylcysteine (NAC) as the Gold Standard
N-acetylcysteine is a potent antioxidant with a well-documented, dual-pronged mechanism of action. Its efficacy stems from its ability to directly scavenge reactive oxygen species (ROS) and, more importantly, to serve as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.
-
Direct Radical Scavenging: The thiol (-SH) group in cysteine is a potent reducing agent that can directly donate an electron to neutralize free radicals, such as the hydroxyl radical (•OH) and hydrogen peroxide (H2O2).
-
Glutathione Replenishment: NAC is readily deacetylated in vivo to form cysteine, which is the rate-limiting amino acid in the synthesis of GSH. By boosting the intracellular GSH pool, NAC enhances the cell's primary defense system against oxidative damage. Glutathione peroxidase (GPx) utilizes GSH to reduce H2O2 and lipid hydroperoxides, while glutathione S-transferases (GSTs) use GSH to detoxify xenobiotics.
Caption: Dual antioxidant mechanisms of N-acetylcysteine (NAC).
N-acetyl-N-phenylglycine (NAPG): A Structural Hypothesis
N-acetyl-N-phenylglycine is a structural analog of NAC. The critical difference is the substitution of NAC's thiol-containing cysteine moiety with N-phenylglycine. This substitution removes the thiol (-SH) group, which is central to NAC's direct scavenging and GSH precursor functions.
However, the N-phenylglycine structure itself may possess antioxidant capabilities through different mechanisms:
-
Hydrogen Donation: The secondary amine (-NH-) group in the backbone could potentially act as a hydrogen donor to neutralize radicals, although it is generally less reactive than a thiol group.
-
Radical Stabilization: The phenyl ring may be able to stabilize radical species through resonance, a common mechanism for phenolic antioxidants. The electron-donating nature of the attached nitrogen atom could enhance this effect.
Based on this structural analysis, it is hypothesized that NAPG will have significantly lower, if any, GSH-replenishing activity compared to NAC. Its antioxidant potential will likely rely on direct, albeit potentially weaker, radical scavenging capabilities.
Experimental Framework for Comparative Evaluation
To rigorously test this hypothesis, a multi-tiered approach is essential. We will progress from simple chemical assays to more complex, biologically relevant cell-based models.
Tier 1: Chemical Antioxidant Capacity Assays
These assays evaluate the intrinsic ability of a compound to neutralize synthetic radicals in a controlled, cell-free environment. They provide a rapid and cost-effective first-pass screening.
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine.
-
Preparation: Prepare a 100 µM stock solution of DPPH in methanol. Prepare stock solutions of NAC and NAPG (e.g., 10 mM) in an appropriate solvent (e.g., water or DMSO).
-
Serial Dilutions: Create a series of dilutions for each test compound (e.g., 10, 50, 100, 250, 500, 1000 µM) in methanol.
-
Reaction: In a 96-well plate, add 50 µL of each compound dilution to 150 µL of the DPPH working solution. For the control, add 50 µL of the solvent instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination: Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
The ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic compounds.
-
Radical Generation: Prepare the ABTS•+ solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction: In a 96-well plate, add 20 µL of each compound dilution (same range as DPPH) to 180 µL of the ABTS•+ working solution.
-
Incubation: Incubate the plate in the dark at room temperature for 7 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation & IC50: Calculate the percentage inhibition and determine the IC50 value as described for the DPPH assay.
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Glycine, N-acetyl-N-phenyl-
In the landscape of drug discovery and development, the meticulous handling of research chemicals is paramount to both personnel safety and experimental integrity. This guide provides essential, in-depth procedural information for the safe handling of Glycine, N-acetyl-N-phenyl-, a compound of interest for researchers and scientists. By moving beyond a simple checklist and delving into the rationale behind each safety measure, we aim to foster a culture of proactive safety and build a foundation of trust with our scientific community.
Understanding the Hazard Profile
Glycine, N-acetyl-N-phenyl-, also known as N-Acetyl-N-phenylglycine, is a derivative of the amino acid glycine.[1] While comprehensive toxicological data may be limited, the available safety information indicates that this compound requires careful handling due to its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:
-
H302: Harmful if swallowed. [1]
The compound is typically a white powder, and as such, the primary routes of exposure are through inhalation of dust particles, skin contact, and eye contact.[5]
Core Principles of Protection: Engineering and Administrative Controls
Before detailing personal protective equipment (PPE), it is crucial to emphasize that PPE is the last line of defense. The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk.
-
Engineering Controls: Always handle Glycine, N-acetyl-N-phenyl- in a well-ventilated area.[2] The use of a chemical fume hood or a local exhaust ventilation system is highly recommended, especially when handling the powder or preparing solutions, to keep airborne concentrations low.[2][4] Facilities should be equipped with an eyewash station and a safety shower.[2]
-
Administrative Controls: Limit unnecessary personal contact with the chemical. Implement clear standard operating procedures (SOPs) for handling, storage, and disposal. Ensure all personnel are trained on these procedures and the specific hazards of the compound.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical for preventing direct contact with Glycine, N-acetyl-N-phenyl-. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Chemical splash-resistant safety glasses or goggles with side protection.[2][6] A face shield may be appropriate for larger quantities.[2] | Chemically resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).[6] Gloves must be inspected before use.[4][5] | Laboratory coat or overalls. | If dust is generated and engineering controls are insufficient, use a NIOSH-approved N95 or P1 dust mask.[5] |
| Preparing Solutions | Chemical splash-resistant safety glasses or goggles with side protection.[2][6] | Chemically resistant gloves.[6] | Laboratory coat. | Not generally required if performed in a fume hood. |
| General Laboratory Use | Safety glasses with side protection.[6] | Chemically resistant gloves.[6] | Laboratory coat. | Not required with adequate ventilation. |
| Handling Spills | Chemical splash-resistant safety goggles and a face shield.[2] | Impervious gloves. | Impervious protective clothing. | Dust respirator for large spills of the solid. |
Step-by-Step PPE Protocol:
-
Donning (Putting On):
-
Put on your laboratory coat, ensuring it is fully buttoned.
-
If required, don your respiratory protection.
-
Put on your safety glasses or goggles.
-
Wash and dry your hands thoroughly.
-
Put on your gloves, ensuring they cover the cuffs of your lab coat.
-
-
Doffing (Taking Off):
Operational and Disposal Plans
A clear plan for the use and disposal of Glycine, N-acetyl-N-phenyl- is essential for maintaining a safe laboratory environment.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Minimize dust generation and accumulation.[2]
-
Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Spill Management:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and alert emergency services.
-
Restrict access to the area.
-
Only trained personnel with the appropriate PPE should attempt to clean up the spill.
-
Waste Disposal:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[7]
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5]
-
Contaminated packaging should be disposed of as unused product.[5] Do not empty into drains.[5][6]
Visualizing the PPE Selection Process
To aid in the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.
Caption: PPE selection workflow for handling Glycine, N-acetyl-N-phenyl-.
By adhering to these guidelines, researchers can confidently and safely work with Glycine, N-acetyl-N-phenyl-, ensuring the well-being of all laboratory personnel and the integrity of their scientific endeavors.
References
- 1. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

